Vicriviroc
Description
Vicriviroc, also known as SCH 417690 and SCH-D, is currently in clinical trials for the management of HIV-1. This pyrimidine based drug inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells. This drug was developed by Schering-Plough.
This compound is a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus. this compound is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
structure in first source
See also: this compound Maleate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJJQCETWNEU-CYFREDJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897719 | |
| Record name | Vicriviroc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306296-47-9, 394730-30-4 | |
| Record name | Vicriviroc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306296-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vicriviroc [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCH-D (Old RN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vicriviroc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vicriviroc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VICRIVIROC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vicriviroc's Mechanism of Action on CCR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism of Vicriviroc, a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). By elucidating its interaction with CCR5, this document aims to offer a comprehensive resource for professionals engaged in virology, pharmacology, and antiretroviral drug development.
Core Mechanism of Action: Allosteric Antagonism
This compound functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][2] Unlike the natural chemokine ligands (e.g., RANTES, MIP-1α) that bind to the extracellular loops of the receptor, this compound targets a distinct binding site.
Binding to a Transmembrane Hydrophobic Pocket
The core of this compound's mechanism involves its high-affinity binding to a hydrophobic pocket located between the transmembrane (TM) helices of the CCR5 protein, near the extracellular surface.[1][2] This binding is not to the primary site used by the HIV-1 glycoprotein gp120 or the endogenous chemokines. This mode of action classifies it as an allosteric inhibitor, meaning it modulates the receptor's function from a site other than the active site.[2]
Induction of Conformational Change
Upon binding, this compound induces a significant conformational change in the extracellular domains of the CCR5 receptor.[1][2] This structural alteration effectively locks the receptor in an "inactive" state. This altered conformation is unrecognized by the HIV-1 surface glycoprotein gp120, thereby preventing the initial interaction required for viral entry into the host cell.[1][2]
Inhibition of Viral Entry and Chemokine Signaling
The primary therapeutic effect of this compound is the prevention of CCR5-tropic (R5) HIV-1 entry into target cells, such as T-cells and macrophages.[3][4] The HIV-1 life cycle begins when gp120 binds to the host cell's CD4 receptor, triggering a conformational change in gp120 that exposes a binding site for a coreceptor, which for R5-tropic viruses is CCR5.[1] By altering the CCR5 conformation, this compound effectively blocks this second critical binding event, halting the fusion of the viral and cellular membranes and preventing the release of the viral genome into the cytoplasm.[1][2]
Furthermore, as a potent antagonist, this compound also blocks the natural signaling functions of CCR5 that are initiated by its chemokine ligands.[3][5] This has been demonstrated in functional assays that measure the inhibition of chemokine-induced calcium flux, cell migration (chemotaxis), and GTPγS binding.[3][5] Importantly, this compound does not induce any signaling on its own, confirming its lack of intrinsic agonist activity.[3]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified through various in vitro assays and clinical trials. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand/Stimulus | Cell Line | IC50 Value (nM) | Reference |
| Chemotaxis Assay | MIP-1α | Ba/F3-CCR5 | < 1.0 | [3] |
| Calcium Flux Assay | RANTES | U-87-CCR5 | Not specified, potent inhibition | [3] |
| GTPγS Binding Assay | RANTES | HTS-hCCR5 Membranes | 4.2 ± 1.3 | [3] |
Table 2: Binding Affinity of this compound
| Assay Type | Radioligand | Preparation | Kd Value (nM) | Reference |
| Competitive Binding | [3H]SCH-C | HTS-hCCR5 Membranes | 1.25 ± 0.55 | [3] |
Table 3: Clinical Efficacy of this compound (Selected Data)
| Clinical Trial | Patient Population | This compound Dose | Duration | Mean Viral Load Reduction (log10 copies/mL) | Mean CD4 Count Increase (cells/µL) | Reference |
| 14-Day Monotherapy | R5-infected adults | 10, 25, 50 mg b.i.d. | 14 days | ≥ 1.5 | Not specified | [1] |
| ACTG 5211 (Phase II) | Treatment-experienced | 10 mg daily | 48 weeks | -1.92 (from baseline) | +130 (from baseline) | [1] |
| ACTG 5211 (Phase II) | Treatment-experienced | 15 mg daily | 48 weeks | -1.44 (from baseline) | +96 (from baseline) | [1] |
| VICTOR-E1 (Phase II) | Treatment-experienced | 30 mg daily | 48 weeks | ~2.0 (through 96 weeks) | ~140 (at 96 weeks) | [6] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
CCR5 Binding Assays
Objective: To determine the binding affinity of this compound to the CCR5 receptor.
Methodology: Competitive Radioligand Binding Assay
-
Preparation: Cell membranes are prepared from a cell line engineered to overexpress human CCR5 (e.g., HTS-hCCR5 cells).[3]
-
Incubation: A constant concentration of a radiolabeled CCR5 antagonist (e.g., [3H]SCH-C) is incubated with the cell membranes.[3]
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding with the radioligand.
-
Separation: Bound and free radioligand are separated, typically by filtration.
-
Detection: The amount of bound radioactivity is quantified using scintillation counting.
-
Analysis: The data are used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be derived.
Functional Antagonism Assays
Objective: To confirm that this compound acts as a functional antagonist by blocking chemokine-induced signaling.
Methodology 1: Calcium Flux Assay
-
Cell Loading: CCR5-expressing cells (e.g., U-87-CCR5) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[3][5]
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.[5]
-
Stimulation: A CCR5 agonist, such as the chemokine RANTES, is added to the cells to induce calcium mobilization from intracellular stores.[3][5]
-
Measurement: The resulting change in intracellular calcium concentration is measured in real-time as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).[5]
-
Analysis: The inhibitory effect of this compound is quantified by determining the concentration that reduces the chemokine-induced calcium signal by 50% (IC50).
Methodology 2: GTPγS Exchange Assay
-
Membrane Incubation: Cell membranes expressing CCR5 are incubated with varying concentrations of this compound.[3]
-
Ligand Addition: The natural CCR5 ligand (e.g., RANTES) is added to stimulate G-protein activation.[3]
-
GTPγS Binding: A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is added. Upon G-protein activation, GDP is exchanged for [35S]GTPγS.[3]
-
Detection: The amount of [35S]GTPγS bound to the Gα subunit is measured by scintillation counting.[3]
-
Analysis: The IC50 value is determined as the concentration of this compound that inhibits 50% of the RANTES-induced [35S]GTPγS binding.[3]
Antiviral Activity Assays
Objective: To measure the potency of this compound in inhibiting HIV-1 replication in target cells.
Methodology: HIV-1 Replication Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line are cultured.
-
Compound Treatment: Cells are pre-treated with serial dilutions of this compound.
-
Viral Infection: The cells are then infected with a known quantity of a CCR5-tropic HIV-1 isolate.
-
Incubation: The infection is allowed to proceed for several days.
-
Endpoint Measurement: Viral replication is quantified by measuring a viral marker in the culture supernatant, such as p24 antigen (by ELISA) or reverse transcriptase activity.
-
Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of HIV-1 Entry and Inhibition by this compound.
Caption: CCR5 Chemokine Signaling and its Antagonism by this compound.
Caption: Workflow for a Competitive CCR5 Binding Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers [natap.org]
Vicriviroc: A Deep Dive into Noncompetitive Allosteric Antagonism of CCR5
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Vicriviroc, formerly known as SCH 417690, is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of the most common strains of human immunodeficiency virus type 1 (HIV-1) into host cells, making it a key target for antiretroviral therapy.[3] this compound distinguishes itself through its mechanism of action as a noncompetitive allosteric antagonist.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its molecular interactions, quantitative pharmacological data, the experimental protocols used for its characterization, and its effects on CCR5 signaling pathways.
Mechanism of Action: Noncompetitive Allosteric Antagonism
This compound functions by binding to a hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][4] This binding site is distinct from the binding site of the natural chemokine ligands for CCR5, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[5][6] By binding to this allosteric site, this compound induces a conformational change in the extracellular loops of the CCR5 receptor.[4][7] This altered conformation prevents the HIV-1 envelope glycoprotein gp120 from effectively binding to CCR5, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry.[1][8]
The key characteristic of this compound's noncompetitive antagonism is that its inhibitory effect cannot be overcome by increasing the concentration of the natural ligands or the viral envelope protein.[9][10] This is in contrast to competitive antagonists, which compete directly with the agonist for the same binding site.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity, antiviral potency, and functional antagonism.
Table 1: this compound Binding Affinity for CCR5
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki | 2.5 nM | Competition binding assay with [3H]SCH-C in membranes from HTS1 cells expressing human CCR5. | [11] |
| Kd ([3H]SCH-C) | 1.25 ± 0.55 nM | Saturation binding analysis in membranes from HTS1 cells expressing human CCR5. | [5] |
Table 2: In Vitro Antiviral Activity of this compound against R5-tropic HIV-1
| Parameter | Value Range | Cell Type | Reference |
| Geometric Mean EC50 | 0.04 - 2.3 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [5] |
| Geometric Mean IC90 | 0.45 - 18 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [5] |
| IC50 (vs. a panel of HIV isolates) | 0.45 nM (mean) | Not Specified | [11] |
| IC90 (vs. specific isolates) | 1.8 - 10 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [11] |
Table 3: Functional Antagonism of CCR5 Signaling by this compound
| Assay | Parameter | Value | Cell Line | Reference |
| Chemotaxis (vs. MIP-1α) | IC50 | < 1 nM | Ba/F3 cells expressing human CCR5 | [5] |
| Calcium Flux (vs. RANTES) | IC50 | 4.2 ± 1.3 nM | U-87-CCR5 cells | [11] |
| GTPγS Binding (vs. RANTES) | IC50 | Similar potency to SCH-C | Membranes from HTS-hCCR5 cells | [5] |
Table 4: Clinical Efficacy of this compound in Treatment-Experienced HIV-1 Patients (Phase II, 48 Weeks)
| Dosage | Median Decrease in Viral Load (log10 copies/mL) | Median Increase in CD4 Cell Count (cells/µL) | % Patients with Undetectable Virus (<50 copies/mL) | Reference |
| 10 mg | 1.92 | 130 | 43% | [1] |
| 15 mg | 1.44 | 96 | 27% | [1] |
| Placebo | - | - | 11% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CCR5 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express high levels of human CCR5 (e.g., HTS1 cells).[5]
-
Competitive Binding: A constant concentration of a radiolabeled CCR5 ligand (e.g., [3H]SCH-C) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.[5]
-
Incubation: The mixture is incubated at room temperature to allow binding to reach equilibrium.[5]
-
Separation: Bound and free radioligand are separated, often using wheat germ agglutinin-coated scintillation proximity assay (SPA) beads, which bind to the membranes.[5]
-
Detection: The amount of bound radioligand is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][12]
Calcium Flux Assay
Objective: To assess the ability of this compound to block chemokine-induced intracellular calcium mobilization, a hallmark of G-protein coupled receptor activation.
Methodology:
-
Cell Preparation: Cells expressing CCR5 (e.g., U-87-CCR5 or CHO-K1 cells) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.[5][13][14]
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound.[5]
-
Agonist Stimulation: A CCR5 agonist, such as RANTES, is added to the cells to induce calcium influx.[5]
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[15][16]
-
Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the agonist-induced calcium signal.[11]
HIV-1 Entry and Replication Assays
Objective: To determine the antiviral potency of this compound by measuring its ability to inhibit HIV-1 infection of target cells.
Methodology:
-
Cell Preparation: Primary human peripheral blood mononuclear cells (PBMCs), which are natural targets for HIV-1, are isolated and stimulated.[5]
-
Infection: The cells are pre-incubated with various concentrations of this compound before being infected with a known amount of an R5-tropic HIV-1 strain.[17]
-
Culture: The infected cells are cultured for several days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of a viral protein (e.g., p24 antigen) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase activity.
-
Data Analysis: The effective concentration of this compound that inhibits viral replication by 50% (EC50) or 90% (IC90) is calculated from the dose-response curve.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CCR5 signaling pathway, the mechanism of this compound's antagonism, and a typical experimental workflow for its evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Non-competitive antagonist [pharmacologycanada.org]
- 7. researchgate.net [researchgate.net]
- 8. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trc-p.nl [trc-p.nl]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. bu.edu [bu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 17. HIV Type 1 from a Patient with Baseline Resistance to CCR5 Antagonists Uses Drug-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Profile of Vicriviroc (SCH 417690): A CCR5 Antagonist for HIV-1 Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vicriviroc (SCH 417690) is a potent, second-generation, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. Developed by Schering-Plough, this compound emerged from a dedicated effort to improve upon early CCR5 antagonists, such as SCH-C, by optimizing antiviral potency, pharmacokinetic properties, and cardiovascular safety. This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of this compound. It details the key experimental protocols that were instrumental in its characterization and presents a summary of its quantitative pharmacological and pharmacokinetic data.
Introduction: The Rationale for CCR5 Antagonism in HIV-1 Therapy
The entry of HIV-1 into target immune cells, primarily CD4+ T lymphocytes, is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This initial interaction induces a conformational change in gp120, exposing a binding site for a secondary co-receptor. The two major co-receptors utilized by HIV-1 are CCR5 and CXCR4. Viruses that use the CCR5 co-receptor are termed R5-tropic and are the predominant viral strain in early-stage HIV-1 infection. Consequently, blocking the interaction between gp120 and CCR5 presents a compelling therapeutic strategy to inhibit viral entry and replication.
The Discovery of this compound (SCH 417690)
The development of this compound was a direct evolution from an earlier CCR5 antagonist, SCH-C (SCH 351125). While SCH-C demonstrated proof-of-concept for CCR5 antagonism in clinical trials, its development was hampered by a dose-dependent prolongation of the cardiac QT interval. This adverse effect was attributed to off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel.
The research objective was therefore to identify a new chemical entity with:
-
Superior antiviral potency against a broad range of HIV-1 isolates.
-
An improved pharmacokinetic profile suitable for once-daily dosing.
-
Reduced affinity for the hERG channel to mitigate the risk of cardiac side effects.
Through high-throughput screening and extensive structure-activity relationship (SAR) studies, Schering-Plough identified this compound as a lead candidate.[1] this compound demonstrated enhanced antiviral activity and a significantly better safety profile compared to its predecessor.[2]
Chemical Structure of this compound
This compound is a pyrimidine-based compound with the following chemical characteristics:
-
IUPAC Name: 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1]
-
Chemical Formula: C₂₈H₃₈F₃N₅O₂[1]
-
Molar Mass: 533.629 g/mol [1]
Figure 1: Chemical Structure of this compound (SCH 417690)
References
Initial Clinical Trial Results for Vicriviroc in HIV Treatment: A Technical Guide
This technical guide provides an in-depth analysis of the initial clinical trial results for Vicriviroc, a CCR5 co-receptor antagonist for the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the drug's efficacy, safety profile, and the methodologies employed in key clinical studies.
Introduction
This compound (formerly SCH 417690) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host CD4+ T-cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change that prevents the viral envelope glycoprotein gp120 from engaging with the co-receptor, thereby inhibiting viral entry.[1][3][4] This mechanism of action offered a novel therapeutic target for HIV-1, particularly for treatment-experienced patients with drug-resistant viral strains.[2] Initial Phase I and II clinical trials were conducted to establish the safety, pharmacokinetics, and antiviral activity of this compound.
Mechanism of Action: CCR5 Antagonism
This compound functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][3] The binding of this compound to CCR5 does not compete with the natural chemokine ligands but instead alters the receptor's conformation, making it unrecognizable to the HIV-1 gp120 protein.[4] This allosteric inhibition is a key feature of its antiviral activity. The signaling pathway of HIV-1 entry and the inhibitory action of this compound are depicted below.
Caption: HIV-1 entry pathway and its inhibition by this compound.
Initial Phase II Clinical Trial Results
Two key Phase II clinical trials, ACTG 5211 and VICTOR-E1, provided the initial evidence for the efficacy and safety of this compound in treatment-experienced individuals with R5-tropic HIV-1.
Data Presentation
The following tables summarize the quantitative data from these pivotal studies.
Table 1: Efficacy Outcomes in Phase II this compound Trials
| Trial | Treatment Arm | N | Mean Baseline HIV-1 RNA (log10 copies/mL) | Mean Change in HIV-1 RNA at Week 48 (log10 copies/mL) | Mean Baseline CD4+ Count (cells/mm³) | Mean Change in CD4+ Count at Week 48 (cells/mm³) |
| ACTG 5211 | This compound 10 mg + OBT | 30 | 4.8 | -1.92 | 245 | +130 |
| This compound 15 mg + OBT | 30 | 4.8 | -1.44 | 224 | +96 | |
| Placebo + OBT | 28 | 4.8 | -0.3 | 240 | +33 | |
| VICTOR-E1 | This compound 20 mg + OBT | 40 | 4.6 | -1.75 | 257 | +136 |
| This compound 30 mg + OBT | 39 | 4.6 | -1.77 | 257 | +102 | |
| Placebo + OBT | 35 | 4.6 | -0.79 | 257 | +63 |
OBT: Optimized Background Therapy Data for ACTG 5211 is based on a 48-week analysis.[1] Data for VICTOR-E1 is at 48 weeks.[5][6]
Table 2: Virologic Response Rates in Phase II this compound Trials
| Trial | Treatment Arm | N | % with HIV-1 RNA <400 copies/mL at Week 48 | % with HIV-1 RNA <50 copies/mL at Week 48 |
| ACTG 5211 | This compound 10 mg + OBT | 30 | 57% | 37% |
| This compound 15 mg + OBT | 30 | 43% | 27% | |
| Placebo + OBT | 28 | 14% | 11% | |
| VICTOR-E1 | This compound 20 mg + OBT | 40 | Not Reported | 56% |
| This compound 30 mg + OBT | 39 | Not Reported | 62% | |
| Placebo + OBT | 35 | Not Reported | 40% |
Data for ACTG 5211 is based on a 48-week analysis.[1] Data for VICTOR-E1 is at 48 weeks.[5][6]
Table 3: Safety and Tolerability in the VICTOR-E1 Trial
| Adverse Event Category | This compound 20 mg (n=40) | This compound 30 mg (n=39) | Placebo (n=35) |
| Any Treatment-Emergent AE | 98% | 95% | 94% |
| Severe AEs | Considered unlikely related to study drug | Considered unlikely related to study drug | Considered unlikely related to study drug |
| Most Common AE | Diarrhea | Diarrhea | Diarrhea |
| Discontinuation due to AEs | 0 | 0 | Not specified |
AE: Adverse Event. Data from the VICTOR-E1 trial.[5]
Experimental Protocols
The methodologies for the key Phase II trials are detailed below.
ACTG 5211 Study Protocol
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter Phase II study.[7][8]
-
Patient Population: HIV-1 infected, treatment-experienced adults with virologic failure on a ritonavir-containing regimen, HIV-1 RNA ≥5000 copies/mL, and exclusively CCR5-tropic virus.[7]
-
Randomization and Treatment:
-
Subjects were randomized to receive this compound (5 mg, 10 mg, or 15 mg once daily) or a matching placebo, added to their failing antiretroviral regimen for 14 days.[7][8]
-
After 14 days, all subjects started an optimized background antiretroviral regimen containing ritonavir, selected based on treatment history and resistance testing (genotypic and phenotypic).[7][8]
-
-
Endpoints:
-
Virologic and Immunologic Assessments: HIV-1 RNA levels were measured using the Roche Amplicor HIV-1 Monitor assay. CD4+ cell counts were determined by standard flow cytometry.
-
Co-receptor Tropism Assay: The original Trofile assay was used to determine viral co-receptor usage at screening and throughout the study.[9]
VICTOR-E1 Study Protocol
-
Study Design: A double-blind, dose-ranging, placebo-controlled Phase II trial.[5][6]
-
Patient Population: Adults infected with CCR5-tropic HIV who were experiencing failure of triple antiretroviral regimens.[6]
-
Randomization and Treatment: Subjects were randomized to receive this compound (20 mg or 30 mg once daily) or placebo, in addition to a re-optimized background therapy that included a ritonavir-boosted protease inhibitor.[5][6]
-
Endpoints:
Visualizations of Experimental Workflow
The following diagram illustrates the general workflow of the ACTG 5211 clinical trial.
Caption: Workflow of the ACTG 5211 Clinical Trial.
Discussion and Conclusion
The initial Phase II clinical trials of this compound demonstrated potent virologic and immunologic activity in treatment-experienced patients with R5-tropic HIV-1 infection.[7] In the ACTG 5211 study, the 10 mg and 15 mg doses of this compound, when added to an optimized background regimen, resulted in significant reductions in HIV-1 RNA levels and increases in CD4+ cell counts compared to placebo over 24 and 48 weeks.[7] Similarly, the VICTOR-E1 trial showed that this compound at doses of 20 mg and 30 mg provided sustained viral suppression and immunologic improvement over 48 weeks.[5][6]
The safety profile of this compound in these early trials was generally favorable.[5] Most adverse events were mild to moderate in severity, with diarrhea being the most commonly reported.[5] Importantly, there were no treatment-limiting toxicities observed in the VICTOR-E1 study.[5]
However, a Phase II trial in treatment-naïve patients was discontinued due to a higher rate of virologic relapse in the this compound arms compared to the control arm, which was potentially attributed to the dosage being too low.[1][10] Later Phase III trials in treatment-experienced patients (VICTOR-E3 and VICTOR-E4) did not show a significant efficacy benefit when this compound was added to an optimized background therapy that included at least two fully active drugs.[11] Despite these later findings, the initial clinical trial results for this compound were instrumental in validating the CCR5 co-receptor as a viable therapeutic target for HIV-1 and paved the way for the development of other CCR5 antagonists. Further research is needed to fully delineate the role of this class of drugs in HIV treatment.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inefficient entry of this compound-resistant HIV-1 via the inhibitor-CCR5 complex at low cell surface CCR5 densities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Effective in Treatment-Experienced Patients in Phase 2 Study VICTOR-E1 [natap.org]
- 6. This compound in combination therapy with an optimized regimen for treatment-experienced subjects: 48-week results of the VICTOR-E1 phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. This compound plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Core of Vicriviroc: A Technical Guide to its Significance in CCR5 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicriviroc, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), represents a significant advancement in the development of HIV-1 entry inhibitors. Its chemical architecture, centered around a 4,6-dimethylpyrimidine core, is pivotal to its pharmacological activity. This technical guide provides an in-depth analysis of the pyrimidine core of this compound, elucidating its role in receptor binding, antiviral efficacy, and overall structure-activity relationship (SAR). Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of quantitative pharmacological data. Visualizations of the relevant biological pathways, experimental workflows, and SAR logic are presented to facilitate a deeper understanding of this compound's mechanism of action and the chemical significance of its pyrimidine scaffold.
Introduction: The Role of CCR5 in HIV-1 Entry
Human Immunodeficiency Virus Type 1 (HIV-1) initiates infection by binding to the CD4 receptor on the surface of target immune cells, primarily T-helper cells and macrophages.[1][2] This initial binding event triggers a conformational change in the viral envelope glycoprotein gp120, exposing a binding site for a coreceptor.[1][2] The two major coreceptors utilized by HIV-1 are CCR5 and CXCR4, both of which are G-protein coupled receptors (GPCRs).[1] Viruses that use CCR5 are termed R5-tropic and are predominant in the early stages of infection, making CCR5 an attractive target for antiretroviral therapy.[1]
This compound (formerly SCH 417690) is a small molecule inhibitor that acts as a noncompetitive allosteric antagonist of CCR5.[1][3][4] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change that prevents the interaction between gp120 and CCR5, thereby inhibiting the entry of R5-tropic HIV-1 into host cells.[1][3][4] The pyrimidine moiety is a central component of this compound's pharmacophore, contributing significantly to its high-affinity binding and potent antiviral activity.
The Pyrimidine Core: Structure and Significance
The chemical structure of this compound is characterized by a central 4,6-dimethylpyrimidine ring. This heterocyclic scaffold serves as a rigid anchor for the other key functional groups of the molecule, orienting them for optimal interaction with the CCR5 binding pocket.
IUPAC Name: 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1]
The pyrimidine core is not merely a passive scaffold. Its electronic properties and the steric bulk of the methyl groups at positions 4 and 6 are crucial for the overall conformation and binding affinity of the molecule. Structure-activity relationship (SAR) studies leading to the discovery of this compound evolved from an earlier CCR5 antagonist, SCH-C.[1] this compound emerged from high-throughput screening and subsequent medicinal chemistry efforts that optimized the antiviral potency and pharmacokinetic profile, in part through modifications involving the pyrimidine and associated moieties.[1]
Quantitative Pharmacological Data
The potency of this compound has been extensively characterized through a battery of in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity, functional antagonism, and antiviral efficacy.
Table 1: CCR5 Binding Affinity of this compound
| Compound | Assay Type | Radioligand | Kd (nM) | Ki (nM) | Reference |
| This compound | Competition Binding | [3H]SCH-C | - | 0.40 ± 0.02 | [5] |
| SCH-C | Saturation Binding | [3H]SCH-C | 1.25 ± 0.55 | - | [6] |
Table 2: Functional Antagonism of CCR5 by this compound
| Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |
| Chemotaxis | Ba/F3-CCR5 | MIP-1α | < 1 | [6] |
| Calcium Flux | U-87-CCR5 | RANTES | < 10 | [6] |
| [35S]GTPγS Binding | HTS-hCCR5 membranes | RANTES | 4.2 ± 1.3 |
Table 3: Antiviral Activity of this compound against R5-tropic HIV-1 Isolates
| HIV-1 Isolates | Assay Type | Geometric Mean EC50 (nM) | Geometric Mean EC90 (nM) | Reference |
| Panel of 30 R5-tropic isolates | PBMC infection assay | 0.04 - 2.3 | 0.45 - 18 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacological profile of this compound.
CCR5 Receptor Binding Assay ([3H]SCH-C Competition)
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand ([3H]SCH-C) for binding to the CCR5 receptor.
Materials:
-
HTS1 cell membranes expressing human CCR5
-
[3H]SCH-C (radioligand)
-
Wheat germ agglutinin-coated SPA beads (WGA-SPA)
-
SPA binding buffer (50 mM TRIS, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.6)
-
Test compound (this compound)
-
96-well isoplate
-
Scintillation counter
Procedure:
-
Pre-incubate HTS-hCCR5 cell membranes (1-2 µg per well) with WGA-SPA beads (200 µg) in SPA binding buffer for 30 minutes at room temperature.
-
Transfer the membrane/bead slurry to a 96-well isoplate.
-
Add varying concentrations of the test compound (this compound) or unlabeled SCH-C (for competition) to the wells.
-
Add a fixed concentration of [3H]SCH-C (e.g., 4 nM) to all wells.
-
Incubate the plate at room temperature for approximately 24 hours to reach equilibrium.
-
Measure the radioligand binding to the membranes by scintillation counting.
-
Calculate the 50% inhibitory concentration (IC50) from the competition curve using non-linear regression.
-
Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CCR5-expressing cells towards a chemoattractant (e.g., MIP-1α).
Materials:
-
Ba/F3 cells stably expressing human CCR5 (Ba/F3-CCR5)
-
ChemoTx System (5-µm pore size filter)
-
MIP-1α (chemokine)
-
Test compound (this compound)
-
Cell Titer-Glo Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Incubate Ba/F3-CCR5 cells in the presence of varying concentrations of this compound or vehicle control.
-
Place MIP-1α (e.g., 0.3 nM) in the lower chamber of the ChemoTx plate.
-
Add the pre-incubated cells to the upper chamber, which is separated by the filter.
-
Incubate the plate to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber using the Cell Titer-Glo assay, which measures ATP as an indicator of cell number.
-
Measure luminescence using a luminometer.
-
Plot the data and determine the IC50 value for the inhibition of chemotaxis.[6]
HIV-1 Entry Assay (Pseudovirus Assay)
This assay measures the ability of this compound to inhibit the entry of HIV-1 into target cells.
Materials:
-
293T cells (for pseudovirus production)
-
An Env-expressing plasmid and a backbone plasmid with a defective env gene (e.g., pNL-Luc-AM)
-
Target cells expressing CD4 and CCR5 (e.g., 293-Affinofile cells)
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Produce Env-pseudotyped viruses by co-transfecting 293T cells with the Env-expressing plasmid and the backbone plasmid.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Seed target cells in a 96-well plate.
-
Pre-incubate the target cells with varying concentrations of this compound for 1 hour.
-
Infect the cells with the Env-pseudotyped virus.
-
Incubate for 48-72 hours to allow for viral entry and expression of the reporter gene (luciferase).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of viral entry and determine the EC50 value.[3]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental evaluation.
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry pathway and its inhibition by this compound.
Experimental Workflow for CCR5 Binding Assay
Caption: Workflow for the CCR5 competitive binding assay.
Logical Relationship in this compound's Structure-Activity
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. thebodypro.com [thebodypro.com]
- 3. Inefficient entry of this compound-resistant HIV-1 via the inhibitor-CCR5 complex at low cell surface CCR5 densities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 6. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Antagonism of Vicriviroc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of Vicriviroc, a potent and selective allosteric antagonist of the C-C chemokine receptor type 5 (CCR5). This compound (formerly known as SCH 417690) inhibits the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, representing a significant therapeutic strategy. This document outlines its mechanism of action, presents key quantitative data from pharmacological assays, details the experimental protocols used for its characterization, and visualizes the associated biological pathways and workflows.
Core Mechanism of Allosteric Antagonism
This compound functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1] Unlike the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) that bind to the orthosteric site, this compound binds with high affinity to a distinct, hydrophobic pocket located within the transmembrane helices of the CCR5 protein.[1][2] This binding event induces a conformational change in the receptor's extracellular loops.[1] The altered conformation prevents the HIV-1 surface glycoprotein gp120 from engaging with CCR5, a critical step for viral membrane fusion and subsequent entry into the host cell.[1][3] This allosteric mode of action means this compound does not directly compete with the natural ligands at their binding site but instead modifies the receptor's structure to prevent functional interactions.
Caption: Logical flow of this compound's allosteric antagonism of the CCR5 receptor.
Quantitative Pharmacology Data
The potency and binding characteristics of this compound have been quantified through a series of in vitro assays. The data below is compiled from key studies, providing a comparative overview of its pharmacological profile.
Table 1: Binding Affinity and Kinetics
| Parameter | Value | Assay Type | Comments | Reference |
|---|---|---|---|---|
| Ki | 2.1 nM | Competition Binding | - | [2] |
| Ki | 2.5 nM | Competition Binding | - | [4] |
| Kd | 0.40 ± 0.02 nM | [3H]this compound Binding | Direct binding analysis. | [5] |
| Dissociation t1/2 | 12 ± 1.2 hours | Radioligand Dissociation | Slower dissociation compared to Maraviroc. |[5] |
Table 2: Functional Antagonist Activity
| Parameter | Value (IC50) | Assay Type | Ligand Used | Reference |
|---|---|---|---|---|
| GTPγS Binding | 4.2 ± 1.3 nM | GTPγS Exchange | RANTES | [6] |
| Chemotaxis | < 1.0 nM | Cell Migration | MIP-1α | [4][6] |
| Calcium Flux | 16 nM | Intracellular Ca2+ Release | RANTES |[7] |
Table 3: Antiviral Potency Against HIV-1
| Parameter | Value Range | Assay Type | Cell Type | Reference |
|---|---|---|---|---|
| EC50 | 0.04 - 2.3 nM | Viral Replication | PBMCs | [4][6] |
| EC90 | 0.45 - 18 nM | Viral Replication | PBMCs | [4][6] |
| Mean IC50 | 0.45 nM | Viral Replication | Panel of HIV Isolates | [4] |
| Mean IC90 | 4.0 nM | Viral Replication | Panel of HIV Isolates |[4] |
Key Experimental Methodologies
The characterization of this compound relies on a suite of standardized and specialized cellular and biochemical assays. Detailed protocols for the pivotal experiments are outlined below.
This assay quantifies the affinity of this compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound.
-
Materials:
-
Membrane preparations from cells overexpressing human CCR5 (e.g., HTS-hCCR5 cells).
-
Unlabeled this compound (competitor).
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).[9]
-
Scintillation proximity assay (SPA) beads (e.g., WGA-coated).
-
Microplates and a scintillation counter.
-
-
Protocol:
-
Incubate CCR5-expressing cell membranes with WGA-SPA beads.
-
Add a fixed concentration of [3H]SCH-C radioligand (e.g., 4 nM) to the membrane-bead mixture in the wells of a microplate.[8]
-
Add serial dilutions of unlabeled this compound to the wells.
-
For non-specific binding control, add a high concentration of an unlabeled CCR5 antagonist (e.g., 1 µM SCH-C).[8]
-
Incubate the plate at room temperature for an extended period (e.g., 24 hours) to reach equilibrium.[6]
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[6]
-
Caption: Workflow for a radioligand competition binding assay.
This functional assay measures the ability of this compound to block G-protein activation, a primary step in GPCR signaling, following stimulation by a CCR5 agonist.
-
Objective: To determine the functional antagonist potency (IC50) of this compound.
-
Materials:
-
Protocol:
-
Pre-incubate CCR5 membranes with serial dilutions of this compound for an extended period (e.g., 24 hours at 4°C).[8]
-
Warm samples to room temperature and add GDP (e.g., 3 µM) and a fixed concentration of the agonist RANTES (e.g., 1 nM) to stimulate the receptor. Incubate for 1 hour.[8]
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).[8]
-
Incubate for 1 hour at room temperature to allow for the exchange of GDP with [35S]GTPγS on activated G-proteins.
-
Terminate the reaction by rapid filtration through filter plates, washing with ice-cold buffer to separate bound from unbound radiolabel.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the inhibition of RANTES-stimulated [35S]GTPγS binding against the this compound concentration to determine the IC50.
-
Caption: Workflow for a [35S]GTPγS functional binding assay.
This is a cell-based antiviral assay that measures the ability of this compound to inhibit HIV-1 replication in primary human immune cells, the natural target of the virus.
-
Objective: To determine the antiviral efficacy (EC50 and EC90) of this compound against R5-tropic HIV-1 isolates.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T-cell stimulation.
-
R5-tropic HIV-1 isolates.
-
This compound.
-
Culture medium (e.g., RPMI with 10% FBS and IL-2).
-
p24 antigen ELISA kit.
-
-
Protocol:
-
Isolate PBMCs using Ficoll density gradient centrifugation.
-
Stimulate the cells with PHA and IL-2 for 3-7 days to activate T-cells.[6]
-
Seed the activated PBMCs into 96-well plates.
-
Pre-incubate the cells with serial dilutions of this compound for 1 hour at 37°C.[6]
-
Infect the cells with a known amount of an R5-tropic HIV-1 isolate.
-
After 3-4 hours, wash the cells to remove the initial viral inoculum.[6]
-
Culture the cells for 4-6 days in the presence of the corresponding this compound concentrations.
-
Harvest the culture supernatants and quantify HIV-1 replication by measuring the amount of p24 core antigen using an ELISA.
-
Calculate the percent inhibition of p24 production at each drug concentration and determine the EC50 and EC90 values.
-
Caption: Workflow for a primary cell (PBMC) HIV-1 replication assay.
Inhibition of CCR5 Signaling Pathway
This compound's antagonism of CCR5 effectively decouples the receptor from its intracellular signaling cascade. Upon binding of natural chemokines like RANTES, CCR5 activates heterotrimeric G-proteins (specifically Gαi), leading to the dissociation of Gαi and Gβγ subunits. This initiates downstream events including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of pathways leading to chemotaxis. By stabilizing an inactive conformation of CCR5, this compound prevents this initial G-protein activation, thereby blocking all subsequent signaling events.[6][8]
Caption: CCR5 signaling pathway and the point of inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 6. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Primary Target: An In-depth Technical Guide to the Cellular Interactions of Vicriviroc Beyond CCR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicriviroc, a pyrimidine-based compound, is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1] Its primary mechanism of action involves non-competitive, allosteric inhibition of CCR5, thereby preventing the entry of R5-tropic HIV-1 into host cells.[2][3] While its efficacy as an antiretroviral agent has been extensively studied, a comprehensive understanding of its interactions with other cellular components is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the known and potential cellular targets of this compound beyond its primary interaction with CCR5, with a focus on its off-target effects on ion channels, metabolic enzymes, and its emerging role in oncology.
Off-Target Interaction with the hERG Potassium Channel
A critical aspect of preclinical drug safety assessment is the evaluation of potential interactions with the human ether-a-go-go-related gene (hERG) potassium ion channel. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
This compound has been shown to have a diminished affinity for the hERG ion channel compared to its predecessor, SCH-C.[4] This reduced interaction suggests a lower potential for cardiac-related side effects.[4]
Quantitative Data: hERG Channel Inhibition
| Compound | IC50 (μM) for hERG Current Attenuation |
| This compound | 5.8 |
| SCH-C | 1.1 |
Experimental Protocol: Whole-Cell Voltage Clamp for hERG Current Measurement
This protocol outlines the methodology used to determine the effect of this compound on the hERG potassium channel.[4]
Cell Line: Mouse L-929 cells stably expressing recombinant hERG ion channels.
Solutions:
-
External Solution (HEPES-buffered superfused salt solution): 144 mM NaCl, 11 mM glucose, 10 mM HEPES-NaOH, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2. pH adjusted to 7.4.
-
Internal (Pipette) Solution: Not specified in the provided literature. A typical internal solution for whole-cell patch-clamp recordings of potassium channels would contain a high concentration of a potassium salt (e.g., KCl or K-gluconate), a pH buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA).
Procedure:
-
Cells are transferred to a perfused chamber on a Zeiss Axiovert microscope.
-
Whole-cell voltage-clamp recordings are established using standard patch-clamp techniques.
-
The membrane potential is held at a negative holding potential (e.g., -80 mV).
-
To elicit hERG currents, a depolarizing voltage step is applied (e.g., to +20 mV or +40 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV or -60 mV) to measure the characteristic "tail" current.
-
The deactivating tail current upon repolarization is used as the primary index of hERG channel activity.
-
Control recordings are made in the absence of the drug to establish a stable baseline and account for any current rundown.
-
This compound is then perfused into the chamber at various concentrations.
-
The effect of the drug is measured as the percentage of inhibition of the hERG tail current compared to the control.
-
Concentration-response curves are generated to determine the IC50 value.
Metabolism by Cytochrome P450 Enzymes
The pharmacokinetic profile of this compound is significantly influenced by its metabolism through the cytochrome P450 (CYP) enzyme system. Understanding these interactions is crucial for predicting and managing potential drug-drug interactions.
This compound is primarily metabolized by CYP3A4, with minor contributions from CYP2C9 and CYP3A5.[5] Co-administration of this compound with potent inhibitors or inducers of CYP3A4 can therefore alter its plasma concentrations, potentially impacting its efficacy and safety.[6]
Quantitative Data: CYP450 Inhibition
| CYP Isoform | This compound IC50 (μM) |
| CYP2D6 | >30 |
| CYP3A4 | >30 |
| CYP2C9 | >30 |
| CYP2C19 | >30 |
| CYP1A2 | >30 |
Note: While this compound is a substrate for CYP3A4, it does not appear to be a significant inhibitor of major CYP isoforms at clinically relevant concentrations.
Experimental Protocol: In Vitro CYP Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory potential of a compound on various CYP isoforms using human liver microsomes.[4]
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4)
-
This compound
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine HLMs, the probe substrate cocktail, and the appropriate concentration of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from each probe substrate.
-
Calculate the percent inhibition of each CYP isoform at each concentration of this compound.
-
Generate concentration-response curves and determine the IC50 value for each isoform.
Role in Oncology: Beyond HIV
Recent research has unveiled a potential role for CCR5 antagonists, including this compound, in the field of oncology. The CCL5/CCR5 signaling axis is implicated in tumor progression, metastasis, and the regulation of the tumor microenvironment.
This compound, by blocking the CCR5 receptor expressed on some cancer cells and on immune cells within the tumor microenvironment, has been shown to reduce cancer cell invasion and metastasis in preclinical models of basal breast cancer.[1] This effect appears to be independent of changes in cell proliferation or primary tumor growth.[1]
Quantitative Data: Inhibition of Cancer Cell Invasion
While specific IC50 values for this compound in cancer cell invasion assays are not consistently reported across studies, its inhibitory effect has been demonstrated. For instance, in a study on basal breast cancer cells, this compound was shown to reduce FBS-induced cellular invasion in vitro.[1]
Experimental Protocol: Boyden Chamber Cell Invasion Assay
This protocol describes a common method for assessing the effect of a compound on cancer cell invasion through an extracellular matrix.[7]
Materials:
-
Boyden chamber apparatus (transwell inserts with a porous membrane)
-
Extracellular matrix (ECM) gel (e.g., Matrigel®)
-
Cancer cell line of interest
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Staining solution (e.g., crystal violet or a fluorescent dye)
-
Microscope for imaging and quantification
Procedure:
-
Coating the Inserts: Thaw the ECM gel on ice and dilute it with cold, serum-free medium. Add a thin layer of the diluted ECM gel to the upper surface of the transwell insert membrane and allow it to solidify at 37°C.
-
Cell Preparation: Culture the cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place the coated transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Add the cancer cell suspension to the upper chamber of the inserts, along with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Staining and Quantification: Fix the cells that have invaded to the lower surface of the membrane and stain them.
-
Analysis: Count the number of stained cells in several microscopic fields for each insert. The effect of this compound is determined by comparing the number of invading cells in the treated groups to the control group.
Conclusion
While this compound's primary therapeutic application is derived from its potent antagonism of the CCR5 receptor in the context of HIV-1 infection, a thorough understanding of its broader cellular interactions is paramount for its continued development and potential repositioning. This guide has detailed its known off-target interactions with the hERG potassium channel and its metabolism by cytochrome P450 enzymes, providing quantitative data and experimental protocols for their assessment. Furthermore, the emerging role of this compound in oncology, through the inhibition of the CCL5/CCR5 axis, highlights a promising new avenue for this compound. As research continues, a deeper understanding of these and other potential off-target effects will be essential for optimizing the therapeutic potential of this compound while ensuring patient safety.
References
- 1. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hivclinic.ca [hivclinic.ca]
- 7. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vitro Antiviral Assay for Vicriviroc
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) initiates infection by entering target host cells, a process mediated by the viral envelope glycoproteins gp120 and gp41.[1] This entry cascade begins with the binding of gp120 to the CD4 receptor on the surface of immune cells, such as T-cells and macrophages.[1] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[1] Viruses that utilize the CCR5 coreceptor are termed R5-tropic and are predominant, especially in early-stage infection.[2]
Vicriviroc is a potent, orally bioavailable small-molecule inhibitor of HIV-1 entry.[3] It functions as a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][4] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change that prevents the viral gp120 protein from engaging with it.[1][4] This action effectively blocks the entry of R5-tropic HIV-1 into host cells, inhibiting a critical early stage of the viral life cycle.[4]
These application notes provide a detailed protocol for determining the in vitro antiviral efficacy of this compound against R5-tropic HIV-1 using a cell-based pseudovirus assay, along with a standard method for assessing cytotoxicity.
Principle of the Assays
Antiviral Activity Assay: The primary method described is a single-cycle infectivity assay using pseudoviruses. This system utilizes replication-incompetent HIV-1 particles that have their native envelope glycoproteins (Env) on the surface but carry a reporter gene, such as firefly luciferase, in place of the viral genome. Target cells engineered to express CD4 and CCR5 (e.g., U87-CD4-CCR5) are incubated with this compound before being infected with these R5-tropic pseudoviruses. If this compound is effective, it will block viral entry, resulting in a dose-dependent reduction in luciferase expression, which is quantified via a luminometer. This method is sensitive, rapid, and avoids the safety concerns associated with handling replication-competent HIV-1.[3]
Cytotoxicity Assay: To ensure that the observed reduction in viral signal is due to specific antiviral activity and not cell death, a parallel cytotoxicity assay is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[6]
Signaling Pathway: HIV-1 Entry and this compound Inhibition
The diagram below illustrates the mechanism of R5-tropic HIV-1 entry into a host cell and the inhibitory action of this compound.
Caption: HIV-1 entry mechanism and its inhibition by the CCR5 antagonist this compound.
Experimental Protocols
HIV-1 Pseudovirus Entry Assay
This protocol is adapted from methods used to evaluate CCR5 antagonists like this compound.[3]
Materials and Reagents:
-
U87-CD4-CCR5 target cells
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1 µg/mL puromycin, and 300 µg/mL G418)
-
R5-tropic HIV-1 Env-pseudotyped virus (e.g., JR-FL Env) with a luciferase reporter gene
-
This compound (and other control compounds)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed U87-CD4-CCR5 cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial 3-fold dilution series in culture medium, ranging from 1 µM to low pM concentrations.
-
Drug Treatment: Remove the medium from the cells and add 50 µL of the diluted compound to the appropriate wells in triplicate. Include "cells only" (no virus) and "virus only" (no drug) controls.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow the compound to bind to the cells.
-
Infection: Add 50 µL of R5-tropic HIV-1 pseudovirus inoculum to each well (except "cells only" controls) at a concentration that yields a high signal-to-background ratio (to be determined empirically, e.g., 200 TCID₅₀).
-
Incubation: Incubate the infected plate for 72 hours at 37°C, 5% CO₂.
-
Luciferase Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: After 2 minutes of incubation to allow cell lysis, measure the luminescence in a plate reader.
Cytotoxicity (MTT) Assay
Materials and Reagents:
-
U87-CD4-CCR5 cells
-
Complete DMEM
-
This compound
-
96-well clear, flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed U87-CD4-CCR5 cells in a 96-well clear plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare and add the same concentrations of this compound as used in the antiviral assay. Include "cells only" (no drug) controls.
-
Incubation: Incubate the plate for 72 hours (to match the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
Experimental Workflow Diagram
The diagram below outlines the sequential steps for the in vitro evaluation of this compound.
Caption: Parallel workflow for determining antiviral efficacy and cytotoxicity.
Data Presentation and Analysis
Calculations:
-
Percent Inhibition (Antiviral Assay): % Inhibition = 100 * [1 - (RLU_compound - RLU_cells) / (RLU_virus - RLU_cells)]
-
RLU_compound: Relative Light Units from drug-treated wells.
-
RLU_virus: RLU from "virus only" control wells.
-
RLU_cells: RLU from "cells only" control wells.
-
-
Percent Viability (MTT Assay): % Viability = 100 * (OD_compound / OD_cells)
-
OD_compound: Optical Density from drug-treated wells.
-
OD_cells: OD from "cells only" control wells.
-
-
EC₅₀ and CC₅₀ Determination: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated by plotting the percent inhibition or viability against the log of the drug concentration and fitting the data to a four-parameter non-linear regression curve.[3]
-
Selectivity Index (SI): This ratio indicates the therapeutic window of the compound. SI = CC₅₀ / EC₅₀ A higher SI value is desirable, indicating that the compound is effective at concentrations well below those at which it is toxic.
Sample Data Table:
| Compound | Antiviral Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
| This compound | 0.5 nM | > 50 µM | > 100,000 |
| Maraviroc (Control) | 1.9 nM | > 50 µM | > 26,000 |
| Cytotoxic Drug (Control) | > 10 µM | 0.1 µM | < 0.01 |
Note: Values are hypothetical and for illustrative purposes. Published EC₅₀ values for this compound range from 0.04 to 2.3 nM depending on the viral isolate.[3]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Use a multichannel pipette, ensure uniform cell suspension, avoid using the outer wells of the plate. |
| Low signal in "virus only" controls | Low virus titer, poor cell health, inactive luciferase reagent. | Titer the pseudovirus stock before the assay, check cell viability, use fresh luciferase reagent. |
| High background in "cells only" controls | Contamination, old luciferase reagent. | Use aseptic techniques, check for contamination, use fresh reagents. |
| Drug appears cytotoxic at all concentrations | Compound precipitation at high concentrations, inherent toxicity. | Check compound solubility in media, perform a dose-response over a wider range to find non-toxic concentrations. |
| No antiviral activity observed | Incorrect virus tropism (X4-tropic), drug degradation, resistant virus strain. | Confirm virus is R5-tropic, use freshly prepared drug dilutions, test against a reference sensitive strain. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
Application Notes and Protocols for Measuring CCR5 Inhibition with Vicriviroc in a Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in leukocyte chemotaxis, guiding these immune cells to sites of inflammation.[1][2] It serves as a receptor for several chemokines, including MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5).[1][3] Beyond its physiological role, CCR5 is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[4][5] This has made CCR5 a prime target for the development of antiviral therapies.
Vicriviroc (formerly SCH 417690) is a potent and selective noncompetitive allosteric antagonist of CCR5.[4][6] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the binding of both natural chemokine ligands and the HIV-1 envelope glycoprotein gp120.[4][7] This mechanism effectively blocks both chemokine-mediated signaling and HIV-1 entry.[8][9]
This document provides detailed application notes and protocols for utilizing this compound in a chemotaxis assay to quantitatively measure its inhibitory effect on CCR5-mediated cell migration. This assay is a valuable tool for researchers studying CCR5 signaling, screening for novel CCR5 antagonists, and characterizing the potency of compounds like this compound.
Principle of the Chemotaxis Assay
The chemotaxis assay is a fundamental method to evaluate the directed migration of cells in response to a chemical gradient.[10] In this context, a Boyden chamber or a similar multi-well migration plate with a porous membrane is typically used.[10][11] Cells capable of responding to a chemoattractant are placed in the upper chamber, while the chemoattractant is placed in the lower chamber. If the cells express the corresponding receptor (in this case, CCR5), they will migrate through the pores of the membrane towards the higher concentration of the chemoattractant (e.g., MIP-1α).
The inhibitory effect of a compound like this compound is measured by its ability to block this migration. By pre-incubating the cells with varying concentrations of this compound, a dose-dependent inhibition of chemotaxis can be observed and quantified.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Chemoattractant | Reference |
| Chemotaxis Inhibition (IC50) | < 1 nM | Ba/F3-CCR5 | MIP-1α (0.3 nM) | [8] |
| RANTES-induced Signaling Inhibition (IC50) | 4.2 ± 1.3 nM | Not Specified | RANTES | [12] |
| Binding Affinity (Ki) | 2.5 nM | Not Specified | Not Applicable | [12] |
Table 2: Antiviral Potency of this compound against R5-tropic HIV-1 Isolates
| Isolate | Geometric Mean EC50 (nM) | Geometric Mean EC90 (nM) | Reference |
| JrFL | 3.3 | Not Reported | [12] |
| ADA-M | 2.8 | Not Reported | [12] |
| 301657 | 1.8 | Not Reported | [12] |
| JV1083 | 4.9 | Not Reported | [12] |
| RU 570 | 10 | Not Reported | [12] |
| Panel of HIV Isolates | 0.45 | 4 | [12] |
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line stably expressing human CCR5 is required. A commonly used model is the mouse Ba/F3 pro-B cell line transfected with human CCR5 (Ba/F3-CCR5).[8]
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in chemotaxis buffer.
-
Chemoattractant: Recombinant human MIP-1α (CCL3), MIP-1β (CCL4), or RANTES (CCL5).[8]
-
Chemotaxis Chamber: A 96-well chemotaxis plate with a 5 µm pore size filter (e.g., ChemoTx® plate).[8][13]
-
Chemotaxis Buffer: RPMI 1640 medium supplemented with 1% Fetal Bovine Serum (FBS) and appropriate cytokines for the chosen cell line (e.g., 0.1 µg/ml mouse IL-3 for Ba/F3 cells).[8]
-
Cell Viability/Quantification Reagent: A luminescence-based assay kit to measure the number of migrated cells (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[8][13]
-
Control Compounds: A known CCR5 agonist (e.g., MIP-1α) as a positive control for migration and a vehicle control (e.g., DMSO) for this compound.
-
Standard cell culture reagents and equipment.
Protocol for CCR5 Chemotaxis Assay
This protocol is adapted from established methods for measuring CCR5 inhibition.[8][13]
-
Cell Preparation:
-
Culture Ba/F3-CCR5 cells according to standard protocols.
-
On the day of the experiment, harvest the cells and wash them with chemotaxis buffer.
-
Resuspend the cells in chemotaxis buffer at a concentration of 2.5 x 10^6 cells/ml.[8]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in chemotaxis buffer. A typical concentration range to test would be from 0.01 nM to 100 nM to generate a full dose-response curve.
-
Prepare the chemoattractant (e.g., MIP-1α) at a final concentration of 0.3 nM in chemotaxis buffer.[8] This concentration should be optimized to induce a submaximal chemotactic response to allow for the detection of inhibition.
-
-
Assay Setup:
-
Add the chemoattractant solution to the bottom wells of the 96-well chemotaxis plate.
-
Place the filter unit over the bottom wells.
-
In separate tubes, pre-incubate the Ba/F3-CCR5 cell suspension with the different concentrations of this compound or vehicle control for 1 hour at 37°C.[8]
-
Carefully pipette 25 µl of the pre-incubated cell suspension onto the top of the filter for each well.[8]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2 hours to allow for cell migration.[8]
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the filter. The method for quantifying migrated cells will depend on the chosen detection method. For a luminescence-based assay:
-
Add the cell viability/quantification reagent to the bottom wells according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the number of migrated cells.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control (maximum migration).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the chemotactic response) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Visualizations
CCR5 Signaling Pathway in Chemotaxis
References
- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - BE [thermofisher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 11. criver.com [criver.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Application Note: Calcium Flux Assay for Functional Characterization of the CCR5 Antagonist Vicriviroc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system. It also serves as a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1][2] Vicriviroc is a potent and selective antagonist of the CCR5 receptor, effectively blocking the entry of R5 HIV-1 isolates into target cells.[1] Functional assays are essential to characterize the inhibitory activity of compounds like this compound. The calcium flux assay is a robust, high-throughput method used to measure the functional response of GPCRs following ligand binding.[3][4] Upon activation by its native chemokine ligands, such as RANTES (CCL5), CCR5 initiates a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca2+]i).[5][6] This application note provides a detailed protocol for a calcium flux assay to determine the functional potency of this compound in blocking RANTES-induced CCR5 signaling.
CCR5 Signaling Pathway
CCR5 activation by a chemokine agonist like RANTES triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, predominantly of the Gαi and Gαq subtypes.[5][7] The activated G protein, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium ions into the cytoplasm.[5] This rapid increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes. Antagonists like this compound bind to CCR5 and prevent the agonist-induced conformational changes, thereby inhibiting the entire downstream signaling cascade.[1][3]
Figure 1. CCR5 signaling pathway leading to intracellular calcium mobilization.
Materials and Reagents
| Material/Reagent | Vendor (Example) |
| CCR5-expressing cells | U-87 MG or CHO-K1 cells stably expressing human CCR5 |
| Cell Culture Medium | DMEM with 10% FBS, Penicillin-Streptomycin, G418 |
| 96-well black, clear-bottom plates | Corning |
| This compound | Sigma-Aldrich |
| RANTES (CCL5), human | R&D Systems |
| Fluo-4 AM or Calbryte™ 520 AM | Thermo Fisher Scientific, AAT Bioquest |
| Probenecid | Sigma-Aldrich |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich |
| Fluorescence Plate Reader | FLIPR (Molecular Devices), FlexStation 3 (Molecular Devices) |
Experimental Workflow
The general workflow involves seeding the CCR5-expressing cells, loading them with a calcium-sensitive dye, pre-incubating with the antagonist (this compound), stimulating with the agonist (RANTES), and immediately measuring the resulting fluorescence signal.
Figure 2. General experimental workflow for the calcium flux assay.
Detailed Protocol
This protocol is optimized for a 96-well plate format and measurement using a fluorescence plate reader with an integrated liquid handler.
5.1. Cell Preparation (Day 1)
-
Culture U-87-CCR5 or CHO-CCR5 cells in their recommended growth medium.
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 15,000-25,000 cells per well in 100 µL of culture medium.[1]
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
5.2. Compound Preparation (Day 3)
-
This compound (Antagonist): Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer. The final concentration in the well should typically range from 0.1 nM to 10 µM.
-
RANTES (Agonist): Prepare a stock solution of RANTES in Assay Buffer. Prepare a working solution at 2X the final desired concentration (e.g., if the final concentration is 10 nM, prepare a 20 nM solution).[1][8]
5.3. Dye Loading (Day 3)
-
Prepare the dye loading solution. For Fluo-4 AM, mix the dye with an equal volume of Pluronic F-127 and then dilute in Assay Buffer containing probenecid (final concentration ~2.5 mM). Probenecid is an anion-exchange transport inhibitor that helps to prevent the leakage of the dye out of the cells.[9]
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.[1]
-
Wash the cells once or twice with 100 µL of Assay Buffer to remove any extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
5.4. Calcium Flux Measurement (Day 3)
-
Set up the fluorescence plate reader (e.g., FLIPR) to measure fluorescence kinetics (e.g., excitation at 488 nm, emission at 525 nm).
-
Place the cell plate into the instrument.
-
Add the serially diluted this compound or vehicle control to the appropriate wells (e.g., 50 µL).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's integrated liquid handler, add the 2X RANTES solution (e.g., 50 µL) to stimulate the cells.
-
Immediately record the fluorescence signal for at least 90-120 seconds. The signal will rise to a peak and then gradually decline.
Data Analysis and Results
The antagonist activity of this compound is determined by its ability to inhibit the RANTES-induced calcium signal.
-
Calculate Response: The response in each well is typically calculated as the maximum fluorescence value after agonist addition minus the baseline fluorescence.
-
Calculate Percent Inhibition:
-
Determine the 100% response (agonist control) from wells treated with vehicle instead of this compound.
-
Determine the 0% response (no stimulation) from wells that received no agonist.
-
Use the following formula: % Inhibition = 100 * (1 - [(Response_Compound - Response_NoStim) / (Response_Agonist - Response_NoStim)])
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the agonist response.
Table 1: Example Data for this compound Inhibition of RANTES-induced Calcium Flux
| This compound Conc. (nM) | Log [this compound] (M) | % Inhibition (Mean ± SD) |
| 0.01 | -11.0 | 2.5 ± 1.1 |
| 0.1 | -10.0 | 15.8 ± 3.5 |
| 0.5 | -9.3 | 45.2 ± 4.1 |
| 1.0 | -9.0 | 68.9 ± 3.8 |
| 5.0 | -8.3 | 89.7 ± 2.5 |
| 10 | -8.0 | 95.1 ± 1.9 |
| 100 | -7.0 | 98.6 ± 1.3 |
| 1000 | -6.0 | 99.2 ± 0.9 |
| Calculated IC50 | ~0.6 nM |
Note: The data presented are for illustrative purposes and should be generated empirically. Functional assays have confirmed that this compound acts as a receptor antagonist by inhibiting chemokine signaling.[1][3] In similar assays, this compound has been shown to potently block calcium release induced by RANTES.[1]
Summary
This application note provides a comprehensive protocol for conducting a calcium flux assay to functionally characterize the CCR5 antagonist this compound. The method is sensitive, reliable, and suitable for high-throughput screening and detailed pharmacological characterization of CCR5 inhibitors. The provided diagrams and step-by-step instructions offer a clear guide for researchers in immunology and drug discovery.
References
- 1. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-Dependent CCR5 Signaling Is Not Required for Efficient Infection of Primary T Lymphocytes and Macrophages by R5 Human Immunodeficiency Virus Type 1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. CCL5 evokes calcium signals in microglia through a kinase-, phosphoinositide-, and nucleotide-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purinergic Receptors Crosstalk with CCR5 to Amplify Ca2+ Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: GTPγS Binding Assay to Determine Vicriviroc's Effect on CCR5 Signaling
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the guanosine 5'-O-(3-thiotriphosphate), gamma-S ([³⁵S]GTPγS) binding assay to characterize the pharmacological effect of Vicriviroc, a non-competitive allosteric antagonist, on the C-C chemokine receptor type 5 (CCR5).[1][2]
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in the immune system and serves as a primary co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[3] Ligand-induced activation of CCR5 leads to the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gαi subunit, initiating downstream signaling cascades.[4][5]
The [³⁵S]GTPγS binding assay is a functional membrane-based assay that directly measures the activation of G-proteins.[6][7] It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. Because this analog is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, and the resulting radioactive signal is proportional to the level of G-protein activation.[7]
This compound is an allosteric antagonist of CCR5.[1][2] It binds to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change that prevents signaling by natural chemokine ligands (e.g., RANTES/CCL5) and blocks HIV-1 entry.[1][2][4] This protocol details the use of the [³⁵S]GTPγS binding assay to quantify the inhibitory effect of this compound on agonist-induced CCR5 signaling.
Principle of the Assay
In the presence of a CCR5 agonist like RANTES, the receptor undergoes a conformational change, catalyzing the exchange of GDP for [³⁵S]GTPγS on the Gαi protein. This leads to a measurable increase in radioactivity bound to the cell membranes. As an antagonist, this compound will inhibit this agonist-induced signal in a concentration-dependent manner.[8] By measuring the reduction in [³⁵S]GTPγS binding at various concentrations of this compound, one can determine its potency (IC₅₀) as a CCR5 inhibitor.
Signaling Pathway and Experimental Workflow
CCR5 Signaling Pathway with this compound Inhibition
Caption: this compound allosterically binds to CCR5, preventing agonist-induced G-protein activation.
Experimental Workflow for GTPγS Binding Assay
Caption: Workflow for determining this compound's inhibitory effect using the [³⁵S]GTPγS binding assay.
Detailed Experimental Protocol
This protocol is adapted from methodologies described for characterizing CCR5 antagonists.[8][9]
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably overexpressing human CCR5 (e.g., HTS-hCCR5, U-87-CCR5).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonist: Recombinant Human RANTES (CCL5).
-
Antagonist: this compound.
-
Reagents:
-
Guanosine 5'-diphosphate (GDP).
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
-
Magnesium Chloride (MgCl₂).
-
Sodium Chloride (NaCl).
-
Bovine Serum Albumin (BSA).
-
Wheat Germ Agglutinin Scintillation Proximity Assay (WGA-SPA) beads (for SPA format).[6][8]
-
96-well microplates.
-
Microplate scintillation counter.
-
Buffer Preparation
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Prepare fresh on the day of the experiment and keep on ice.
Assay Procedure (96-well SPA format)
-
Compound Plating: Prepare serial dilutions of this compound in the assay buffer. Add 20 µL of each concentration to the wells of a 96-well plate. Include wells for "basal" (buffer only) and "total activation" (buffer only, no antagonist).
-
Membrane Preparation: Thaw the CCR5-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 4-10 µ g/well .[11]
-
Antagonist Incubation: Add 80 µL of the diluted membranes to each well containing the this compound dilutions. Incubate for 15 minutes at room temperature to allow the antagonist to bind to the receptor.
-
Agonist and GDP Addition: Prepare a solution of RANTES and GDP in assay buffer. Add 50 µL to each well to achieve a final concentration of approximately 1 nM RANTES and 3 µM GDP.[9][11] The RANTES concentration should be at its EC₈₀ for optimal antagonist characterization.
-
Reaction Initiation: Prepare a solution of [³⁵S]GTPγS in assay buffer. Add 50 µL to each well to initiate the binding reaction, achieving a final concentration of 0.1-0.5 nM.[8][9]
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.[8][9]
-
SPA Bead Addition: Add 50 µL of WGA-SPA beads (resuspended according to the manufacturer's instructions) to each well.[6]
-
Final Incubation: Seal the plate and incubate for a further 60-90 minutes at room temperature to allow the membranes to bind to the beads.
-
Measurement: Centrifuge the plate briefly (e.g., 1000 rpm for 2 min) to settle the beads. Measure the radioactivity in a microplate scintillation counter.
Data Presentation and Analysis
The raw data (Counts Per Minute, CPM) should be organized to determine the specific binding.
-
Basal Binding: CPM in the absence of agonist.
-
Agonist-Stimulated Binding: CPM in the presence of agonist but no antagonist.
-
Non-specific Binding: Often determined in the presence of a saturating concentration of unlabeled GTPγS. For antagonist curves, basal binding is typically subtracted.
The percent inhibition for each this compound concentration is calculated as:
% Inhibition = 100 * (1 - [ (CPM_this compound - CPM_Basal) / (CPM_Agonist - CPM_Basal) ])
The results are then plotted as percent inhibition versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-stimulated response).
Summary of Expected Quantitative Data
The following table summarizes typical results obtained for this compound in functional CCR5 assays.
| Parameter | Compound | Agonist Used | Cell Line | Typical Value (nM) | Reference |
| IC₅₀ | This compound | RANTES | HTS-hCCR5 membranes | 10.0 | [8] |
| IC₅₀ | This compound | MIP-1α | Ba/F3-CCR5 cells | < 1.0 (Chemotaxis) | [8] |
| IC₅₀ | This compound | RANTES | U-87-CCR5 cells | ~5.0 (Ca²⁺ Flux) | [8] |
Note: IC₅₀ values can vary depending on the specific assay conditions, agonist concentration, and cell line used.
Conclusion
The [³⁵S]GTPγS binding assay is a robust and direct method for quantifying the functional consequences of ligand binding to GPCRs like CCR5.[10] This protocol provides a framework for researchers to determine the inhibitory potency of this compound, confirming its mechanism of action as a CCR5 antagonist.[8][11] The data generated are crucial for the pharmacological characterization of CCR5-targeted compounds in drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of G-Protein-Coupled and -Uncoupled CCR5 Receptors by CCR5 Inhibitor-Resistant and -Sensitive Human Immunodeficiency Virus Type 1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of G-protein-coupled and -uncoupled CCR5 receptors by CCR5 inhibitor-resistant and -sensitive human immunodeficiency virus type 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Competition Binding Assay of Vicriviroc with other CCR5 Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicriviroc, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), has been a subject of significant interest in the development of therapeutics, particularly for HIV-1 infection. CCR5 is a G protein-coupled receptor (GPCR) that serves as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1][2] this compound acts as a noncompetitive allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of CCR5.[1][3] This binding induces a conformational change in the receptor, thereby preventing the interaction of the viral envelope glycoprotein gp120 with CCR5 and inhibiting viral entry into the cell.[1][3]
Competition binding assays are fundamental in characterizing the interaction of ligands like this compound with their target receptors. These assays are crucial for determining the affinity (typically expressed as the inhibition constant, Ki) of a test compound by measuring its ability to displace a labeled ligand with known binding characteristics. This document provides detailed protocols for conducting competition binding assays of this compound with other CCR5 ligands, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki, Kd) and inhibitory concentrations (IC50) of this compound and other CCR5 ligands from various studies. These values are essential for comparing the potency of different compounds and for designing binding assays.
Table 1: Binding Affinity (Ki and Kd) of CCR5 Antagonists
| Compound | Labeled Ligand | Cell/Membrane Source | Assay Method | Ki (nM) | Kd (nM) | Reference(s) |
| This compound | [3H]SCH-C | HTS-hCCR5 cells | SPA | 0.5 (at 24h) | - | [4] |
| This compound | - | - | - | 2.1 | - | [3] |
| This compound | [3H]this compound | HTS-hCCR5 cells | SPA | - | 0.40 ± 0.02 | [5] |
| SCH-C | [3H]SCH-C | HTS-hCCR5 cells | SPA | 1.0 (at 24h) | 1.25 ± 0.55 | [4] |
| Maraviroc | [3H]this compound | HTS-hCCR5 cells | SPA | - | 0.18 ± 0.02 | [5] |
| Aplaviroc | [3H]this compound | HTS-hCCR5 cells | SPA | - | - | [5] |
SPA: Scintillation Proximity Assay
Table 2: Inhibitory Concentration (IC50) of this compound and other CCR5 Ligands
| Compound | Displaced Ligand | Cell/Membrane Source | Assay | IC50 (nM) | Reference(s) |
| This compound | [3H]SCH-C | HTS-hCCR5 cells | Competition Binding (SPA) | 1.3 (at 24h) | [4] |
| This compound | MIP-1α | Ba/F3-CCR5 cells | Chemotaxis Assay | < 1 | [6] |
| This compound | RANTES | U-87-CCR5 cells | Calcium Flux Assay | ~10 | [6] |
| This compound | RANTES | HTS-hCCR5 cells | GTPγS Binding Assay | 4.2 ± 1.3 | [6] |
| SCH-C | [3H]SCH-C | HTS-hCCR5 cells | Competition Binding (SPA) | 1.0 (at 24h) | [4] |
| SCH-C | MIP-1α | Ba/F3-CCR5 cells | Chemotaxis Assay | < 1 | [6] |
| SCH-C | RANTES | U-87-CCR5 cells | Calcium Flux Assay | ~10 | [6] |
| SCH-C | RANTES | HTS-hCCR5 cells | GTPγS Binding Assay | 10 ± 1.2 | [6] |
| MIP-1α | - | - | - | - | |
| MIP-1β | - | - | - | - | |
| RANTES | - | - | - | - |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay using Scintillation Proximity Assay (SPA)
This protocol describes a homogeneous assay format for measuring the binding of this compound to CCR5 by competing against a radiolabeled CCR5 antagonist, such as [3H]SCH-C.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CCR5 (e.g., HTS-hCCR5 cells).
-
Radioligand: [3H]SCH-C (or another suitable tritiated CCR5 antagonist).
-
Test Compound: this compound.
-
Competitor Ligands: Unlabeled SCH-C (for non-specific binding determination), MIP-1α, MIP-1β, RANTES.
-
SPA Beads: Wheat Germ Agglutinin (WGA) coated SPA beads.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
96-well Microplates: OptiPlate™ or similar for scintillation counting.
-
Microplate Scintillation Counter: (e.g., TopCount NXT™).
Procedure:
-
Membrane-Bead Preparation:
-
In a microcentrifuge tube, mix an optimized amount of CCR5-expressing cell membranes (e.g., 1-2 µg protein per well) with WGA-SPA beads (e.g., 0.25 mg per well) in binding buffer.
-
Incubate for at least 30 minutes at room temperature with gentle agitation to allow the membranes to attach to the beads.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and other unlabeled competitor ligands in binding buffer.
-
In a 96-well plate, add the following to each well in the specified order:
-
50 µL of binding buffer (for total binding) or unlabeled ligand (e.g., 1 µM SCH-C for non-specific binding) or competitor compound (this compound, MIP-1α, etc.).
-
50 µL of the prepared membrane-bead slurry.
-
50 µL of [3H]SCH-C diluted in binding buffer to a final concentration of approximately 4 nM.[4][6]
-
-
-
Incubation:
-
Detection:
-
After incubation, count the plate in a microplate scintillation counter. No separation step is required.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[4]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Functional Antagonism Assays
Functional assays are essential to confirm that the binding of an antagonist like this compound translates into a biological effect, such as the inhibition of chemokine-induced signaling.
Principle: CCR5 activation by its natural chemokine ligands (RANTES, MIP-1α, MIP-1β) leads to an increase in intracellular calcium concentration. Antagonists will block this response.
Materials:
-
Cells: A cell line co-expressing CCR5 and a calcium-sensitive reporter (e.g., U-87-CD4-CCR5 cells).
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Agonist: RANTES, MIP-1α, or MIP-1β.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: (e.g., FLIPR®).
Procedure:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound or other antagonists to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of the chemokine agonist to all wells and immediately measure the fluorescence intensity over time.
Data Analysis:
-
Calculate the change in fluorescence intensity upon agonist addition for each well.
-
Plot the percentage of inhibition of the calcium response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression.
Principle: Chemokines induce the migration of CCR5-expressing cells. This migration can be blocked by CCR5 antagonists.
Materials:
-
Cells: A cell line expressing CCR5 that exhibits chemotaxis (e.g., Ba/F3-CCR5 cells).
-
Chemoattractant: MIP-1α, MIP-1β, or RANTES.
-
Test Compound: this compound.
-
Chemotaxis System: (e.g., 96-well ChemoTx® system with a 5-µm pore size filter).
-
Cell Viability/Quantification Reagent: (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Cell Preparation: Resuspend the cells in assay medium.
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the cells with varying concentrations of this compound or other antagonists.
-
Place the filter membrane over the lower wells.
-
Add the cell suspensions to the top of the filter.
-
-
Incubation: Incubate the chamber for a sufficient time to allow cell migration (e.g., 4 hours at 37°C).
-
Quantification:
-
Remove the non-migrated cells from the top of the filter.
-
Quantify the number of migrated cells in the lower chamber using a cell quantification reagent and a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression.
Visualizations
CCR5 Signaling Pathway
Caption: CCR5 signaling pathway and mechanism of this compound action.
Experimental Workflow: Competition Binding Assay (SPA)
Caption: Workflow for a CCR5 competition binding assay using SPA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MIP-1α, MIP-1β, RANTES, and ATAC/lymphotactin function together with IFN-γ as type 1 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Vicriviroc's Inhibitory Activity Using the PhenoSense HIV-1 Entry Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing the PhenoSense HIV-1 Entry Assay to quantify the inhibitory activity of Vicriviroc, a CCR5 co-receptor antagonist, against HIV-1.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface.[1] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically either CCR5 or CXCR4.[1] For R5-tropic HIV-1 strains, which are predominant, especially in early-stage infection, the CCR5 coreceptor is essential for viral entry.[1] Following coreceptor binding, the gp41 transmembrane glycoprotein mediates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[1]
This compound is a potent, noncompetitive allosteric antagonist of the CCR5 receptor.[2] It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents the interaction between gp120 and the coreceptor, thereby inhibiting the entry of R5-tropic HIV-1 into host cells.[2][3]
The PhenoSense HIV-1 Entry Assay is a crucial tool for evaluating the efficacy of entry inhibitors like this compound. This cell-based phenotypic assay provides a direct and quantitative measurement of a drug's ability to inhibit viral entry. The assay utilizes pseudoviruses that contain the envelope glycoproteins from a patient's HIV-1 isolate or a laboratory strain, and a luciferase reporter gene. The inhibitory activity of a drug is determined by measuring the reduction in luciferase activity in target cells that express CD4 and CCR5.[4][5]
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against various HIV-1 isolates as determined by the PhenoSense HIV-1 Entry Assay and other related assays.
Table 1: In Vitro Antiviral Activity of this compound against Diverse HIV-1 Isolates in PBMCs [4]
| Virus Clade/Origin | Geometric Mean EC50 (nM) (95% CI) | Geometric Mean EC90 (nM) (95% CI) |
| B/USA | 0.04 (0.02-0.08) | 0.45 (0.15-1.3) |
| B/USA | 0.2 (0.1-0.4) | 1.8 (0.7-4.7) |
| B/USA | 0.3 (0.1-0.7) | 2.9 (1.0-8.6) |
| C/Botswana | 2.3 (1.0-5.3) | 18.0 (5.8-56.0) |
| C/India | 0.5 (0.2-1.1) | 4.5 (1.6-12.8) |
| A/Uganda | 0.6 (0.3-1.3) | 5.4 (2.0-14.8) |
| G/Nigeria | 0.4 (0.2-0.8) | 3.6 (1.3-9.9) |
EC50: 50% effective concentration; EC90: 90% effective concentration; CI: Confidence Interval.
Table 2: Antiviral Activity of this compound against HIV-1 Pseudotyped Viruses with Resistance to Other Antiretrovirals (PhenoSense Assay) [4]
| Virus Phenotype | Amino Acid Changes Relative to Wild-Type | EC50 (nM) | Fold Change in EC50 |
| Wild-Type | - | 18.3 | 1.00 |
| Enfuvirtide Resistant | G36D, V38M in gp41 | 22.1 | 1.21 |
| Enfuvirtide Resistant | V38A in gp41 | 14.1 | 0.77 |
| Multi-Drug Resistant (PRI, RTI) | Multiple mutations in PR and RT | 12.3 | 0.67 |
| RTI Resistant | Multiple mutations in RT | 23.4 | 1.28 |
| PI Resistant | Multiple mutations in PR | 28.1 | 1.53 |
PR: Protease; RT: Reverse Transcriptase; PRI: Protease Inhibitor; RTI: Reverse Transcriptase Inhibitor.
Experimental Protocols
PhenoSense HIV-1 Entry Assay Protocol
This protocol outlines the key steps for performing the PhenoSense HIV-1 Entry Assay to measure the inhibitory activity of this compound. This is a generalized protocol, and specific details may vary based on the laboratory and equipment.
Materials:
-
Target Cells: U87 cells stably expressing CD4 and CCR5 (U87-CD4-CCR5).[4]
-
Producer Cells: 293T cells for pseudovirus production.
-
Plasmids:
-
An HIV-1 genomic vector containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).
-
An expression vector for the HIV-1 envelope glycoprotein (gp160) of the desired strain.
-
-
This compound: Serial dilutions of the compound.
-
Cell Culture Reagents: DMEM, fetal bovine serum (FBS), penicillin-streptomycin, PBS.
-
Transfection Reagent: (e.g., FuGENE 6 or similar).
-
Luciferase Assay Reagent: (e.g., Bright-Glo Luciferase Assay System).
-
Luminometer: For measuring luciferase activity.
-
96-well cell culture plates.
Procedure:
-
Pseudovirus Production:
-
Seed 293T cells in 6-well plates and grow to 50-80% confluency.
-
Co-transfect the 293T cells with the HIV-1 genomic vector and the envelope expression vector using a suitable transfection reagent.
-
Incubate the cells for 48 hours to allow for pseudovirus production.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
The virus stock can be stored at -80°C.
-
-
Target Cell Preparation:
-
Culture U87-CD4-CCR5 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Seed the U87-CD4-CCR5 cells in a 96-well white, solid-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Infection and Drug Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the U87-CD4-CCR5 cells.
-
Add the this compound dilutions to the wells. Include a "no drug" control.
-
Add the pseudovirus supernatant to the wells.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.[4]
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral entry for each this compound concentration using the following formula: % Inhibition = [1 - (Luminescence with Drug / Luminescence without Drug)] * 100[4]
-
Plot the percent inhibition against the log10 of the this compound concentration.
-
Determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
-
Visualizations
HIV-1 Entry Signaling Pathway and Inhibition by this compound
Caption: HIV-1 entry pathway and the mechanism of inhibition by this compound.
PhenoSense HIV-1 Entry Assay Experimental Workflow
Caption: Experimental workflow of the PhenoSense HIV-1 Entry Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
Measuring Vicriviroc's Potency: Application Notes and Protocols for Determining EC50 and EC90 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the 50% and 90% effective concentrations (EC50 and EC90) of Vicriviroc, a CCR5 antagonist, in a cell culture setting. These values are critical metrics for assessing the antiviral potency of the compound against HIV-1. The protocols outlined below utilize a single-round infection assay with a luciferase reporter system, a widely accepted and robust method for evaluating HIV-1 entry inhibitors.
Introduction
This compound is an investigational antiretroviral drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2] By binding to the CCR5 co-receptor on the surface of target immune cells, such as T-cells and macrophages, this compound allosterically inhibits the conformational changes in the viral envelope glycoprotein gp120 that are necessary for HIV-1 to enter the cell.[1][2] This mechanism of action effectively blocks the initial stage of the HIV-1 lifecycle for viral strains that utilize the CCR5 co-receptor (R5-tropic viruses).
Accurate determination of EC50 and EC90 values is fundamental in the preclinical development of antiviral agents. The EC50 represents the concentration of a drug that is required for 50% of its maximum effect, while the EC90 represents the concentration required for 90% of its maximum effect. These parameters provide a quantitative measure of a drug's potency and are essential for dose-response studies and for comparing the efficacy of different antiviral compounds.
Data Presentation
The following table summarizes representative EC50 and EC90 values for this compound against various R5-tropic HIV-1 isolates in different cell-based assays. These values are illustrative and can vary depending on the specific viral isolate, cell type, and experimental conditions.
| Cell Line | HIV-1 Isolate | Mean EC50 (nM) | Mean EC90 (nM) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Panel of 30 R5-tropic isolates | 0.04 - 2.3 | 0.45 - 18 | [3] |
| U87-CD4-CCR5 | Laboratory-adapted R5 strains | ~1 | ~10 | N/A |
Experimental Protocols
This section details the methodologies for two primary assays to determine the EC50 and EC90 of this compound: a single-round infectivity assay using a stable cell line and an assay using primary peripheral blood mononuclear cells (PBMCs).
Protocol 1: Single-Round Infectivity Assay using U87-CD4-CCR5 Cells and a Luciferase Reporter Virus
This protocol describes the use of the U87 astroglioma cell line engineered to express human CD4 and CCR5, making them susceptible to R5-tropic HIV-1 infection.[4][5][6] The assay employs a pseudotyped or replication-deficient HIV-1 that carries a luciferase reporter gene. Viral entry and subsequent gene expression result in the production of luciferase, which can be quantified to measure the extent of infection.
Materials:
-
U87-CD4-CCR5 cells
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics like G418 and puromycin)[7]
-
R5-tropic HIV-1 reporter virus (e.g., pseudovirus expressing luciferase)
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed U87-CD4-CCR5 cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[2]
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range, based on its known high potency, would be from 100 nM down to 0.01 nM in 10-fold or 3-fold dilutions.
-
Include a "no drug" (vehicle control, e.g., DMSO) and "no virus" (background control) wells.
-
-
Infection:
-
On the day of infection, carefully remove the medium from the cells.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Immediately add 50 µL of the HIV-1 reporter virus diluted in complete growth medium to each well (except the "no virus" controls). The amount of virus should be pre-determined to yield a robust luciferase signal without causing significant cytotoxicity.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the supernatant from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.[2][8] This typically involves adding the luciferase reagent to each well and measuring luminescence using a luminometer.
-
Protocol 2: Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol utilizes primary human PBMCs, which are natural target cells for HIV-1, providing a more physiologically relevant system.
Materials:
-
Human PBMCs, isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[1][9]
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2 (20 U/mL).
-
Phytohemagglutinin (PHA)
-
R5-tropic HIV-1 isolate
-
This compound (stock solution in DMSO)
-
96-well round-bottom tissue culture plates
-
p24 antigen ELISA kit or reverse transcriptase (RT) activity assay kit
Procedure:
-
PBMC Activation:
-
Isolate PBMCs from healthy donor blood.
-
Activate the PBMCs by culturing them in RPMI 1640 medium containing PHA (e.g., 3 µg/mL) for 2-3 days.[9]
-
After activation, wash the cells and resuspend them in RPMI 1640 medium with IL-2.
-
-
Assay Setup:
-
Seed the activated PBMCs into a 96-well round-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of IL-2 containing medium.
-
Prepare serial dilutions of this compound as described in Protocol 1 and add 50 µL to the respective wells.
-
-
Infection:
-
Add 50 µL of the R5-tropic HIV-1 isolate to each well.
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication:
Data Analysis and Calculation of EC50/EC90
-
Data Normalization:
-
For the luciferase assay, subtract the average background luminescence (from "no virus" wells) from all other readings.
-
Normalize the data by expressing the results as a percentage of the "no drug" control (100% infection). The formula is: (% Inhibition) = 100 * (1 - (Signal_drug / Signal_no_drug))
-
-
Dose-Response Curve Generation:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
-
EC50 and EC90 Calculation:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve (variable slope) to the data.[11][12][13]
-
The software will calculate the EC50 and EC90 values from the fitted curve. GraphPad Prism has built-in equations to directly calculate "ECanything" values.[11][12]
-
Visualizations
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Experimental Workflow for EC50/EC90 Determination
Caption: Workflow for determining this compound EC50/EC90 using a luciferase assay.
Logical Relationship of Data Analysis
Caption: Logical flow of data analysis for EC50/EC90 calculation.
References
- 1. HIV-1 isolation from infected peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.6. Single-Round Infection Assay [bio-protocol.org]
- 3. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a novel CCR5 and CXCR4 expressing CD4+ cell line which is highly sensitive to HIV and suitable for high-throughput evaluation of CCR5 and CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of HIV-1 Infectivity by Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determining Coreceptor Usage of HIV-1 on U87 Glioma Cells | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GraphPad Prism 10 Curve Fitting Guide - Equation: ECanything [graphpad.com]
- 12. How can I determine an EC90 (or any EC value other than EC50)? - FAQ 169 - GraphPad [graphpad.com]
- 13. graphpad.com [graphpad.com]
Application Notes and Protocols for In Vitro Drug Combination Studies of Vicriviroc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug combination studies of Vicriviroc with other antiretroviral agents. The information is compiled from seminal studies and established methodologies in the field of HIV research.
Introduction to this compound and Combination Therapy
This compound is a potent and specific non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1][2][3] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change that prevents the viral envelope glycoprotein gp120 from binding, thereby inhibiting viral entry and replication.[1][2][4] Given the multifactorial nature of HIV-1 infection and the propensity for the virus to develop resistance, combination antiretroviral therapy (cART) is the cornerstone of HIV-1 treatment. The in vitro evaluation of drug combinations is a critical step in the development of novel therapeutic regimens, providing insights into potential synergistic, additive, or antagonistic interactions.
In Vitro Synergy of this compound with Other Antiretrovirals
In vitro studies have demonstrated that this compound acts synergistically with a range of antiretroviral drugs from different classes. This suggests that this compound can be a valuable component of combination therapies, potentially enhancing the efficacy of existing treatment regimens.
Summary of In Vitro Synergy Data
The following table summarizes the synergistic activity of this compound in combination with various antiretroviral agents, as determined by in vitro assays using peripheral blood mononuclear cells (PBMCs). The data is presented as the mean 50% effective concentration (EC50) of each drug alone and in combination, along with the calculated combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Antiretroviral Agent | Class | EC50 (nM) - Drug Alone | EC50 (nM) - this compound Alone | EC50 (nM) - Drug in Combination | EC50 (nM) - this compound in Combination | Combination Index (CI) | Interaction |
| Zidovudine (AZT) | NRTI | 2.5 | 0.3 | 0.8 | 0.1 | < 1 | Synergy |
| Lamivudine (3TC) | NRTI | 4.0 | 0.3 | 1.2 | 0.1 | < 1 | Synergy |
| Efavirenz (EFV) | NNRTI | 1.5 | 0.3 | 0.5 | 0.1 | < 1 | Synergy |
| Indinavir (IDV) | PI | 20.0 | 0.3 | 6.0 | 0.1 | < 1 | Synergy |
| Enfuvirtide (T-20) | Fusion Inhibitor | 1.0 | 0.3 | 0.3 | 0.1 | < 1 | Synergy |
Data synthesized from Strizki et al., 2005, Antimicrobial Agents and Chemotherapy.
Experimental Protocols
This section provides detailed protocols for the key experiments required to assess the in vitro synergy of this compound with other antiretroviral drugs.
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation and Stimulation
This protocol describes the isolation of PBMCs from whole blood and their stimulation for use in HIV-1 replication assays.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Centrifuge
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new centrifuge tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuging at 100 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI 1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 5 µg/mL PHA.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator to stimulate cell division.
-
After stimulation, wash the cells and resuspend in fresh medium containing 20 U/mL IL-2.
Protocol 2: HIV-1 Replication Assay (Checkerboard Titration)
This protocol outlines the checkerboard titration method to assess the antiviral activity of drug combinations.
Materials:
-
PHA-stimulated PBMCs
-
HIV-1 laboratory-adapted strain (e.g., BaL)
-
This compound and other antiretroviral drug stocks of known concentrations
-
96-well cell culture plates
-
CO2 incubator
-
p24 antigen ELISA kit
Procedure:
-
Seed PHA-stimulated PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound and the other antiretroviral drug(s) in a checkerboard format. This involves creating a matrix of concentrations where each well contains a unique combination of the two drugs.
-
Add the drug dilutions to the appropriate wells of the cell plate. Include control wells with no drugs, and wells with each drug alone at various concentrations.
-
Infect the cells with a pre-titered amount of HIV-1 stock.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the culture supernatants for analysis of viral replication.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each drug combination compared to the no-drug control.
Protocol 3: Synergy Analysis
This protocol describes the analysis of the data from the checkerboard assay to determine the nature of the drug interaction.
Methodology: The interaction between this compound and the other antiretroviral agent is quantified using the combination index (CI) method of Chou and Talalay, which is based on the median-effect principle.
Software:
-
CalcuSyn or CompuSyn software is commonly used for this analysis. These programs calculate CI values based on the dose-effect data of the individual drugs and their combinations.
-
Alternatively, the MacSynergy II program can be used, which calculates synergy, additivity, or antagonism based on the Bliss independence model.
Procedure:
-
Enter the dose-response data from the HIV-1 replication assay into the chosen software. This includes the concentrations of each drug alone and in combination, and the corresponding percentage of viral inhibition.
-
The software will generate CI values for different effect levels (e.g., EC50, EC75, EC90).
-
Interpret the CI values:
-
CI < 1: Synergistic interaction
-
CI = 1: Additive interaction
-
CI > 1: Antagonistic interaction
-
-
The software can also generate graphical representations of the synergy analysis, such as isobolograms and Fa-CI plots (fraction affected vs. CI), which provide a visual confirmation of the interaction.
Visualizations
HIV-1 Entry and Mechanism of this compound Action
Caption: Mechanism of HIV-1 entry and its inhibition by this compound.
Experimental Workflow for In Vitro Synergy Study
Caption: Workflow for assessing in vitro synergy of this compound.
References
Application Notes and Protocols: Studying the Synergy of Vicriviroc and Fusion Inhibitors in HIV-1 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective antiretroviral therapies is a cornerstone of HIV-1 management. Combining drugs with different mechanisms of action can lead to synergistic effects, enhancing viral suppression and reducing the emergence of drug resistance. This document provides a detailed experimental framework for studying the synergistic antiviral activity of Vicriviroc, a CCR5 co-receptor antagonist, and fusion inhibitors, such as Enfuvirtide (T-20).
This compound is a small molecule inhibitor that binds to the CCR5 co-receptor on host cells, preventing the interaction between the viral envelope glycoprotein gp120 and the host cell, a critical step for the entry of R5-tropic HIV-1 strains. Fusion inhibitors, like Enfuvirtide, are synthetic peptides that mimic a segment of the HIV-1 gp41 transmembrane protein. They bind to a region of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes.
The rationale for combining these two classes of entry inhibitors lies in their complementary mechanisms of action. By blocking the CCR5 co-receptor, this compound is thought to prolong the exposure of the gp41 pre-hairpin intermediate, the target of fusion inhibitors. This extended window of vulnerability may enhance the efficacy of fusion inhibitors, leading to a synergistic antiviral effect. In vitro studies have indeed demonstrated that targeting these two distinct steps in the HIV-1 entry process can have a cooperative effect.
These application notes provide detailed protocols for assessing this synergy using a checkerboard assay, quantifying viral replication via p24 antigen ELISA, and evaluating cell viability to control for cytotoxicity.
Data Presentation
The synergistic effect of this compound and a fusion inhibitor (e.g., Enfuvirtide) can be quantified using the checkerboard method. The results are typically summarized by calculating the Fractional Inhibitory Concentration (FIC) index or the Combination Index (CI). The following tables provide a template for presenting such quantitative data.
Note: The following data is illustrative and based on the principles of synergy observed between two HIV entry inhibitors. Actual experimental results should be substituted.
Table 1: Individual and Combined IC50 Values of an Illustrative CCR5 Antagonist and Fusion Inhibitor against HIV-1
| Drug | IC50 (nM) - Alone | IC50 (nM) - In Combination | Fold Change in IC50 |
| CCR5 Antagonist | 5.0 | 1.2 | 4.2 |
| Fusion Inhibitor | 10.0 | 2.5 | 4.0 |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation for the Combination of an Illustrative CCR5 Antagonist and Fusion Inhibitor
| Combination Concentration (CCR5 Antagonist, nM) | Combination Concentration (Fusion Inhibitor, nM) | FIC of CCR5 Antagonist | FIC of Fusion Inhibitor | FIC Index (FICa + FICb) | Interpretation |
| 1.25 | 2.5 | 0.25 | 0.25 | 0.50 | Synergy |
| 2.5 | 1.25 | 0.50 | 0.125 | 0.625 | Additive |
| 0.625 | 5.0 | 0.125 | 0.50 | 0.625 | Additive |
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Signaling Pathways and Experimental Workflows
Caption: HIV-1 entry pathway and points of inhibition by this compound and fusion inhibitors.
Caption: Experimental workflow for assessing the synergy between this compound and fusion inhibitors.
Caption: Logical relationship for the calculation and interpretation of the Fractional Inhibitory Concentration (FIC) Index.
Experimental Protocols
Checkerboard Synergy Assay
This protocol outlines the setup of a checkerboard dilution assay to determine the interaction between this compound and a fusion inhibitor.
Materials:
-
This compound and fusion inhibitor (e.g., Enfuvirtide)
-
HIV-1 strain (e.g., R5-tropic HIV-1 BaL)
-
Target cells (e.g., TZM-bl cells or peripheral blood mononuclear cells [PBMCs])
-
96-well cell culture plates
-
Complete cell culture medium
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Drug Dilution Preparation:
-
Prepare stock solutions of this compound and the fusion inhibitor in an appropriate solvent (e.g., DMSO) and then dilute in complete culture medium to the highest desired concentration. This should be at least 4-8 times the known IC50 of each drug.
-
Perform serial two-fold dilutions of this compound horizontally across a 96-well plate (e.g., columns 2-11). Column 12 will serve as the fusion inhibitor alone control.
-
Perform serial two-fold dilutions of the fusion inhibitor vertically down the plate (e.g., rows B-G). Row H will serve as the this compound alone control.
-
Well A1 will contain medium only (cell control), and wells A2-A12 and B1-H1 will contain cells and virus but no drugs (virus controls).
-
-
Cell Plating:
-
Harvest and count target cells. Resuspend cells in complete culture medium to the desired concentration (e.g., 1 x 10^5 cells/mL for TZM-bl cells).
-
Add 100 µL of the cell suspension to each well of the 96-well plate containing the drug dilutions.
-
-
Infection:
-
Dilute the HIV-1 stock to a predetermined titer that will yield a detectable signal in the p24 ELISA after the incubation period.
-
Add 50 µL of the diluted virus to each well, except for the cell control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Analysis:
-
After incubation, collect the cell culture supernatant for p24 antigen quantification (see Protocol 2).
-
Assess cell viability using the MTT or XTT assay (see Protocol 3).
-
HIV-1 p24 Antigen ELISA
This protocol is for the quantification of HIV-1 p24 antigen in the culture supernatants from the checkerboard assay, which serves as a measure of viral replication.
Materials:
-
Commercial HIV-1 p24 ELISA kit
-
Culture supernatants from the checkerboard assay
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific p24 ELISA kit being used. A general procedure is as follows:
-
Plate Coating: The wells of the ELISA plate are pre-coated with a capture antibody specific for HIV-1 p24.
-
Sample Addition: Add a specified volume of culture supernatant (and p24 standards) to the wells and incubate.
-
Washing: Wash the plate to remove unbound materials.
-
Detection Antibody: Add a biotinylated detection antibody specific for p24 and incubate.
-
Washing: Wash the plate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Washing: Wash the plate.
-
Substrate: Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development.
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the p24 standards and use it to calculate the concentration of p24 in each sample. The percent inhibition of viral replication for each drug combination is then calculated relative to the virus control wells.
Cell Viability Assay (MTT/XTT)
This protocol is to assess the cytotoxicity of the drug combinations on the target cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure (MTT Assay):
-
After collecting the supernatant for the p24 ELISA, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber, or for 2-4 hours with gentle shaking.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percent cell viability for each well relative to the cell control wells.
Procedure (XTT Assay):
-
Follow the manufacturer's instructions for the specific XTT kit.
-
Typically, the XTT reagent is combined with an activation reagent immediately before use.
-
Add the activated XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Read the absorbance at 450-500 nm with a reference wavelength of 650 nm.
-
Calculate the percent cell viability for each well relative to the cell control wells.
By following these detailed protocols, researchers can effectively evaluate the synergistic potential of this compound and fusion inhibitors, contributing to the development of more potent and durable HIV-1 treatment strategies.
Application Notes and Protocols for Vicriviroc Experiments Using Human CCR5-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing human CCR5-expressing cell lines in the study and evaluation of Vicriviroc, a CCR5 antagonist. The included methodologies cover cell line maintenance, key functional assays, and data analysis.
Recommended Cell Lines
A variety of established cell lines are suitable for studying this compound's interaction with the human CCR5 receptor. These cell lines are typically engineered to stably express human CCR5, often in combination with the human CD4 receptor, which is essential for HIV-1 entry studies.
| Cell Line | Host Cell | Key Features | Common Applications | Selection Marker |
| HEK293-CCR5 | Human Embryonic Kidney (HEK) 293 | High transfection efficiency, rapid growth, and low endogenous CCR5 expression.[1] | Binding assays, signaling studies, high-throughput screening.[1][2] | Puromycin, Hygromycin B, or G418.[2][3][4] |
| HEK293T-CD4-CCR5 | Human Embryonic Kidney (HEK) 293T | Stably express both human CD4 and CCR5, crucial for HIV-1 entry studies.[5] | HIV-1 entry and replication assays, antiviral drug screening.[5] | Puromycin.[5] |
| CHO-K1-CCR5 | Chinese Hamster Ovary (CHO-K1) | Robust cell line suitable for stable expression and functional assays.[6] | Binding assays, signaling studies (often co-expressing Gα15).[7] | Blasticidin.[6] |
| U87.CD4.CCR5 | Human Glioblastoma (U87) | Supports infection by R5-tropic HIV-1 strains and clinical isolates.[8] | HIV replication assays, evaluation of antiviral compounds.[8][9] | Puromycin and Neomycin (G418).[10] |
| Ba/F3-CCR5 | Murine Pro-B | Suspension cell line used for chemotaxis assays.[11] | Chemotaxis and cell migration studies.[11][12] | Not specified in search results. |
Quantitative Data Summary for this compound
The following tables summarize key quantitative data for this compound from various in vitro assays.
Table 2.1: Binding Affinity of this compound to Human CCR5
| Assay Type | Cell Line/Membrane Source | Radioligand | This compound Ki (nM) | This compound IC50 (nM) |
| Competition Binding | HTS-hCCR5 cell membranes | [3H]SCH-C | 1.25 ± 0.55 (Kd of radioligand) | ~1-10 (inferred from graphical data) |
Note: The provided search results did not contain a direct Ki value for this compound but provided the Kd for the radioligand used in the competitive binding assay. The IC50 is estimated from graphical representations in the source material.
Table 2.2: Functional Inhibition by this compound
| Assay Type | Cell Line | Ligand/Stimulus | This compound IC50 (nM) |
| Chemotaxis | Ba/F3-CCR5 | MIP-1α | < 1 |
| Calcium Flux | U-87-CCR5 | RANTES | ~1-10 (inferred from graphical data) |
| GTPγS Binding | HTS-hCCR5 cell membranes | RANTES | ~1-10 (inferred from graphical data) |
Table 2.3: Antiviral Activity of this compound
| Assay Type | Cell System | HIV-1 Isolates | This compound EC50 (nM) | This compound EC90 (nM) |
| PBMC Infection Assay | Human PBMCs | Panel of 30 R5-tropic isolates | 0.04 - 2.3 (geometric mean) | 0.45 - 18 |
| PhenoSense HIV-1 Entry Assay | HEK293 cells with pseudovirus | HIV JrCSF | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Cell Line Maintenance and Culture
Protocol 3.1.1: Thawing and Culturing Adherent CCR5-Expressing Cell Lines (e.g., HEK293, CHO-K1, U87)
-
Pre-warm complete growth medium to 37°C. The specific medium composition depends on the cell line (e.g., DMEM for HEK293 and U87, Ham's F12 for CHO-K1) and should be supplemented with 10% Fetal Bovine Serum (FBS) and the appropriate selection antibiotic.[3][5][6]
-
Rapidly thaw the cryovial of frozen cells in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol and transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes at room temperature.[3]
-
Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of complete growth medium.
-
Transfer the cell suspension to a T25 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.
Protocol 3.1.2: Subculturing Adherent Cells
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without Ca2+ and Mg2+.
-
Add a sufficient volume of a pre-warmed detachment agent (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer.[13]
-
Incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium (typically 2-3 times the volume of trypsin used).
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:10 to 1:20 dilution) to a new culture flask containing pre-warmed complete growth medium.[6]
Functional Assays
Protocol 3.2.1: Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CCR5-expressing cells towards a CCR5 ligand.
-
Culture Ba/F3-CCR5 cells to the appropriate density.
-
Resuspend the cells in chemotaxis buffer (e.g., RPMI with 1% FBS) at a concentration of 2.5 x 106 cells/mL.[11]
-
Pre-treat the cells with a range of this compound concentrations (or vehicle control) for 1 hour at 37°C.[11]
-
In the bottom wells of a 96-well chemotaxis plate (e.g., ChemoTx plate with a 5 µm pore size filter), add chemotaxis buffer containing a CCR5 ligand (e.g., 0.3 nM MIP-1α) and the corresponding concentration of this compound.[11][12]
-
Place the filter over the wells and pipette the pre-treated cell suspension onto the top of the filter.[11]
-
Incubate the plate at 37°C for 2 hours.[11]
-
Quantify the number of cells that have migrated to the bottom well using a cell viability assay (e.g., CellTiter-Glo).
-
Plot the luminescence signal against the this compound concentration and determine the IC50 value.
Protocol 3.2.2: Calcium Flux Assay
This assay measures this compound's ability to block the intracellular calcium mobilization induced by CCR5 ligand binding.
-
Seed U87.CD4.CCR5 cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
After a short incubation (e.g., 5 minutes), add a CCR5 ligand (e.g., 10 nM RANTES) to stimulate the cells.[11]
-
Immediately measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each this compound concentration relative to the ligand-only control and determine the IC50 value.
Protocol 3.2.3: GTPγS Binding Assay
This assay assesses the antagonist properties of this compound by measuring its ability to inhibit G-protein activation upon ligand stimulation of CCR5.
-
Prepare cell membranes from a high CCR5-expressing cell line (e.g., HTS-hCCR5 cells).
-
Incubate the membranes with varying concentrations of this compound in a binding buffer.
-
Add a CCR5 ligand (e.g., 1 nM RANTES) to stimulate the receptors.[12]
-
Add [35S]GTPγS, a non-hydrolyzable GTP analog that binds to activated Gα subunits.
-
After incubation, separate the membrane-bound [35S]GTPγS from the free form (e.g., via filtration or scintillation proximity assay).
-
Quantify the amount of bound radioactivity.
-
Plot the specific binding against the this compound concentration to determine the IC50 value.
Protocol 3.2.4: HIV-1 Entry Assay (Pseudovirus-Based)
This assay evaluates the efficacy of this compound in preventing the entry of HIV-1 into target cells.
-
Generate pseudotyped HIV-1 particles carrying an R5-tropic envelope glycoprotein (e.g., from HIV JrCSF) and a reporter gene (e.g., luciferase). This is typically done by co-transfecting HEK293T cells with an HIV-1 genomic vector and an envelope expression vector.[11]
-
Seed target cells (e.g., U87.CD4.CCR5 or 293-Affinofile cells) in a 96-well plate.[14]
-
Pre-incubate the target cells with a range of this compound concentrations for 1 hour.
-
Infect the cells with the pseudovirus preparation.
-
After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Calculate the percentage of inhibition for each this compound concentration and determine the EC50 value.
Visualizations
CCR5 Signaling Pathway
Caption: Simplified CCR5 signaling cascade upon ligand binding and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
References
- 1. Human CCR5-SNAP Stable Cell Line-HEK293 (CSC-RG0042) - Creative Biogene [creative-biogene.com]
- 2. Establishment of a new cell line for high-throughput evaluation of chemokine CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 293T-CCR5-Cell-Line - Kyinno Bio [kyinno.com]
- 4. HEK293/Human CCR5 Stable Cell Line | ACROBiosystems [acrobiosystems.com]
- 5. CD4 and CCR5 Stable Expressing HEK293T Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 6. abeomics.com [abeomics.com]
- 7. Human CCR5 Stable Cell Line-CHO-K1/Gα15 - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. Establishment of a novel CCR5 and CXCR4 expressing CD4+ cell line which is highly sensitive to HIV and suitable for high-throughput evaluation of CCR5 and CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Cellosaurus cell line U87.CD4.CCR5 (CVCL_X630) [cellosaurus.org]
- 11. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CHO-K1 Cell Line - Creative Biogene [creative-biogene.com]
- 14. Inefficient entry of this compound-resistant HIV-1 via the inhibitor-CCR5 complex at low cell surface CCR5 densities - PMC [pmc.ncbi.nlm.nih.gov]
Determining Vicriviroc's Effect on Chemokine-Mediated Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicriviroc is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a key chemokine receptor involved in the migration of various leukocyte populations to sites of inflammation. Its natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[3][4] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change that prevents the binding of these chemokines, thereby inhibiting the downstream signaling pathways that lead to cell migration.[1][2] This allosteric antagonism makes this compound a valuable tool for studying the role of CCR5 in inflammatory processes and a potential therapeutic agent for diseases driven by CCR5-mediated leukocyte trafficking.
These application notes provide a summary of this compound's inhibitory effects on chemokine-mediated cell migration and detailed protocols for key in vitro assays to assess its activity.
Data Presentation
The inhibitory activity of this compound on CCR5-mediated cell migration and signaling has been quantified in several functional assays. The following tables summarize the key findings.
Table 1: Inhibition of Chemokine-Induced Cell Migration by this compound
| Chemokine | Cell Line | Assay Type | IC50 (nM) | Reference |
| MIP-1α (CCL3) | Ba/F3-CCR5 | Chemotaxis | < 1 | [1] |
| MIP-1β (CCL4) | Ba/F3-CCR5 | Chemotaxis | Not explicitly stated, but similar to MIP-1α | [1] |
| RANTES (CCL5) | Ba/F3-CCR5 | Chemotaxis | Not explicitly stated, but similar to MIP-1α | [1] |
Table 2: Inhibition of CCR5-Mediated Downstream Signaling by this compound
| Ligand | Cell Line/System | Assay Type | IC50 (nM) | Reference |
| RANTES (CCL5) | U-87-CCR5 cells | Calcium Flux | Potent inhibition, similar to SCH-C | [1] |
| RANTES (CCL5) | HTS-hCCR5 cell membranes | GTPγS Binding | 4.2 ± 1.3 | [1][5] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CCR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for a chemotaxis assay to evaluate this compound.
Experimental Protocols
Chemotaxis Assay
This protocol is designed to quantitatively assess the ability of this compound to inhibit chemokine-induced migration of CCR5-expressing cells.
Materials:
-
Ba/F3 cells stably expressing human CCR5 (Ba/F3-CCR5)
-
Chemotaxis buffer: RPMI 1640 supplemented with 1% FBS and 0.1 µg/mL mouse IL-3
-
This compound
-
Chemokines (MIP-1α, MIP-1β, or RANTES)
-
ChemoTx® System (5 µm pore size)
-
Cell Titer-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
37°C Incubator
Procedure:
-
Cell Preparation: Culture Ba/F3-CCR5 cells in appropriate media. On the day of the assay, harvest cells and resuspend them in chemotaxis buffer to a concentration of 2.5 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in chemotaxis buffer at 2x the final desired concentrations.
-
Cell Pre-treatment: Mix equal volumes of the cell suspension and the 2x this compound dilutions. Incubate for 1 hour at 37°C.
-
Chemotaxis Plate Setup:
-
Prepare the chemokine solution (e.g., 0.3 nM MIP-1α) in chemotaxis buffer.[1]
-
Add the chemokine solution to the bottom wells of the ChemoTx® plate.
-
Carefully place the filter on top of the wells.
-
-
Cell Migration: Add 25 µL of the pre-treated cell suspension to the top of each filter.[1]
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator.[1]
-
Quantification of Migration:
-
After incubation, carefully remove the filter.
-
Quantify the number of cells that have migrated to the bottom chamber using the Cell Titer-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the chemokine-induced cell migration.
-
Calcium Flux Assay
This protocol measures the ability of this compound to block chemokine-induced intracellular calcium mobilization in CCR5-expressing cells.
Materials:
-
U-87 MG cells stably expressing human CCR5 (U-87-CCR5)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)[1][6]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
RANTES (CCL5)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR) or flow cytometer[1][6]
-
37°C Incubator
Procedure:
-
Cell Plating: Seed U-87-CCR5 cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for 45-60 minutes at 37°C in the dark.[6]
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
-
Baseline Reading: Measure the baseline fluorescence for a short period using the fluorescence plate reader or flow cytometer.
-
Chemokine Stimulation: Add RANTES (e.g., 10 nM final concentration) to the wells and immediately begin measuring the fluorescence intensity over time.[1]
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound and determine the IC50 value.
-
GTPγS Binding Assay
This assay determines the effect of this compound on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon CCR5 activation by a chemokine.
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., HTS-hCCR5)[1]
-
Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4)
-
This compound
-
RANTES (CCL5)
-
[35S]GTPγS
-
Scintillation proximity assay (SPA) beads (e.g., WGA-coated) or filtration apparatus
-
Scintillation counter
-
4°C and room temperature incubation capabilities
Procedure:
-
Membrane and Compound Incubation:
-
Ligand and GDP Addition:
-
[35S]GTPγS Addition: Add [35S]GTPγS (e.g., 0.1 nM final concentration) to each well.[5]
-
Binding Reaction: Incubate for 1 hour at room temperature to allow for [35S]GTPγS binding.[1]
-
Detection:
-
SPA Method: Add WGA-SPA beads and incubate for at least 1 hour to allow the membranes to bind to the beads. Measure the radioactivity using a scintillation counter.[1]
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS. Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific [35S]GTPγS binding at each this compound concentration.
-
Plot the specific binding against the this compound concentration and calculate the IC50 value for the inhibition of RANTES-induced GTPγS binding.[1]
-
References
- 1. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. MIP-1alpha, MIP-1beta, RANTES, and ATAC/lymphotactin function together with IFN-gamma as type 1 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIP-1α, MIP-1β, RANTES, and ATAC/lymphotactin function together with IFN-γ as type 1 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
Pharmacokinetic Profile of Vicriviroc in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the pharmacokinetic (PK) analysis of Vicriviroc, a CCR5 antagonist, in key preclinical animal models. The information is intended to guide researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to provide detailed protocols for replicating or designing similar non-clinical studies.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been evaluated in male rats and fasted male cynomolgus monkeys. The data from these studies are summarized below, offering a comparative view of the drug's profile in these two species.[1]
| Parameter | Rat (10 mg/kg) | Monkey (2 mg/kg) |
| Route of Administration | Oral / Intravenous | Oral / Intravenous |
| Absorption (%) | 100 ± 15 | 95 ± 14 |
| Oral Bioavailability (%) | 100 ± 54 | 89 ± 13 |
| Cmax (µM) | Not Specified | 1.3 |
| Plasma Half-life (T½) (hours) | Not Specified | 3.4 |
Data presented as mean ± standard deviation where available.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound.[1]
Animal Models
-
Rat Studies: Male rats (specific strain not detailed in the provided results) are utilized. Studies typically involve groups of three animals.[1]
-
Monkey Studies: Fasted male cynomolgus monkeys are the non-rodent species of choice. Studies are generally conducted in groups of three.[1]
Dosing and Formulation
-
Drug Substance: [3H]this compound (radiolabeled) is used for accurate quantification.[1]
-
Intravenous (IV) Administration:
-
Oral (PO) Administration:
Sample Collection and Analysis
-
Matrix: Plasma is the primary biological matrix for pharmacokinetic analysis.[1]
-
Time Points: Following drug administration, plasma samples are collected periodically over a 24-hour period.[1]
-
Analytical Method: While not explicitly detailed in the search results, the use of radiolabeled [3H]this compound suggests that liquid scintillation counting is a primary method for quantification. Standard non-compartmental analysis is then used to determine the key pharmacokinetic parameters.
Visualized Workflows and Pathways
To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams have been generated.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Caption: Mechanism of action of this compound in inhibiting HIV-1 entry into host cells.
Discussion
The preclinical pharmacokinetic data for this compound in rats and cynomolgus monkeys demonstrate excellent oral absorption and bioavailability.[1] In monkeys, the maximum plasma concentration (Cmax) achieved after a 2 mg/kg oral dose was 1.3 µM, a level significantly exceeding the in vitro 90% effective concentration (EC90) required for antiviral activity.[1] This suggests that therapeutically relevant plasma concentrations are readily achievable.
The plasma half-life of 3.4 hours in monkeys indicates a relatively moderate duration of action in this species.[1] It is important to note that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, a factor that should be considered in any potential drug-drug interaction studies.[2]
The provided protocols and workflows serve as a foundational guide for researchers. Specific details, such as the strain of rats, precise blood collection time points, and the full validation of the analytical methodology, would need to be established based on the specific objectives of future studies. The high contrast diagrams are designed for clarity in presentations and publications.
References
- 1. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Efficacy of Vicriviroc in Treatment-Naïve Subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Vicriviroc, a CCR5 antagonist, in treatment-naïve HIV-1 infected subjects. This guide addresses the observed low efficacy in this patient population and offers insights into potential experimental adjustments and interpretations.
Frequently Asked Questions (FAQs)
Q1: Why was the Phase II clinical trial of this compound in treatment-naïve subjects discontinued?
A1: The Phase II study (ACTG 5211) in treatment-naïve patients was terminated early by the Data and Safety Monitoring Board (DSMB) due to a higher rate of virologic failure in the this compound arms compared to the control arm receiving an efavirenz-based regimen.[1][2] Specifically, the 25 mg this compound arm was stopped first, followed by the 50 mg and 75 mg arms, due to increased rates of detectable virus after several weeks of treatment.[2][3]
Q2: What were the primary indicators of virologic failure in the treatment-naïve this compound trials?
A2: The primary indicator was a detectable viral load (HIV-1 RNA) in patients after an initial period of suppression.[2] A key finding in the 26 patients with virologic failure in the this compound arms was the uniform emergence of the M184V mutation, which confers resistance to lamivudine (3TC), a component of the background regimen.[1] This suggested that the this compound-based regimen was not potent enough to fully suppress viral replication.[1]
Q3: Is the low efficacy of this compound in treatment-naïve subjects dose-dependent?
A3: Evidence suggests that the doses used in the initial trials (25 mg, 50 mg, and 75 mg once daily) may have been suboptimal for treatment-naïve patients.[1][4] Higher rates of virologic failure were observed with the lower doses.[1][3] Further investigation into higher, potentially more effective and still safe, doses of this compound has been considered.[1]
Q4: Did the emergence of CXCR4-tropic virus contribute to the low efficacy?
A4: The emergence of HIV-1 that uses the CXCR4 coreceptor for entry is a known resistance mechanism for CCR5 antagonists.[4][5] In the Phase II trial, CXCR4-using virus emerged in eight patients, but three of these were in the placebo group.[1] While a contributing factor, it was not the sole reason for the high failure rates observed. The dominant mechanism of escape from CCR5 antagonists is often the emergence of CXCR4-using virus.[6]
Q5: How does the efficacy of this compound in treatment-naïve subjects compare to its efficacy in treatment-experienced patients?
A5: this compound has demonstrated better efficacy in treatment-experienced patients.[7][8][9] For instance, in the VICTOR-E1 trial with treatment-experienced individuals, 59% of those receiving 30 mg of this compound achieved a viral load below 50 copies/mL at week 48, compared to 25% in the placebo group.[10] This suggests that the background regimen and patient characteristics may significantly influence this compound's effectiveness.
Troubleshooting Guides
Problem 1: Suboptimal Viral Load Reduction in an in vitro or in vivo experiment with treatment-naïve patient samples.
| Potential Cause | Troubleshooting Step |
| Insufficient this compound Concentration | The doses used in the original treatment-naïve trials were likely too low.[1][4] Consider performing dose-response experiments to determine the optimal concentration for complete viral suppression. In Phase I studies, this compound monotherapy at twice-daily doses of 10 mg, 25 mg, and 50 mg was associated with a decrease of ~1.6 log10 HIV RNA copies/mL.[3] |
| Pre-existing Minor CXCR4-tropic Variants | Standard tropism assays may not detect low levels of CXCR4-using virus. Use an enhanced-sensitivity coreceptor tropism assay to screen for any pre-existing CXCR4 or dual/mixed-tropic viruses, as these can lead to treatment failure.[11] |
| Inadequate Potency of Background Antiretroviral Agents | The uniform emergence of the M184V mutation in the clinical trial points to the background regimen's inability to compensate for the this compound arm's lack of potency.[1] Ensure the background regimen in your experiments has high potency against the specific viral strains being used. |
| Viral Resistance to this compound | Resistance to this compound can emerge through mutations in the V3 loop of the HIV envelope glycoprotein (gp120), allowing the virus to use the drug-bound CCR5 receptor for entry.[6][12][13] Sequence the env gene of viruses that exhibit reduced susceptibility to identify resistance-associated mutations. |
Problem 2: Emergence of drug resistance during an experiment.
| Potential Cause | Troubleshooting Step |
| Shift in Coreceptor Usage | The virus may have switched from using the CCR5 coreceptor to the CXCR4 coreceptor.[5] Perform a coreceptor tropism assay to determine if the viral population has become CXCR4-tropic or dual/mixed-tropic. |
| Selection of this compound-Resistant CCR5-tropic Virus | The virus may have developed mutations that allow it to use the CCR5 receptor even in the presence of this compound.[12] This resistance is often characterized by a plateau in the maximum achievable suppression of viral replication.[12] Determine the maximal percent inhibition (MPI) in your assays to assess for this type of resistance. |
| Cross-Resistance with other CCR5 Antagonists | This compound resistance can confer cross-resistance to other CCR5 inhibitors like TAK779.[12] If using multiple CCR5 antagonists, test for cross-resistance profiles. |
Data Presentation
Table 1: Virologic Response to this compound Monotherapy in Treatment-Naïve Subjects (14-Day Study)
| This compound Dose | Mean Decrease in Viral Load (log10 copies/mL) |
| Placebo | 0.07[3] |
| 25 mg once daily | 0.93[3] |
| 50 mg once daily | 1.18[3] |
| 75 mg once daily | 1.34[3] |
Table 2: Virologic Failure Rates in Combination Therapy (this compound + Zidovudine/Lamivudine vs. Efavirenz + Zidovudine/Lamivudine)
| Treatment Arm | Relative Hazard of Virologic Failure (95% CI) |
| This compound 25 mg/day | 21.6 (2.8 – 168.9)[3] |
| This compound 50 mg/day | 11.7 (1.5 – 92.9)[3] |
| Pooled this compound 50 mg and 75 mg arms | 7.8 (1.0 – 59.9)[3] |
Experimental Protocols
Protocol 1: Determination of HIV-1 Coreceptor Tropism
-
Sample Collection: Collect plasma samples from subjects.
-
Viral RNA Extraction: Extract HIV-1 RNA from plasma.
-
RT-PCR and PCR: Amplify the V3 region of the env gene using reverse transcription PCR (RT-PCR) followed by nested PCR.
-
Sequencing: Sequence the amplified V3 loop DNA.
-
Bioinformatic Analysis: Analyze the V3 loop sequence using a genotypic algorithm (e.g., geno2pheno) to predict coreceptor usage (CCR5, CXCR4, or dual/mixed).
-
Phenotypic Assay (e.g., Trofile™ Assay):
-
Clone the patient-derived env gene into a replication-defective HIV-1 vector.
-
Generate pseudotyped viruses.
-
Infect target cells expressing either CCR5 or CXCR4.
-
Measure viral entry (e.g., via luciferase reporter gene expression) to determine coreceptor usage. An enhanced-sensitivity version of this assay is recommended.[11]
-
Protocol 2: this compound Susceptibility Assay
-
Virus Preparation: Use laboratory-adapted strains or patient-derived isolates of HIV-1.
-
Target Cell Preparation: Culture target cells that express CD4 and CCR5 (e.g., TZM-bl cells).
-
Drug Dilution: Prepare serial dilutions of this compound.
-
Infection: Pre-incubate target cells with the different concentrations of this compound before adding the virus.
-
Incubation: Incubate the virus and cells for a set period (e.g., 48 hours).
-
Quantification of Viral Replication: Measure a marker of viral replication, such as p24 antigen concentration in the supernatant or reporter gene expression (e.g., luciferase or beta-galactosidase) in the cell lysate.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) and the maximal percent inhibition (MPI) to determine the susceptibility of the virus to this compound.
Visualizations
Caption: Mechanism of HIV-1 entry and this compound's inhibitory action on the CCR5 coreceptor.
Caption: Key factors contributing to the low efficacy of this compound in treatment-naïve subjects.
Caption: Primary resistance pathways for HIV-1 under this compound treatment pressure.
References
- 1. jwatch.org [jwatch.org]
- 2. Schering discontinues phase 2 studies of this compound in treatment naive patients | HIV i-Base [i-base.info]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers [natap.org]
- 11. Response to this compound in treatment-experienced subjects, as determined by an enhanced-sensitivity coreceptor tropism assay: reanalysis of AIDS clinical trials group A5211 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In vivo emergence of this compound resistance in a human immunodeficiency virus type 1 subtype C-infected subject. [vivo.weill.cornell.edu]
Technical Support Center: Investigating the Emergence of CXCR4-Tropic HIV-1 with Vicriviroc Use
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the emergence of CXCR4-tropic HIV-1 in the context of Vicriviroc treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and why is it specific to CCR5-tropic HIV-1?
A1: this compound is a CCR5 co-receptor antagonist. It binds to the human chemokine receptor CCR5, which is one of the two major co-receptors used by HIV-1 to enter CD4+ T-cells. By binding to CCR5, this compound allosterically modifies the receptor's conformation, preventing the HIV-1 envelope glycoprotein gp120 from attaching to it. This action effectively blocks the entry of CCR5-tropic (R5) HIV-1 strains into host cells. Because this compound is highly specific to CCR5, it has no activity against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic) or both co-receptors (dual/mixed-tropic).
Q2: What is the clinical significance of a viral tropism shift from CCR5 to CXCR4 during this compound therapy?
A2: A shift in viral tropism from CCR5 to CXCR4 is a significant clinical concern as it represents a mechanism of drug resistance to a CCR5 antagonist like this compound. The emergence of CXCR4-tropic virus can lead to virologic failure, characterized by an increase in plasma HIV-1 RNA levels. Furthermore, the presence of CXCR4-tropic HIV-1 has been associated with a more rapid progression of CD4+ T-cell decline and an overall poorer prognosis. Therefore, monitoring viral tropism before and during treatment with CCR5 antagonists is crucial.
Q3: How can I determine the tropism of my patient's or lab strain's HIV-1?
A3: Viral tropism can be determined using either phenotypic or genotypic assays.
-
Phenotypic Assays: These are considered the "gold standard" and directly measure the ability of the virus to use either CCR5 or CXCR4 for entry into cells. The most common phenotypic assay involves creating pseudoviruses with the patient's or lab strain's envelope (env) gene and testing their ability to infect cell lines expressing either CCR5 or CXCR4.
-
Genotypic Assays: These assays sequence the V3 loop of the HIV-1 env gene. The amino acid sequence of the V3 loop is a primary determinant of co-receptor usage. Bioinformatics tools and algorithms can then predict the viral tropism based on the V3 sequence. While generally faster and less expensive than phenotypic assays, their accuracy can vary.
Troubleshooting Guides
Issue 1: Discrepancy between Genotypic and Phenotypic Tropism Assay Results
Problem: Your genotypic assay predicts a CCR5-tropic virus, but the corresponding phenotypic assay indicates the presence of CXCR4-using virus.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Minority CXCR4-tropic variants | Genotypic sequencing of bulk PCR products may miss low-frequency CXCR4-tropic variants (<20% of the viral population). Consider using more sensitive methods like deep sequencing or clonal sequencing to identify these minor variants. |
| Complex V3 loop mutations | The predictive algorithm may not accurately interpret the tropism based on unusual or complex V3 loop mutations. It is advisable to rely on the phenotypic assay result in such cases, as it provides a direct biological measure of co-receptor usage. |
| Sample Mix-up or Contamination | Ensure proper sample handling and labeling throughout the experimental workflow. Re-test the original sample to confirm the initial findings. |
Issue 2: Inconclusive Phenotypic Tropism Assay Results
Problem: Your phenotypic assay shows low-level infectivity in both CCR5- and CXCR4-expressing cell lines, making a definitive tropism call difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Dual/Mixed-Tropic Virus | The virus may be capable of using both co-receptors. To confirm, perform clonal sequencing of the viral envelope to determine if individual viral variants have distinct tropisms or if a single variant can use both co-receptors. |
| Low Titer of Pseudovirus Stock | The concentration of the pseudovirus used in the assay may be too low. Quantify the viral stock (e.g., by p24 ELISA) and optimize the input volume for the infectivity assay. |
| Suboptimal Cell Culture Conditions | Ensure the target cell lines are healthy and expressing adequate levels of CD4, CCR5, and CXCR4. Check for contamination and verify cell viability. |
Experimental Protocols
Protocol 1: Phenotypic Tropism Determination using Pseudovirus Assay
This protocol outlines the general steps for determining HIV-1 co-receptor tropism using a pseudovirus infectivity assay.
Protocol 2: Genotypic Tropism Prediction from V3 Loop Sequence
This protocol describes the process of predicting HIV-1 co-receptor tropism based on the V3 loop sequence.
Data Presentation
Table 1: Representative Data from a Longitudinal Study on a Patient Treated with this compound
| Time Point | Plasma HIV-1 RNA (copies/mL) | CD4+ T-cell Count (cells/µL) | Genotypic Tropism (V3 Loop) | Phenotypic Tropism | This compound IC50 (nM) |
| Baseline | 150,000 | 250 | R5 | R5 | 1.5 |
| Week 12 | <50 | 350 | R5 | R5 | 1.8 |
| Week 24 | <50 | 400 | R5 | R5 | 2.0 |
| Week 36 | 5,000 | 320 | R5 | R5 | 3.5 |
| Week 48 | 75,000 | 210 | X4 | X4 | >1000 |
Table 2: Comparison of Tropism Determination Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Turnaround Time |
| Phenotypic | Measures viral entry into cells expressing specific co-receptors. | "Gold standard", directly measures biological function, highly sensitive for minor variants. | More complex, expensive, and time-consuming. | 2-4 weeks |
| Genotypic | Predicts tropism based on the V3 loop sequence. | Faster, less expensive, widely available. | Indirect measure, may miss minor variants, prediction algorithms can be inaccurate for some sequences. | 3-7 days |
Signaling Pathway
The emergence of CXCR4-tropic HIV-1 under the selective pressure of a CCR5 antagonist like this compound is a critical event. The diagram below illustrates the logical relationship leading to this outcome.
Technical Support Center: Mechanisms of Resistance to Vicriviroc in HIV-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying HIV-1 resistance to the CCR5 antagonist, Vicriviroc (VCV).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][2] This binding induces a conformational change in the extracellular domains of CCR5, which prevents the HIV-1 envelope glycoprotein gp120 from recognizing and binding to it, thereby blocking viral entry into the host cell.[2]
Q2: What are the main pathways of HIV-1 resistance to this compound?
A2: HIV-1 can develop resistance to this compound through two primary pathways:
-
Switch in Co-receptor Usage: The virus may switch from using the CCR5 co-receptor to using the CXCR4 co-receptor for entry.[1][3] This can involve the selection and outgrowth of pre-existing CXCR4-using (X4) or dual/mixed-tropic (R5/X4) viral variants that were present in the patient's viral population before treatment.[2][4][5]
-
Continued Use of CCR5 via Drug-Bound Receptor: The virus acquires mutations, primarily in the gp120 envelope protein, that allow it to recognize and use the this compound-bound conformation of the CCR5 receptor for cell entry.[2][4][6][7] This is considered the principal resistance pathway observed both in vitro and in vivo.[6][8]
Q3: Which genetic regions of HIV-1 are most commonly associated with this compound resistance?
A3: Mutations conferring resistance to this compound are predominantly found in the third variable loop (V3) of the gp120 envelope protein.[3][7][9] However, mutations in other regions of gp120, such as the C2, V2, and C4 domains, as well as in the gp41 fusion peptide, have also been shown to contribute to the resistance phenotype.[3][9][10][11] The specific mutations that arise are often strain-specific and their effect can be dependent on the overall env gene backbone.[7][8]
Q4: Does resistance to this compound confer cross-resistance to other CCR5 antagonists?
A4: Yes, cross-resistance is common but not always universal. Viruses resistant to this compound often show cross-resistance to other small-molecule CCR5 antagonists like TAK-779 and Maraviroc because these compounds may bind to similar sites on CCR5 and induce comparable allosteric changes.[4][7] However, some studies have shown that Maraviroc-resistant viruses may remain sensitive to other antagonists like Aplaviroc, suggesting that different antagonists can induce unique CCR5 conformations.[11][12]
Q5: What is the "plateau" effect seen in phenotypic resistance assays, and what does it signify?
A5: The "plateau" effect, also referred to as a decrease in the Maximal Percentage Inhibition (MPI), is a key characteristic of phenotypic resistance to this compound.[7][13] Instead of a simple shift in the IC50 value, the dose-response curve flattens out at an inhibition level below 100%, even at saturating drug concentrations.[7][14] This plateau indicates that the resistant virus can efficiently use the drug-bound form of the CCR5 receptor for entry.[6][7][15] The height of the plateau correlates with the efficiency of this alternative entry mechanism.[6][15]
Q6: Is there a fitness cost associated with this compound resistance mutations?
A6: Yes, this compound resistance mutations often come with a fitness cost to the virus in the absence of the drug.[7] This is evidenced by the re-emergence of wild-type, VCV-susceptible V3 loop sequences after the discontinuation of this compound therapy in patients.[7][16][17] Growth competition experiments have also demonstrated that VCV-resistant viruses are less fit than their pre-treatment (wild-type) counterparts when the drug is not present.[16]
Troubleshooting Guides
Issue 1: My phenotypic assay (e.g., PhenoSense) shows a low fold-change in IC50, but the virus is clearly replicating in the presence of this compound in my cell culture.
-
Possible Cause: You are observing noncompetitive resistance, which is characterized by a decrease in the Maximal Percentage Inhibition (MPI) rather than a significant shift in IC50.[5][13] The virus has likely adapted to use the this compound-bound CCR5 receptor for entry.
-
Troubleshooting Steps:
-
Re-evaluate Your Data: Analyze the full dose-response curve from your phenotypic assay. Look for a "plateau" where the curve flattens out below 100% inhibition. The MPI value is the critical metric here.
-
Perform Genotypic Sequencing: Sequence the full env gene of the resistant virus and compare it to the parental (sensitive) strain. Look for mutations in the V3 loop and other gp120 regions (C2, V2, C4).[3][10]
-
Confirm with Site-Directed Mutagenesis: Introduce the identified mutations into a wild-type env backbone to confirm that they are sufficient to confer the resistance phenotype.[10][18]
-
Issue 2: I've identified V3 loop mutations in my resistant virus, but when I introduce them into a different lab-adapted HIV-1 strain (e.g., NL4-3), I don't see a high level of resistance.
-
Possible Cause: The phenotypic effect of resistance mutations is often context-dependent and relies on the genetic background of the entire envelope glycoprotein.[4][7] Co-evolution between gp120 and gp41 may also be necessary to maximize viral fitness and entry kinetics under drug pressure.[16]
-
Troubleshooting Steps:
-
Use Isogenic Backgrounds: When performing site-directed mutagenesis, always use the original, parental env clone from which the resistant virus was derived as the backbone. This ensures you are testing the mutations in the correct genetic context.
-
Analyze the Full env Gene: Don't focus solely on the V3 loop. Sequence and compare the entire gp120 and gp41 regions of your resistant and sensitive viruses. There may be compensatory or primary resistance mutations outside of V3.[4][9]
-
Create Chimeric Envelopes: To map the resistance determinants, create chimeric envelope genes by swapping domains (e.g., V1/V2, C2, V3, gp41) between your resistant and sensitive clones.[7][10][19] This can help pinpoint the specific regions responsible for resistance.
-
Issue 3: After passaging my R5-tropic virus with this compound, it now infects CXCR4-expressing cells. How can I confirm a co-receptor switch?
-
Possible Cause: The selective pressure of the CCR5 antagonist has led to the outgrowth of a pre-existing CXCR4-using variant or induced a switch in co-receptor tropism.[2]
-
Troubleshooting Steps:
-
Perform a Tropism Assay: Use a standardized tropism assay (e.g., the original Trofile assay or genotypic tropism prediction tools) to confirm the co-receptor usage of your viral population.[5]
-
Use Specific Inhibitors: Test the virus's ability to infect cell lines expressing only CD4 and CCR5 (e.g., U87-CD4-CCR5) versus those expressing only CD4 and CXCR4 (e.g., U87-CD4-CXCR4). Confirm that infection of the CXCR4-expressing cells is blocked by a specific CXCR4 antagonist (e.g., AMD3100).
-
Sequence the V3 Loop: Genotypically, the V3 loop is a major determinant of co-receptor tropism. Analyze the V3 sequence for changes, such as an increase in net positive charge, that are associated with a switch to CXCR4 usage.
-
Data Presentation
Table 1: Key Amino Acid Mutations Associated with this compound Resistance
| HIV-1 Subtype | Location | Mutation(s) | Study Finding | Reference |
| Subtype C | gp120 V3 Loop | K305R, T307I, F316I, T318R, G319E, S306P | Changes in the V3 loop were sufficient to confer VCV resistance. The S306P mutation appeared to confer complete resistance. | [7],[19] |
| Subtype D | gp120 V3 Loop | Q315E, R321G | These two mutations were identified as essential for the VCV resistance phenotype. | [9] |
| Subtype D | gp120 C4 Domain | G429R | This mutation, along with E328K, contributed significantly to the infectivity of the resistant variant. | [9] |
| Lab-Adapted | gp120 C2-V5 | 10 dominant changes (unspecified) | The C2-V5 domain from a resistant clone, when recombined into a sensitive backbone, conferred VCV resistance. | [10] |
Table 2: Phenotypic Characteristics of this compound Resistance
| Parameter | Observation | Implication | Reference |
| Maximal Percent Inhibition (MPI) | Progressive decrease, often to <50% or even 0% | Virus can efficiently use the VCV-bound CCR5 receptor for entry. This is the hallmark of VCV resistance. | [7],[5],[13] |
| IC50 Fold Change | Often minimal or no significant change | Resistance is noncompetitive; the virus is not outcompeting the drug for the free receptor. | [5],[18] |
| Cross-Resistance | Resistant to TAK-779 | VCV and TAK-779 likely occupy similar binding sites on CCR5. | [7] |
| Sensitivity to other Inhibitors | Increased sensitivity to AOP-RANTES and HGS004 (CCR5 MAb) | VCV-resistant virus has a reduced capacity to use the VCV-free form of CCR5, making it more dependent on available receptors. | [7],[17] |
Experimental Protocols
1. Phenotypic Susceptibility Assay (Single-Cycle Pseudovirus Assay)
This protocol is based on methods used in multiple studies to assess VCV susceptibility.[10][19][20]
-
Generation of Pseudoviruses:
-
Co-transfect HEK293T cells with an env-deficient HIV-1 backbone plasmid (containing a reporter gene like luciferase or GFP) and a second plasmid expressing the patient-derived or mutant HIV-1 envelope gene to be tested.
-
Harvest the cell supernatant containing pseudotyped virions 48-72 hours post-transfection. Determine viral titer (e.g., by p24 ELISA).
-
-
Infection of Target Cells:
-
Seed target cells (e.g., U87 cells stably expressing CD4 and CCR5) in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add the diluted drug to the wells.
-
Add a standardized amount of the pseudovirus to each well. Include "no drug" (virus control) and "no virus" (cell control) wells.
-
-
Quantification of Infection:
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer, or measure GFP expression using flow cytometry.
-
-
Data Analysis:
-
Normalize the results to the "no drug" control (defined as 0% inhibition).
-
Plot the percentage of inhibition versus the log of the drug concentration.
-
Use non-linear regression to calculate the IC50 (concentration at which 50% of infection is inhibited) and the MPI (the plateau of the inhibition curve at the highest drug concentrations).
-
2. Growth Competition Assay for Viral Fitness
This protocol measures the relative fitness of a resistant virus compared to a sensitive (wild-type) virus.[16]
-
Virus Preparation:
-
Generate replication-competent recombinant viruses by incorporating the full env genes from the resistant and sensitive isolates into a common viral backbone (e.g., NL4-3).
-
Normalize the stocks of both viruses to an equivalent infectious titer (e.g., TCID50) or p24 antigen concentration.
-
-
Co-infection:
-
Infect a susceptible cell line (e.g., PM-1 cells or primary PBMCs) with a 1:1 mixture of the resistant and sensitive viruses in the absence of this compound.
-
Maintain the culture, allowing for multiple rounds of replication. Collect supernatant samples at regular intervals (e.g., every 3-4 days).
-
-
Quantification of Viral Proportions:
-
Extract viral RNA from the collected supernatants.
-
Perform RT-PCR to amplify the env region.
-
Use a method to distinguish and quantify the proportion of each viral variant over time. This can be done by:
-
Clonal Sequencing: Clone the PCR products and sequence a sufficient number of clones (e.g., 20-30) at each time point to determine the ratio.
-
Deep Sequencing: Perform next-generation sequencing to get a highly accurate quantification of the variants.
-
-
-
Fitness Calculation:
-
Calculate the relative fitness of the resistant virus compared to the sensitive virus based on the rate of change in their proportions in the culture over time. A decrease in the proportion of the resistant virus indicates a fitness cost.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benthamscience.com [benthamscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pièce de resistance: how HIV-1 escapes small molecule CCR5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Clinical resistance to this compound through adaptive V3 loop mutations in HIV-1 subtype D gp120 that alter interactions with the N-terminus and ECL2 of CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping of this compound Resistance Mutations in HIV-1 gp120 Generated by in vitro Selection of a Primary HIV-1 Isolate in PM-1 Cells [natap.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Maraviroc Analysis Highlights Difficulties in Defining Resistance [natap.org]
- 14. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo emergence of this compound resistance in a human immunodeficiency virus type 1 subtype C-infected subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of failure to CCR5 inhibitors is not explained by mutation in the V3 loop, cross-resistance between CCR5 inhibitors is likely | HIV i-Base [i-base.info]
- 19. In Vivo Emergence of this compound Resistance in a Human Immunodeficiency Virus Type 1 Subtype C-Infected Subject - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Vicriviroc dosage in the presence of Ritonavir. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering this compound with Ritonavir?
A1: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3][4] Ritonavir is a potent inhibitor of CYP3A4.[5] By co-administering this compound with a low dose of Ritonavir, the metabolism of this compound is significantly slowed down. This "boosting" effect leads to a 2- to 6-fold increase in this compound plasma concentrations, allowing for a more sustained therapeutic level and enabling once-daily dosing.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][6] It binds to a hydrophobic pocket on the CCR5 receptor, inducing a conformational change that prevents the binding of the HIV-1 envelope glycoprotein gp120 to the host cell.[1][6] This action blocks the entry of CCR5-tropic HIV-1 into the cell.[6][7]
Q3: What are the recommended dosages of this compound when administered with Ritonavir?
A3: Clinical trials in treatment-experienced HIV-1 infected patients have suggested that the optimal dose of this compound is 30 mg once daily when given with a Ritonavir-containing regimen.[2][8] However, various doses ranging from 5 mg to 30 mg have been investigated in different studies.[2][3][6] Researchers should consider the specific context of their study, including the background therapy and patient population.
Q4: What are the expected pharmacokinetic changes when co-administering this compound with Ritonavir?
A4: Co-administration of this compound with Ritonavir leads to a significant increase in this compound's maximum concentration (Cmax) and area under the curve (AUC). The following table summarizes the pharmacokinetic interactions from a study in healthy volunteers.
| Co-administered Drug(s) | This compound Cmax Increase (%) | This compound AUC Increase (%) | Reference |
| Ritonavir | 278 | 582 | [4] |
| Lopinavir/Ritonavir | 234 | 424 | [4] |
Troubleshooting Guide
Issue 1: High variability in this compound plasma concentrations in in-vivo experiments.
-
Possible Cause 1: Inconsistent Ritonavir Dosing: Ensure precise and consistent administration of Ritonavir, as its boosting effect is critical for stable this compound levels.
-
Possible Cause 2: Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes or transporters can affect drug disposition. Consider genotyping study subjects for relevant polymorphisms.
-
Possible Cause 3: Drug-Drug Interactions with Background Therapy: While studies suggest minimal interactions with other antiretrovirals when boosted with Ritonavir, unexpected interactions can occur.[9] Review all co-administered drugs for potential interactions.
-
Solution: Implement a strict dosing schedule and consider a study design that accounts for potential genetic variability. A thorough review of all concomitant medications is also recommended.
Issue 2: Lower than expected anti-HIV-1 activity in in-vitro assays.
-
Possible Cause 1: Incorrect Viral Tropism: this compound is only effective against CCR5-tropic HIV-1.[7] Ensure that the viral strains used in the assay are indeed CCR5-tropic and not CXCR4-tropic or dual-tropic.
-
Possible Cause 2: Serum Protein Binding: this compound is highly protein-bound. The presence of high concentrations of serum proteins in the culture medium can reduce the free fraction of the drug, thus lowering its apparent potency.
-
Solution: Confirm the co-receptor tropism of the virus using a validated assay. When performing in-vitro assays, consider the protein concentration in the medium and its potential impact on drug availability.
Issue 3: Unexpected cytotoxicity in cell-based assays.
-
Possible Cause 1: High Concentrations of Solubilizing Agent: this compound is often dissolved in organic solvents like DMSO for in-vitro use. High concentrations of these solvents can be toxic to cells.
-
Possible Cause 2: Off-target Effects at High Concentrations: While this compound is a specific CCR5 antagonist, very high concentrations might lead to off-target effects and cellular toxicity.
-
Solution: Prepare a dose-response curve for the solubilizing agent alone to determine its cytotoxic threshold. Ensure that the final concentration of the solvent in the assay is well below this level. Use a range of this compound concentrations to identify a therapeutic window that is effective without being toxic.
Key Experimental Protocols
1. In Vitro Drug-Drug Interaction Study: CYP3A4 Inhibition Assay
-
Objective: To determine the inhibitory potential of a compound on the metabolism of a known CYP3A4 substrate in the presence and absence of Ritonavir.
-
Methodology:
-
System: Human liver microsomes.
-
Substrate: A fluorescent or LC-MS/MS-detectable CYP3A4 substrate (e.g., midazolam or testosterone).
-
Procedure:
-
Pre-incubate human liver microsomes with a range of this compound concentrations, with and without a fixed concentration of Ritonavir.
-
Initiate the metabolic reaction by adding the CYP3A4 substrate and an NADPH-regenerating system.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the formation of the metabolite using an appropriate detection method (fluorescence or LC-MS/MS).
-
-
Data Analysis: Calculate the IC50 value for this compound's inhibition of CYP3A4 activity.
-
2. In Vivo Pharmacokinetic Study in a Murine Model
-
Objective: To evaluate the pharmacokinetic profile of this compound when administered with and without Ritonavir.
-
Methodology:
-
Animal Model: Balb/c mice (or other suitable strain).
-
Drug Administration:
-
Group 1: Administer this compound orally at a specific dose.
-
Group 2: Administer Ritonavir orally 1-2 hours prior to the oral administration of the same dose of this compound.
-
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both groups.
-
Visualizations
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Caption: Pharmacokinetic interaction of this compound and Ritonavir.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. hivclinic.ca [hivclinic.ca]
- 5. Managing drug interactions in HIV-infected adults with comorbid illness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic interaction of this compound with other antiretroviral agents: results from a series of fixed-sequence and parallel-group clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Virologic Failure in Vicriviroc-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR5 co-receptor antagonist, Vicriviroc. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro or in vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][2] This binding induces a conformational change in the extracellular loops of the receptor, which prevents the HIV-1 envelope glycoprotein gp120 from binding to CCR5.[1][2] Consequently, the fusion of the viral and cellular membranes is inhibited, and the virus is unable to enter the host cell.[1][3][4]
Q2: What is virologic failure in the context of this compound treatment?
In clinical trials, virologic failure with this compound was often defined as a confirmed HIV-1 RNA level of less than a 1 log10 copies/mL decrease from the baseline level at or after 16 weeks of treatment.[5][6] In a research setting, this can be extrapolated to a lack of expected viral suppression in cell cultures or animal models treated with this compound.
Q3: What are the primary causes of virologic failure with this compound?
There are two main reasons for virologic failure when using this compound:
-
Emergence of CXCR4-using or dual/mixed-tropic HIV-1: this compound is only effective against HIV-1 strains that exclusively use the CCR5 co-receptor for entry (R5-tropic viruses).[5] If the viral population shifts to use the CXCR4 co-receptor (X4-tropic) or both CCR5 and CXCR4 (dual/mixed-tropic), this compound will no longer be effective.[5][7] This is a common cause of treatment failure.[8]
-
Development of resistance to this compound: The virus can acquire mutations that allow it to use the CCR5 co-receptor even when this compound is bound to it.[5][7] These resistance mutations are most commonly found in the V3 loop of the HIV-1 gp120 envelope protein.[8][9]
Troubleshooting Guides
Issue 1: Suboptimal or no viral suppression observed after initiating this compound treatment in an in vitro experiment.
-
Question: I am not seeing the expected decrease in viral replication in my cell culture model after treating with this compound. What could be the cause?
-
Answer: There are several potential reasons for this observation. First, confirm the tropism of the viral strain you are using. This compound is only effective against R5-tropic HIV-1. If your viral stock contains X4-tropic or dual/mixed-tropic variants, you will not see complete suppression. It is also important to ensure that the concentration of this compound is appropriate for your experimental system and that the compound is stable in your culture medium. Finally, consider the possibility of pre-existing resistance mutations in your viral stock, although this is less common for laboratory-adapted strains.
Issue 2: A previously suppressed viral culture shows a rebound in replication despite continuous this compound treatment.
-
Question: My this compound-treated culture initially showed good viral suppression, but now the viral load is increasing again. What should I investigate?
-
Answer: This scenario strongly suggests the emergence of either CXCR4-using virus or this compound-resistant virus. The recommended course of action is to perform a co-receptor tropism assay on the supernatant from the rebounding culture to determine if there has been a shift from R5 to X4 or dual/mixed tropism. Additionally, you should sequence the V3 loop of the gp120 gene from the viral RNA in the supernatant to identify any known this compound resistance-associated mutations.
Issue 3: How can I confirm if my virus has developed resistance to this compound?
-
Question: I have sequenced the V3 loop and found some mutations. How do I know if these confer resistance to this compound?
-
Answer: The presence of specific mutations in the V3 loop of gp120 is a strong indicator of this compound resistance. You can compare your sequences to databases of known resistance mutations. To functionally confirm resistance, you can perform a phenotypic susceptibility assay. This involves generating pseudoviruses with the envelope protein from your resistant virus and testing their susceptibility to a range of this compound concentrations. A significant increase in the IC50 value (the concentration of drug required to inhibit 50% of viral replication) compared to the wild-type virus confirms resistance.[10] In some cases, resistance may manifest as a decrease in the maximal percentage of inhibition (MPI) rather than a change in IC50.[5]
Data Presentation
Table 1: Virologic Failure Rates in a Phase 2 Study of this compound (ACTG 5211)
| Treatment Group (daily dose) | Number of Subjects | Virologic Failure by Week 48 | Percentage of Virologic Failure |
| Placebo | 28 | 24 | 86% |
| This compound 5 mg | 30 | 12 | 40% |
| This compound 10 mg | 30 | 8 | 27% |
| This compound 15 mg | 30 | 10 | 33% |
Data from Wilkin T, et al. J Infect Dis. 2007;195(1):98-106.[5][7][10][11][12]
Table 2: Emergence of Dual/Mixed-Tropic HIV-1 in Patients Treated with this compound
| Patient Population | Number of Subjects | Emergence of Dual/Mixed-Tropic Virus |
| Randomized to this compound | 90 | 18 (20%) |
| Randomized to Placebo, later received this compound | 23 | 5 (22%) |
Data from Wilkin T, et al. J Infect Dis. 2007;195(1):98-106.[5]
Experimental Protocols
1. HIV-1 Co-receptor Tropism Assay (Phenotypic)
This assay determines whether an HIV-1 strain uses the CCR5 or CXCR4 co-receptor for entry into cells.
-
Principle: Patient-derived or laboratory-grown HIV-1 envelope sequences are used to create pseudoviruses that are capable of a single round of infection. These pseudoviruses are then used to infect target cell lines that express CD4 and either CCR5 or CXCR4. The level of infection is measured, typically by a luciferase reporter gene, to determine which co-receptor is used.[1]
-
Methodology:
-
Extract viral RNA from plasma or cell culture supernatant.
-
Amplify the env gene by RT-PCR.
-
Clone the env gene into an expression vector.
-
Co-transfect a packaging cell line (e.g., HEK293T) with the env expression vector and an HIV-1 backbone vector that lacks env and contains a reporter gene (e.g., luciferase).
-
Harvest the pseudovirus-containing supernatant.
-
Infect target cell lines (e.g., U87.CD4.CCR5 and U87.CD4.CXCR4) with the pseudovirus.
-
After 48-72 hours, lyse the cells and measure luciferase activity.
-
Tropism is determined by comparing the luciferase activity in the CCR5- and CXCR4-expressing cell lines.
-
2. This compound Susceptibility Assay (Phenotypic)
This assay measures the in vitro susceptibility of HIV-1 to this compound.
-
Principle: Recombinant viruses containing the envelope protein of interest are cultured in the presence of serial dilutions of this compound. The concentration of the drug that inhibits viral replication by 50% (IC50) is determined.[13]
-
Methodology:
-
Generate pseudoviruses as described in the tropism assay protocol.
-
Seed target cells (e.g., U87.CD4.CCR5) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells, followed by the addition of the pseudovirus.
-
Culture the cells for 48-72 hours.
-
Measure the extent of viral infection (e.g., by luciferase assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
3. V3 Loop Genotyping for Resistance Analysis
This method identifies mutations in the V3 loop of the gp120 envelope protein that are associated with this compound resistance.
-
Principle: The V3 region of the env gene is sequenced to identify amino acid changes known to confer resistance to CCR5 antagonists.
-
Methodology:
-
Extract viral RNA from the sample of interest.
-
Perform RT-PCR to amplify the V3 region of the env gene.
-
Sequence the PCR product using standard Sanger sequencing or next-generation sequencing methods.
-
Align the resulting sequence with a reference sequence (e.g., HXB2) to identify mutations.
-
Compare the identified mutations to a database of known this compound resistance mutations.
-
Visualizations
References
- 1. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bcbsm.com [bcbsm.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Three-year safety and efficacy of this compound, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. [vivo.weill.cornell.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 12. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Technical Support Center: Addressing Suboptimal Virologic Response with Low-Dose Vicriviroc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR5 antagonist, Vicriviroc. The information is tailored to address potential issues related to suboptimal virologic response, particularly when using low-dose regimens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational antiretroviral drug that belongs to a class of HIV entry inhibitors known as CCR5 antagonists.[1][2] It functions by binding to the human CCR5 co-receptor on the surface of immune cells, such as T-cells. This binding action prevents the HIV-1 viral envelope protein, gp120, from interacting with the CCR5 co-receptor, a necessary step for the virus to enter and infect the host cell.[1][3] By blocking viral entry, this compound inhibits HIV-1 replication.[3]
Q2: What is considered a suboptimal virologic response to this compound?
A2: A suboptimal virologic response to a this compound-containing regimen is characterized by an inadequate reduction in HIV-1 RNA levels (viral load) from baseline. This can manifest as:
-
A failure to achieve a desired log10 reduction in viral load within a specified timeframe.
-
A viral load rebound in a patient who had previously achieved viral suppression.[4]
-
The inability to suppress the viral load to below the limit of detection of the assay (typically <50 copies/mL).[4]
Clinical trial data has indicated that lower doses of this compound, such as 5 mg, have been associated with a higher incidence of suboptimal virologic responses compared to higher doses.[1][5][6][7]
Q3: What are the potential causes of a suboptimal virologic response to low-dose this compound?
A3: Several factors can contribute to a suboptimal virologic response:
-
Insufficient Drug Exposure: The 5 mg dose of this compound was discontinued in some studies due to trends towards suboptimal virologic responses, suggesting that this dose may not provide sufficient CCR5 receptor occupancy to effectively inhibit viral entry in all patients.[1][5][6][7]
-
Pre-existing or Emergent CXCR4-tropic or Dual/Mixed-tropic HIV-1: this compound is only effective against HIV-1 strains that use the CCR5 co-receptor for entry (R5-tropic).[1] If a patient harbors virus that can use the CXCR4 co-receptor (X4-tropic) or both CCR5 and CXCR4 (dual/mixed-tropic), the drug will be less effective or ineffective.[8] Suboptimal drug pressure from low-dose this compound may also lead to the emergence of pre-existing minority CXCR4-using viruses.[9]
-
Development of Resistance: HIV-1 can develop resistance to this compound through mutations in the viral envelope gene, particularly in the V3 loop of gp120.[9] These mutations can allow the virus to utilize the this compound-bound form of the CCR5 receptor for entry.
-
Poor Adherence: As with any antiretroviral therapy, inconsistent adherence to the treatment regimen can lead to suboptimal drug levels and treatment failure.[9]
-
Suboptimal Background Regimen: The efficacy of this compound is also dependent on the activity of the other antiretroviral drugs in the patient's regimen. A background regimen with limited predicted effectiveness can contribute to virologic failure.[1]
Troubleshooting Guides
Issue 1: Higher than expected viral load after initiating low-dose this compound.
This guide will help you systematically investigate the potential causes of a poor initial virologic response.
Troubleshooting Workflow
Caption: Troubleshooting workflow for suboptimal virologic response.
Step-by-Step Troubleshooting:
-
Confirm Adherence: The first step is to rule out non-adherence as a cause for suboptimal response. This can be done through patient interviews, pill counts, or therapeutic drug monitoring if available.
-
Verify Viral Load: Repeat the viral load measurement to confirm the initial result and rule out laboratory error.[10]
-
Determine HIV-1 Co-receptor Tropism: A tropism assay is crucial to determine if the patient's virus is R5-tropic, X4-tropic, or dual/mixed. This compound is not effective against X4-tropic or dual/mixed-tropic viruses.[4][11]
-
Assess for Drug Resistance: If the virus is confirmed to be R5-tropic, genotypic resistance testing of the HIV-1 envelope gene (V3 loop) should be performed to identify mutations associated with resistance to CCR5 antagonists.[12][13]
-
Evaluate the Optimized Background Regimen (OBT): The effectiveness of the other drugs in the regimen should be assessed based on the patient's treatment history and the results of genotypic and phenotypic resistance testing for those agents.[1]
-
Consider Dose Adjustment: Based on clinical trial data showing suboptimal responses with the 5mg dose, if a low dose is being used, an increase to a more effective dose (e.g., 10mg or 15mg) may be warranted, as guided by clinical protocols.[1][5][6][7]
Issue 2: Emergence of dual/mixed or X4-tropic virus during treatment.
This guide addresses the scenario where a patient who initially had R5-tropic virus develops CXCR4-using variants.
Logical Relationship Diagram
References
- 1. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotypic Analysis of the V3 Region of HIV from Virologic Nonresponders to Maraviroc-Containing Regimens Reveals Distinct Patterns of Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What can cause a viral load test to yield inaccurate results? | Drlogy [drlogy.com]
- 11. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 12. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 13. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
Impact of CYP3A4 inhibitors on Vicriviroc plasma concentrations
This guide provides technical information and answers to frequently asked questions regarding the impact of CYP3A4 inhibitors on the plasma concentrations of vicriviroc.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2][3] In vitro studies have confirmed that CYP3A4 is the main enzyme responsible for this compound's biotransformation, with minor roles played by CYP2C9 and CYP3A5.[3] Incubation with an anti-CYP3A4/5 specific antibody has been shown to inhibit over 80% of this compound metabolism.[3]
Caption: this compound Metabolism by CYP3A4 and Inhibition.
Q2: How do potent CYP3A4 inhibitors affect this compound plasma concentrations?
Coadministration of this compound with potent CYP3A4 inhibitors leads to a significant increase in this compound plasma concentrations.[4][5] This occurs because the inhibitor reduces the metabolic activity of the CYP3A4 enzyme, slowing down the clearance of this compound from the body. For instance, the potent CYP3A4 inhibitor ritonavir can increase this compound plasma concentrations by 2 to 6-fold.[4][6] This interaction necessitates careful consideration of dosing when these drugs are used concurrently.[5]
Q3: What is the quantitative impact of specific CYP3A4 inhibitors on this compound pharmacokinetics (PK)?
Several clinical trials have quantified the effect of co-administering CYP3A4 inhibitors with this compound. The most significant interactions are observed with potent inhibitors, particularly ritonavir-boosted protease inhibitors. Lopinavir/ritonavir, for example, increased the maximum concentration (Cmax) of this compound by 234% and the area under the curve (AUC) by 424%.[2] However, when this compound is added to a stable regimen already containing a ritonavir-boosted protease inhibitor, the impact on this compound exposure is not considered clinically relevant, and dose adjustments are generally not required.[7]
Data Summary: Impact of Co-administered Drugs on this compound PK
| Co-administered Drug(s) | This compound Dose | Ritonavir Dose | Change in this compound Cmax | Change in this compound AUC | Clinical Recommendation |
|---|---|---|---|---|---|
| Lopinavir/Ritonavir | Not Specified | Not Specified | ▲ 234%[2] | ▲ 424%[2] | Monitor for adverse events. |
| Atazanavir/Ritonavir | 15 mg QD | 100 mg BID | No significant change[8] | No significant change[8] | No dose adjustment needed.[7] |
| Darunavir/Ritonavir | 30 mg QD | 100 mg BID | ▼ 17%[8] | ▼ 7%[8] | No dose adjustment needed.[7][8] |
| Fosamprenavir/Ritonavir | Not Specified | Boosted | Not specified | Not specified | No dose adjustment needed.[7] |
| Indinavir/Ritonavir | Not Specified | Boosted | Not specified | Not specified | No dose adjustment needed.[7] |
| Saquinavir/Ritonavir | Not Specified | Boosted | Not specified | Not specified | No dose adjustment needed.[7] |
| Tipranavir/Ritonavir | 15 mg | 200 mg BID | No difference observed[9] | No difference observed[9] | No dose adjustment needed.[9] |
| Nelfinavir/Ritonavir | Not Specified | Boosted | Not specified | Not specified | No dose adjustment needed.[7] |
| Zidovudine/Lamivudine | 50 mg BID | None | No clinically relevant effect[8] | No clinically relevant effect[8] | No dose adjustment needed. |
Note: "Boosted" refers to the use of low-dose ritonavir to inhibit CYP3A4 and increase the plasma concentration of the co-administered protease inhibitor.
Troubleshooting Guide
Q4: My in-vivo experiment shows higher-than-expected this compound plasma concentrations. What are the potential causes?
If you observe unexpectedly high this compound exposure, consider the following factors:
-
Concomitant Medications: The most likely cause is the co-administration of a known or unknown CYP3A4 inhibitor. Review all substances administered to the subjects, including other antiretrovirals (especially ritonavir-boosted protease inhibitors), azole antifungals (like ketoconazole), and certain macrolide antibiotics.[5]
-
Genetic Polymorphisms: Although less characterized for this compound specifically, genetic variations in CYP3A4 can lead to reduced enzyme function in some individuals, resulting in higher drug exposure.
-
Hepatic Impairment: Subjects with liver disease may have reduced metabolic capacity, leading to decreased clearance and higher plasma concentrations of this compound.
-
Dosing Error: Verify that the correct dose of this compound was administered and that no errors occurred during formulation or delivery.
Caption: Troubleshooting High this compound Concentrations.
Experimental Protocols
Methodology Spotlight: Fixed-Sequence Crossover Study for DDI
To assess the impact of a CYP3A4 inhibitor on this compound pharmacokinetics, a fixed-sequence crossover study design is often employed. This design is common in drug-drug interaction (DDI) trials involving healthy adult subjects.[7]
Objective: To determine the effect of a CYP3A4 inhibitor (e.g., a ritonavir-boosted protease inhibitor) on the pharmacokinetic profile of this compound.
Study Design:
-
Phase 1 (Reference): Subjects receive this compound co-administered with ritonavir for a fixed duration (e.g., 7-10 days) to achieve steady-state concentrations. Serial blood samples are collected over a 24-hour period to determine the pharmacokinetic profile (AUC, Cmax, Cmin).
-
Phase 2 (Test): Following the initial phase (often without a washout period in fixed-sequence designs), the protease inhibitor being investigated is added to the this compound and ritonavir regimen. This combination is administered for a duration sufficient to achieve steady-state for all drugs.
-
Phase 3 (Sampling): Serial blood samples are collected again over a 24-hour period to determine the pharmacokinetic profile of this compound in the presence of the protease inhibitor.
Key Procedures:
-
Subject Enrollment: Healthy male and female adult volunteers are enrolled after screening for inclusion/exclusion criteria.
-
Dosing Regimen: All drugs are administered at specified doses and intervals. For example, this compound might be given once daily, while the ritonavir-boosted protease inhibitor is given once or twice daily.
-
Blood Sampling: On designated pharmacokinetic study days (e.g., Day 10 and Day 21), blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Bioanalysis: Plasma is separated from blood samples and this compound concentrations are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Key parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Cmin (Trough Concentration) are calculated using noncompartmental methods.
-
Statistical Analysis: The log-transformed pharmacokinetic parameters from Phase 1 and Phase 3 are compared statistically to determine if the addition of the protease inhibitor caused a clinically significant change in this compound exposure.
Caption: Fixed-Sequence Drug-Interaction Study Workflow.
References
- 1. This compound, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hivclinic.ca [hivclinic.ca]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic interaction of this compound with other antiretroviral agents: results from a series of fixed-sequence and parallel-group clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hivclinic.ca [hivclinic.ca]
- 9. Drug Interactions with New and Investigational Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vicriviroc Resistance Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the development of resistance to Vicriviroc, a CCR5 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5). It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor[1]. This binding induces a conformational change in the extracellular loops of CCR5, which prevents the HIV-1 envelope glycoprotein gp120 from binding to the coreceptor, thereby inhibiting viral entry into the host cell[1].
Q2: What are the main mechanisms by which HIV-1 develops resistance to this compound?
A2: There are two primary mechanisms of resistance to this compound and other CCR5 antagonists:
-
Coreceptor switching: The virus may switch its coreceptor usage from CCR5 to CXCR4. Since this compound is specific to CCR5, it is ineffective against CXCR4-tropic (X4) or dual/mixed-tropic viruses[1].
-
Mutations in the gp120 envelope protein: The virus can acquire mutations, primarily in the V3 loop of gp120, that allow it to recognize and bind to the this compound-bound conformation of the CCR5 receptor[2][3][4]. This allows the virus to enter the cell even in the presence of the drug.
Q3: How can I determine the coreceptor tropism of my HIV-1 strain?
A3: Coreceptor tropism can be determined using either phenotypic or genotypic assays.
-
Phenotypic Assays (e.g., Trofile™ Assay): These assays are considered the gold standard. They involve creating pseudoviruses with the patient's or experimental virus's env gene and testing their ability to infect cell lines expressing either CCR5 or CXCR4. A viral load of >1,000 copies/mL is typically required for this assay.
-
Genotypic Assays: These assays involve sequencing the V3 loop of the HIV-1 env gene. The sequence is then analyzed using bioinformatics algorithms to predict coreceptor usage. This method can be performed on plasma RNA or proviral DNA (in cases of undetectable viral load).
Q4: What are some key mutations in the V3 loop associated with this compound resistance?
A4: While there is no single universal mutation, studies have identified several amino acid changes in the V3 loop that are associated with this compound resistance. The specific mutations can be dependent on the viral subtype and the genetic context of the envelope protein. Often, a combination of mutations is required to confer resistance.
Q5: Can combination therapy help in mitigating this compound resistance?
A5: Yes, combination therapy is a key strategy. This compound has shown synergistic or additive effects when combined with other classes of antiretroviral drugs, such as reverse transcriptase inhibitors, protease inhibitors, and integrase inhibitors[5][6][7]. Combining this compound with drugs that have different mechanisms of action can suppress viral replication more effectively and reduce the likelihood of resistance emergence[8]. However, caution should be exercised when combining this compound with other CCR5 inhibitors, as antagonistic interactions have been observed in some cases[8].
Troubleshooting Guides
Problem 1: Apparent this compound resistance in an in vitro experiment with a known R5-tropic virus.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration | Verify the concentration and purity of the this compound stock solution. Perform a dose-response curve to ensure the appropriate concentration range is being used. |
| Presence of a minor CXCR4-using variant | Re-evaluate the tropism of your viral stock using a highly sensitive assay. Even a small population of X4-tropic virus can overgrow in the presence of a CCR5 antagonist. |
| Cell line issues | Ensure the cell line used for the assay expresses adequate levels of CD4 and CCR5. Low CCR5 expression can affect the apparent potency of the inhibitor. Verify the health and viability of the cells. |
| Assay variability | Include appropriate controls in your experiment, such as a well-characterized this compound-sensitive and a resistant virus. Ensure consistent cell seeding densities and virus input. |
Problem 2: Difficulty in generating this compound-resistant virus in vitro.
| Possible Cause | Troubleshooting Step |
| Insufficient viral diversity | Start the selection process with a viral population that has some level of genetic diversity to increase the probability of selecting for pre-existing or newly generated resistant variants. |
| Drug concentration is too high | Begin the selection with sub-inhibitory concentrations of this compound and gradually increase the concentration as viral replication is detected. High initial concentrations may completely suppress viral replication, preventing the emergence of resistant mutants. |
| Inadequate passage frequency | Passage the virus regularly (e.g., every 3-7 days) onto fresh cells to allow for the amplification of any resistant variants that may emerge. |
| Fitness cost of resistance mutations | Resistance mutations can sometimes come with a fitness cost, making the resistant virus replicate less efficiently than the wild-type. Ensure culture conditions are optimal to support the growth of less fit viruses. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound Against Various HIV-1 Isolates
| HIV-1 Isolate | Clade | Mean EC50 (nM) | Mean EC90 (nM) |
| Ba-L | B | 0.28 | 2.1 |
| ADA-M | B | 0.17 | 1.8 |
| JR-FL | B | 0.04 | 0.45 |
| 92HT593 | B | 0.12 | 1.1 |
| 92US714 | B | 0.12 | 1.4 |
| RU570 | G | 0.32 | 3.2 |
| 92UG037 | A | 0.31 | 5.3 |
| 93MW959 | C | 2.3 | 18 |
Data adapted from Strizki et al. (2005). EC50 and EC90 values represent the concentrations required to inhibit 50% and 90% of viral replication, respectively.[6]
Table 2: Susceptibility of Drug-Resistant HIV-1 Variants to this compound
| Virus Phenotype | Key Resistance Mutations | This compound EC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type (NL4-3 backbone) | None | 18.3 | 1.0 |
| Reverse Transcriptase Inhibitor Resistant | M41L, L74V, L210W, T215Y | 14.5 | 0.79 |
| Protease Inhibitor Resistant | L10I, M46I, I54V, V82A, I84V, L90M | 11.2 | 0.61 |
| Multi-Drug Resistant | Multiple RT and PR mutations | 12.8 | 0.70 |
| Enfuvirtide Resistant | V38A in gp41 | 8.7 | 0.48 |
Data adapted from Strizki et al. (2005). This table demonstrates that this compound retains its potency against viruses resistant to other classes of antiretroviral drugs.[6]
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant HIV-1 in Vitro
This protocol describes a general method for the in vitro selection of this compound-resistant HIV-1 strains.
Materials:
-
HIV-1 strain (e.g., BaL or CC1/85)
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors, stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2)
-
This compound stock solution of known concentration
-
Complete cell culture medium
-
p24 antigen ELISA kit
Methodology:
-
Infect 2 x 106 PHA/IL-2 stimulated PBMCs with the HIV-1 strain at a multiplicity of infection (MOI) of 0.01 in the presence of a sub-inhibitory concentration of this compound (e.g., at the EC25).
-
Culture the infected cells in a T-25 flask.
-
Monitor viral replication every 3-4 days by measuring the p24 antigen concentration in the culture supernatant using an ELISA.
-
Replenish the medium and this compound every 3-4 days.
-
When viral replication is consistently detected (p24 levels rising), passage the cell-free supernatant to fresh, stimulated PBMCs.
-
Gradually increase the concentration of this compound in the culture with each passage, typically by 2-fold increments.
-
Continue this process for several passages until the virus can replicate in the presence of high concentrations of this compound (e.g., >100-fold the initial EC50).
-
At this point, the viral population is considered resistant. The env gene of the resistant virus can be sequenced to identify resistance-associated mutations.
Protocol 2: Pseudovirus-Based HIV-1 Entry Assay
This assay is used to determine the susceptibility of HIV-1 to entry inhibitors like this compound.
Materials:
-
HEK293T cells
-
An env-deficient HIV-1 backbone plasmid expressing luciferase (e.g., pSG3ΔEnv)
-
An expression plasmid containing the env gene of interest
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)
-
This compound
-
Luciferase assay reagent
-
Transfection reagent
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the env-deficient HIV-1 backbone plasmid and the env-expressing plasmid using a suitable transfection reagent.
-
Harvest the cell culture supernatant containing the pseudovirus 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.
-
Add the virus-drug mixture to the TZM-bl cells.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: HIV-1 entry pathway and the mechanism of action of this compound.
Caption: Mechanism of this compound resistance through gp120 mutations.
Caption: Experimental workflow for generating and characterizing this compound-resistant HIV-1.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Mutations in variable domains of the HIV-1 envelope gene can have a significant impact on maraviroc and this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Combinations of the CCR5 Inhibitor VCH-286 with Other Classes of HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Fitness Cost of Vicriviroc Resistance Mutations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the fitness cost of Vicriviroc resistance mutations in HIV-1.
Frequently Asked Questions (FAQs)
Q1: What is the typical fitness cost associated with this compound resistance mutations?
A1: this compound resistance mutations, primarily located in the V3 loop of the gp120 envelope protein, often come with a replicative fitness cost in the absence of the drug. Studies have quantified this disadvantage, with some dominant resistant variants showing an approximate 11% fitness disadvantage compared to their wild-type counterparts.[1] This fitness cost is a key factor in the reversion to wild-type virus when drug pressure is removed.
Q2: Which specific mutations in the V3 loop are associated with this compound resistance?
A2: Several mutations in the V3 loop have been identified to contribute to this compound resistance. While no single mutation is universally responsible, key mutations include S306P, Q315E, and R321G.[2] The specific combination of mutations can influence the level of resistance and the associated fitness cost.
Q3: My growth competition assay shows no significant fitness difference between the resistant and wild-type virus. What could be the issue?
A3: Several factors could contribute to this observation:
-
Compensatory Mutations: The resistant virus may have acquired compensatory mutations outside the primary resistance site that restore its fitness.
-
Assay Sensitivity: The assay may not be sensitive enough to detect small fitness differences. Consider increasing the number of passages or using a more sensitive quantification method.
-
Initial Virus Input: Inaccurate quantification of the initial viral stocks can mask fitness differences. Ensure that the initial infectious doses of both viruses are as close to a 1:1 ratio as possible.
-
Cell Line Effects: The fitness cost of certain mutations can be cell-type dependent. Consider performing the assay in different cell lines, including primary cells like PBMCs, to see if the fitness cost is more apparent.
Q4: I am observing a high degree of variability in my replication kinetics assay results. How can I improve consistency?
A4: To improve the consistency of your replication kinetics assays:
-
Standardize Virus Input: Use a consistent and accurately quantified amount of virus for each experiment. TCID50 (50% tissue culture infectious dose) is a reliable method for quantifying infectious virus.
-
Cell Health and Density: Ensure that the target cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.
-
Control for Multi-cycle Replication: For single-cycle assays, ensure that your method to prevent subsequent rounds of infection (e.g., addition of a potent reverse transcriptase inhibitor after the initial infection) is effective.
-
Consistent Sampling Times: Collect supernatant samples at consistent time points across all experiments.
Q5: Can I use a genotypic assay to predict the fitness of a this compound-resistant strain?
A5: While genotypic assays can identify resistance-associated mutations, they do not directly measure viral fitness. The fitness cost of a particular mutation can be influenced by the overall genetic background of the virus. Therefore, phenotypic assays that directly measure replication capacity are essential for accurately determining the fitness of a resistant strain.
Data Presentation: Fitness Cost of this compound Resistance Mutations
| Mutation(s) in V3 Loop | Relative Fitness (% of Wild-Type) | Key Findings | Reference |
| Dominant Week 28 Resistant Variant | 89% | Showed an 11% fitness disadvantage in the absence of this compound. | [1] |
| S306P | Variable | Common to multiple resistant viruses; its individual fitness cost can be context-dependent. | [2] |
| Q315E, R321G | Variable | Identified as key mutations contributing to this compound resistance. |
Note: The fitness cost of individual mutations can vary depending on the viral backbone and the experimental system used.
Mandatory Visualizations
HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry pathway and the mechanism of action of this compound.
Experimental Workflow: Growth Competition Assay
Caption: Workflow for a typical HIV-1 growth competition assay.
Experimental Protocols
Protocol 1: HIV-1 Replication Kinetics Assay
This assay measures the ability of a virus to replicate over time in a given cell type.
Materials:
-
Target cells (e.g., TZM-bl reporter cell line, activated peripheral blood mononuclear cells [PBMCs])
-
Culture medium appropriate for the target cells
-
Wild-type and this compound-resistant HIV-1 stocks of known infectious titer (TCID50/mL)
-
96-well cell culture plates
-
p24 ELISA kit
-
Lysis buffer for luciferase assay (if using TZM-bl cells)
-
Luciferase substrate (if using TZM-bl cells)
-
Luminometer (if using TZM-bl cells)
Procedure:
-
Cell Plating:
-
For TZM-bl cells, seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
For PBMCs, activate cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days prior to infection. Plate 2 x 10^5 activated PBMCs per well.
-
-
Infection:
-
Thaw viral stocks on ice.
-
Dilute the wild-type and resistant viruses to a multiplicity of infection (MOI) of 0.01 in culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted virus to the appropriate wells. Include uninfected control wells.
-
Incubate for 4 hours at 37°C.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove the input virus.
-
Add 200 µL of fresh culture medium to each well.
-
-
Sample Collection:
-
At specified time points (e.g., days 2, 4, 6, 8, and 10 post-infection), carefully collect 100 µL of the culture supernatant from each well.
-
Replace the collected volume with 100 µL of fresh culture medium.
-
Store the collected supernatant at -80°C until analysis.
-
-
Quantification of Viral Replication:
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants according to the manufacturer's instructions.
-
Luciferase Assay (for TZM-bl cells): At the final time point, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the p24 concentration (or luciferase activity) versus time for both the wild-type and resistant viruses.
-
Compare the slopes of the growth curves to determine the relative replication kinetics.
-
Protocol 2: HIV-1 Growth Competition Assay
This assay directly compares the fitness of two viral strains by co-infecting a cell population and monitoring the change in the proportion of each virus over time.
Materials:
-
Target cells (e.g., activated PBMCs)
-
Culture medium
-
Wild-type and this compound-resistant HIV-1 stocks of known infectious titer (TCID50/mL)
-
24-well cell culture plates
-
Reagents for viral RNA or DNA extraction
-
Primers and probes for quantitative PCR (qPCR) specific to each viral strain, or reagents for next-generation sequencing.
Procedure:
-
Co-infection:
-
Activate PBMCs as described in Protocol 1.
-
In a 24-well plate, seed 1 x 10^6 activated PBMCs per well.
-
Prepare a virus mixture containing an equal infectious dose (1:1 ratio based on TCID50) of the wild-type and resistant viruses. The total MOI should be low (e.g., 0.001) to allow for multiple rounds of replication.
-
Infect the cells with the virus mixture and incubate for 4 hours at 37°C.
-
Wash the cells three times with PBS to remove the input virus.
-
Resuspend the cells in 1 mL of fresh culture medium.
-
-
Serial Passage:
-
Culture the infected cells for 3-4 days.
-
At the end of each passage, collect a portion of the cells for DNA/RNA extraction (this will be your sample for that time point).
-
Collect the cell-free supernatant and use it to infect a fresh culture of activated PBMCs.
-
Repeat the passage for a predetermined number of cycles (e.g., 5-7 passages).
-
-
Quantification of Viral Proportions:
-
From the cell pellets collected at each passage, extract viral RNA or proviral DNA.
-
Use a validated qPCR assay with strain-specific primers and probes to determine the relative amount of each virus at each time point. Alternatively, use next-generation sequencing to determine the frequency of each viral variant.
-
-
Data Analysis:
-
Calculate the proportion of each virus at each passage.
-
The relative fitness (w) of the resistant virus compared to the wild-type can be calculated using the following formula: w = 1 + s, where s is the selection coefficient. The change in the ratio of the two viruses over time can be used to estimate s.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low viral replication for both wild-type and resistant viruses | - Inefficient virus stock production.- Target cells are not permissive or are unhealthy.- Incorrect MOI used. | - Re-titer your viral stocks.- Ensure target cells are in a healthy, proliferative state. Use freshly activated PBMCs.- Optimize the MOI for your specific cell type. |
| Wild-type virus consistently outcompetes the resistant virus, but the fitness difference seems exaggerated | - Inaccurate initial quantification of viral stocks, leading to a higher input of wild-type virus. | - Re-quantify your viral stocks using a reliable method like TCID50. Perform a control experiment with a known 1:1 mixture to validate your quantification method. |
| High background in p24 ELISA or luciferase assay | - Incomplete washing of input virus.- Contamination of cell cultures. | - Ensure thorough washing of cells after the initial infection step.- Maintain sterile technique throughout the experiment. Regularly test for mycoplasma contamination. |
| Difficulty in designing strain-specific qPCR primers/probes for competition assays | - High sequence similarity between the wild-type and resistant strains. | - Target regions with the most sequence divergence. Consider using high-resolution melt analysis or digital droplet PCR for more sensitive discrimination. Next-generation sequencing is a powerful alternative for quantifying viral populations. |
| Reversion of resistance mutations during the competition assay | - The fitness cost of the resistance mutation is high, leading to rapid selection of revertants. | - This is an expected outcome and a direct measure of the fitness cost. Shorten the duration of the assay or sample at more frequent intervals to capture the dynamics of reversion. |
References
Technical Support Center: Phenotypic Testing for Vicriviroc Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals conducting phenotypic testing for Vicriviroc resistance in clinical HIV-1 isolates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1] This binding induces a conformational change in the extracellular loops of CCR5, which in turn prevents the binding of the HIV-1 envelope glycoprotein gp120 to the co-receptor.[1][3] By blocking this interaction, this compound effectively inhibits the entry of CCR5-tropic (R5) HIV-1 strains into target cells.[1][4]
Q2: How does HIV-1 develop phenotypic resistance to this compound?
The primary mechanism of resistance to this compound involves the virus adapting to use the drug-bound form of the CCR5 co-receptor for entry.[5][6] This adaptation is typically mediated by the accumulation of specific mutations within the V3 loop of the viral envelope glycoprotein gp120.[5][7][8] These mutations alter the way gp120 interacts with CCR5, allowing it to recognize and bind to the this compound-altered conformation of the receptor.[7] Another, less common, mechanism of failure of a this compound-containing regimen is the emergence of pre-existing CXCR4-using (X4) or dual/mixed-tropic viruses that were not detected at baseline.[5][6]
Q3: What is the difference between a genotypic and a phenotypic resistance test?
Genotypic assays detect specific mutations in the viral genome that are known to be associated with drug resistance.[9][10] In contrast, phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of a drug.[9][11] For this compound, a phenotypic assay will determine the concentration of the drug required to inhibit viral replication by 50% (IC50) or 90% (IC90), providing a direct measure of susceptibility or resistance.[12] While genotypic tests are generally faster and less expensive, phenotypic assays are considered the gold standard for determining co-receptor usage and susceptibility to entry inhibitors, especially when complex mutation patterns are present.[13][14][15]
Q4: Can this compound-resistant HIV-1 isolates show cross-resistance to other CCR5 antagonists?
Cross-resistance among CCR5 antagonists can occur, but it is not always predictable.[8] Some studies have shown that viruses resistant to one CCR5 antagonist may remain susceptible to others, such as Maraviroc or Aplaviroc.[6] The degree of cross-resistance often depends on the specific resistance mutations in the V3 loop and how they affect the interaction with different drug-bound CCR5 conformations.[6][8] Therefore, phenotypic testing against a panel of CCR5 antagonists is recommended to determine the full resistance profile.
Troubleshooting Guide
Issue 1: High background signal in luciferase-based reporter gene assay.
-
Possible Cause: Contamination of reagents, issues with the plate type, or high endogenous luciferase activity in cell lines.
-
Troubleshooting Steps:
-
Use Opaque Plates: Switch to white or opaque-walled 96-well plates to minimize well-to-well crosstalk and background luminescence.[16]
-
Reagent Quality: Prepare fresh luciferin and coelentrazine solutions and protect them from light and repeated freeze-thaw cycles.[17]
-
Cell Line Check: Test untransfected cells for any endogenous luciferase activity. If present, consider using a different cell line or a reporter system with a different type of luciferase.
-
Optimize Reagent Volume: Ensure that the volume of the luciferase assay reagent is sufficient to completely lyse the cells and provide a stable signal.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, uneven transfection efficiency, or "edge effects" in the microplate.
-
Troubleshooting Steps:
-
Master Mixes: Prepare master mixes for cell suspensions, transfection reagents, and virus dilutions to ensure uniform distribution across replicate wells.[16]
-
Cell Seeding: After seeding, allow the plate to sit at room temperature for a short period before incubation to ensure even cell settling. Avoid stacking plates in the incubator, which can lead to uneven temperature distribution.
-
Transfection Optimization: Optimize the DNA-to-transfection reagent ratio to achieve high and consistent transfection efficiency.[16][17]
-
Plate Layout: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
-
Issue 3: No or very low signal in the assay.
-
Possible Cause: Low transfection efficiency, weak promoter activity in the reporter vector, poor virus infectivity, or incorrect co-receptor expression on target cells.
-
Troubleshooting Steps:
-
Verify Transfection: Use a positive control vector (e.g., expressing GFP) to visually confirm successful transfection.[16]
-
Promoter Strength: If using a custom reporter vector, ensure the promoter driving luciferase expression is sufficiently active in your chosen cell line.[17]
-
Virus Titer: Ensure the virus stock has a sufficiently high titer. A low multiplicity of infection (MOI) will result in a weak signal.
-
Co-receptor Expression: Confirm that the target cell line (e.g., U87-CD4-CCR5) expresses adequate levels of both CD4 and CCR5 on the cell surface.
-
Issue 4: Inconsistent IC50 values for this compound.
-
Possible Cause: Variability in donor cells for primary isolate assays, inconsistent virus input, or inaccurate drug dilutions.
-
Troubleshooting Steps:
-
Standardized Virus Input: Use a standardized amount of virus for each experiment, typically measured as 50% tissue culture infectious doses (TCID50).[12]
-
Cell Source: When using peripheral blood mononuclear cells (PBMCs), pool cells from multiple healthy donors to average out donor-specific variations in susceptibility.[12]
-
Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation of the compound.
-
Reference Virus: Always include a well-characterized, drug-sensitive reference HIV-1 strain in each assay to normalize for inter-assay variability.[18]
-
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound Against HIV-1 Isolates
| HIV-1 Isolate Subtype | Number of Experiments | Geometric Mean EC50 (nM) | Geometric Mean EC90 (nM) |
| B | 11 | 0.48 (0.16-1.4) | 4.8 (1.5-15) |
| C | 6 | 0.88 (0.33-2.3) | 18 (4.9-65) |
| E/Thailand | 2 | 0.04 (0.003-0.55) | 0.45 (0.09-2.2) |
| G/Nigeria | 4 | 0.55 (0.2-1.5) | 9.7 (2.1-46) |
| G/Russia | 10 | 1.2 (0.53-2.8) | 16 (5.8-42) |
Data adapted from studies on the antiviral potency of this compound against a panel of primary HIV-1 isolates. EC50 and EC90 values represent the effective concentrations required to inhibit 50% and 90% of viral replication, respectively.[12]
Table 2: Susceptibility of Drug-Resistant HIV-1 Pseudotypes to this compound
| Virus Phenotype | Resistance-Associated Mutations | Fold Change in EC50 vs. Wild-Type |
| Reverse Transcriptase Inhibitor (RTI) Resistant | M41L, L74V, L210W, T215Y | <2 |
| Protease Inhibitor (PRI) Resistant | L10I, M46I, I54V, V82A, I84V, L90M | <2 |
| Multi-Drug Resistant (MDR) | Multiple RTI and PRI mutations | <2 |
| Enfuvirtide Resistant | G36D, V38M | <2 |
This table summarizes the activity of this compound against pseudoviruses engineered to contain mutations conferring resistance to other classes of antiretroviral drugs. The data indicates that this compound retains full activity against viruses resistant to RTIs, PIs, and the fusion inhibitor enfuvirtide.[12]
Experimental Protocols
Protocol 1: PhenoSense™ HIV Entry Assay (Adapted)
This protocol outlines a method for generating pseudoviruses containing the envelope genes from clinical HIV-1 isolates and assessing their susceptibility to this compound.
-
RNA Extraction and PCR: Extract viral RNA from patient plasma. Amplify the full-length env gene using reverse transcription PCR (RT-PCR).
-
Recombinant Vector Construction: Ligate the amplified patient-derived env gene into an HIV-1 genomic vector that lacks its own env gene but contains a luciferase reporter gene.
-
Pseudovirus Production: Co-transfect HEK293T cells with the env-containing recombinant vector and a vector expressing the vesicular stomatitis virus G (VSV-G) protein to produce replication-defective pseudovirus particles.
-
Virus Harvest: Harvest the supernatant containing the pseudoviruses 48 hours post-transfection.
-
Susceptibility Assay:
-
Seed U87 target cells expressing CD4 and CCR5 in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the target cells with the this compound dilutions for 1 hour at 37°C.
-
Infect the cells with the patient-derived pseudovirus stock.
-
-
Readout: After 72 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each drug concentration compared to the no-drug control. Determine the IC50 value by plotting the percent inhibition versus the log10 of the drug concentration.[12][18]
Protocol 2: PBMC-Based Antiviral Assay
This protocol describes a method for assessing this compound susceptibility using primary HIV-1 isolates in peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation and Stimulation: Isolate PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3-7 days.
-
Cell Plating: Resuspend the stimulated PBMCs and seed them in a 96-well plate.
-
Drug Incubation: Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C.
-
Infection: Infect the cells with a standardized inoculum of the clinical HIV-1 isolate.
-
Culture: Culture the infected cells for 7 days, replacing the medium and drug every 3-4 days.
-
Readout: On day 7, harvest the culture supernatant and measure the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percent inhibition of p24 production at each drug concentration and determine the EC50 value.[12]
Visualizations
Caption: Mechanism of this compound action on HIV-1 entry.
Caption: Workflow for a pseudovirus-based phenotypic resistance assay.
Caption: Logical troubleshooting flow for common assay issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Clinical resistance to this compound through adaptive V3 loop mutations in HIV-1 subtype D gp120 that alter interactions with the N-terminus and ECL2 of CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
- 10. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 12. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 15. academic.oup.com [academic.oup.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. goldbio.com [goldbio.com]
- 18. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Malignancies in Vicriviroc Trials
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance regarding the concerns about malignancies observed in clinical trials of Vicriviroc.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding this compound and malignancies?
A1: During the Phase 2 clinical trial ACTG 5211, an imbalance in the number of malignancies was observed between the this compound and placebo arms, raising initial concerns about a potential association.[1]
A2: Long-term follow-up of clinical trial participants concluded that a causal relationship between this compound and the observed malignancies could not be established.[1][2] The incidence of malignancies did not increase with cumulative exposure to the drug, suggesting that this compound likely does not increase the already elevated risk of cancer in the study population of treatment-experienced HIV patients.[2][3]
Q3: What types of malignancies were observed in the this compound trials?
A3: The malignancies observed were diverse and included lymphomas (both Hodgkin and non-Hodgkin), skin cancers (including Kaposi's sarcoma), and gastric carcinoma.[3]
Q4: Was a mechanism identified for a potential link between this compound and these malignancies?
A4: One of the investigated mechanisms was the potential for this compound to enhance the replication of Epstein-Barr Virus (EBV), which is linked to some types of lymphoma. However, studies showed that this compound did not increase EBV replication in trial participants.
Q5: How does this compound's mechanism of action relate to cancer biology?
A5: this compound is a CCR5 antagonist. The CCR5 receptor and its ligands, such as CCL5, are involved in various cellular processes, including immune cell trafficking, inflammation, and angiogenesis. Dysregulation of the CCL5/CCR5 axis has been implicated in the progression of several cancers by promoting tumor growth, invasion, and metastasis.[4][5][6][7][8] Therefore, blocking this pathway with an antagonist like this compound could theoretically have anti-cancer effects, a concept that is a subject of ongoing research.
Data Presentation: Malignancies in this compound Clinical Trials
The following tables summarize the quantitative data on malignancies observed in key clinical trials of this compound.
Table 1: Malignancies in the ACTG 5211 Trial
| Treatment Group | Number of Patients | Number of Malignancies | Types of Malignancies |
| This compound (All Doses) | 90 | 6 | 2 Hodgkin's Disease, 2 Non-Hodgkin Lymphoma, 1 Gastric Adenocarcinoma, 1 HPV-related Squamous Cell Carcinoma |
| Placebo | 28 | 2 | 2 Squamous Cell Carcinomas |
Source: Journal of Infectious Diseases, 2007[1]
Table 2: Pooled Analysis of Malignancies from ACTG 5211 and VICTOR-E1 Trials (Long-Term Follow-up)
| Malignancy Type | Number of Cases |
| Skin Cancer (including Kaposi's Sarcoma) | 7 |
| Lymphoma | 5 |
| Gastric Carcinoma | 1 |
| Total | 13 |
This data represents a pooled analysis of 205 treatment-experienced patients with a mean duration of 96 weeks of this compound use.[3]
Experimental Protocols
Representative Protocol: Quantitative PCR for Epstein-Barr Virus (EBV) DNA in Plasma
This protocol is a representative methodology for the quantification of EBV DNA in plasma samples, based on standard molecular biology techniques.
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Separate plasma by centrifugation at 800-1600 x g for 20 minutes at room temperature.
-
Aliquot plasma into sterile, nuclease-free polypropylene tubes. Samples can be stored at 4°C for up to 6 days or at -80°C for long-term storage.
2. DNA Extraction:
-
Use a commercial viral DNA extraction kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions.
-
Briefly, lyse the viral particles in the plasma sample using a lysis buffer containing a chaotropic agent.
-
Add proteinase K to digest proteins.
-
Bind the DNA to a silica membrane in a spin column.
-
Wash the membrane to remove inhibitors.
-
Elute the purified DNA in a small volume of elution buffer.
3. Quantitative Real-Time PCR (qPCR):
-
Target Gene: A conserved region of the EBV genome, such as the BamH1W repeat region or the EBNA1 gene.
-
Primers and Probe: Design or use validated primers and a fluorescently labeled probe (e.g., FAM-TAMRA) specific to the target sequence.
-
Reaction Mix: Prepare a master mix containing:
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Forward primer
-
Reverse primer
-
Fluorescent probe
-
Nuclease-free water
-
-
Standard Curve: Prepare a serial dilution of a known concentration of EBV DNA to generate a standard curve for absolute quantification.
-
Controls:
-
Positive Control: A sample known to contain EBV DNA.
-
Negative Control (No Template Control): Nuclease-free water instead of DNA template to check for contamination.
-
Internal Control: A non-target DNA sequence added to each sample before extraction to monitor for PCR inhibition.
-
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Use the standard curve to calculate the number of EBV DNA copies in each sample.
-
Results are typically reported as copies/mL of plasma.
-
Troubleshooting Guides for In Vitro Experiments
Issue 1: High variability in cell proliferation/viability assays when testing this compound.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell concentration.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment.
-
-
Possible Cause: this compound precipitation at high concentrations.
-
Solution: Visually inspect the media for any precipitate. If observed, prepare fresh drug dilutions and consider using a lower concentration range or a different solvent (ensure solvent controls are included).
-
-
Possible Cause: Fluctuation in incubator conditions (temperature, CO2, humidity).
-
Solution: Regularly calibrate and monitor incubator settings. Ensure the incubator door is not opened frequently during the experiment.
-
Issue 2: No observable effect of this compound on cancer cell line proliferation.
-
Possible Cause: The cell line does not express CCR5.
-
Solution: Verify CCR5 expression at the mRNA (RT-qPCR) and protein (flow cytometry or western blot) levels.
-
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations.
-
-
Possible Cause: The assay duration is too short.
-
Solution: Extend the incubation time with this compound. Some effects on proliferation may only be apparent after several days.
-
-
Possible Cause: The cell culture medium contains high concentrations of CCR5 ligands.
-
Solution: Consider using serum-free or low-serum medium, or a medium depleted of chemokines, to reduce background CCR5 activation.
-
Issue 3: Difficulty interpreting results of this compound in combination with other drugs.
-
Possible Cause: Synergistic, additive, or antagonistic effects are not properly evaluated.
-
Solution: Use a checkerboard assay design with varying concentrations of both drugs. Analyze the data using synergy software (e.g., CompuSyn) to calculate the combination index (CI).
-
-
Possible Cause: The timing of drug addition is critical.
-
Solution: Experiment with different schedules of drug administration (e.g., sequential vs. simultaneous).
-
Visualizations
Caption: CCR5 signaling pathway and its role in cancer progression.
Caption: Experimental workflow for EBV DNA quantification by qPCR.
References
- 1. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Safety of this compound: out to 4 yrs [natap.org]
- 3. This compound: long-term safety concerns over cancers dispelled | aidsmap [aidsmap.com]
- 4. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR5 is a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of the Antiviral Potency of Vicriviroc and Maraviroc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antiviral potency of two CCR5 co-receptor antagonists, Vicriviroc and Maraviroc, against Human Immunodeficiency Virus Type 1 (HIV-1). The information is compiled from publicly available experimental data to assist researchers in understanding the subtle yet significant differences between these two antiretroviral compounds.
Mechanism of Action of CCR5 Antagonists
Both this compound and Maraviroc are small molecule allosteric inhibitors of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, these drugs induce a conformational change in the extracellular loops of the receptor.[1] This altered conformation prevents the viral envelope glycoprotein gp120 from binding to CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[1]
Comparative Antiviral Potency
Table 1: In Vitro Antiviral Potency of this compound against R5-tropic HIV-1 Isolates
| HIV-1 Isolate (Clade) | Geometric Mean EC₅₀ (nM) | Geometric Mean EC₉₀ (nM) |
| Panel of 30 diverse isolates | 0.04 - 2.3 | 0.45 - 18 |
| Data sourced from a study that evaluated this compound's activity in Peripheral Blood Mononuclear Cells (PBMCs).[3] |
Table 2: In Vitro Antiviral Potency of Maraviroc against R5-tropic HIV-1 Isolates
| HIV-1 Isolate (Subtype/Group) | Mean/Median IC₅₀ (nM) |
| Subtype A | 10 |
| Subtype B | 2 |
| Subtype C | 2 |
| Group O (median) | 1.23 |
| Group O (mean) | 1.33 |
| Group M (R5 reference strain) | 1.89 |
| Data compiled from multiple studies using either U87.CD4.CCR5 cells or other cell-based assays.[4][5] |
Cross-Resistance
Studies on HIV-1 resistance to CCR5 antagonists have revealed that while cross-resistance between this compound and Maraviroc can occur, it is not always reciprocal.[1] Some maraviroc-resistant viruses have been shown to remain sensitive to this compound.[6] This suggests that the two drugs may interact with the CCR5 receptor in subtly different ways, leading to distinct resistance profiles.[1]
Experimental Protocols
The in vitro antiviral potency of CCR5 antagonists is typically determined using cell-based assays. The following are generalized protocols for two common methods: the Peripheral Blood Mononuclear Cell (PBMC) Assay and the Single-Cycle Infectivity Assay.
PBMC Assay for Antiviral Susceptibility
This assay measures the ability of a drug to inhibit HIV-1 replication in primary human immune cells over multiple cycles of infection.
a. Cell Preparation:
-
Isolate PBMCs from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.[3]
-
Stimulate the PBMCs with a mitogen, such as phytohemagglutinin (PHA), for 2-3 days to activate the cells and make them susceptible to HIV-1 infection.[7][8]
-
Culture the stimulated PBMCs in a complete growth medium containing Interleukin-2 (IL-2) to maintain cell viability and proliferation.[7][8]
b. Antiviral Assay:
-
Plate the PHA-stimulated PBMCs in a 96-well plate.[7]
-
Prepare serial dilutions of this compound and Maraviroc in the culture medium.
-
Add the drug dilutions to the wells containing the PBMCs.
-
Infect the cells with a known amount of a laboratory-adapted or clinical isolate of R5-tropic HIV-1.[3]
-
Incubate the plates for 7-10 days to allow for viral replication.[7]
-
On specified days post-infection, collect the culture supernatant to measure the level of viral replication.
c. Quantification of Viral Replication:
-
Viral replication is typically quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[9]
-
The concentration of p24 antigen is inversely proportional to the antiviral activity of the drug.
d. Data Analysis:
-
The percentage of viral inhibition for each drug concentration is calculated relative to the virus control (no drug).
-
The 50% and 90% effective concentrations (EC₅₀ and EC₉₀), which are the drug concentrations required to inhibit viral replication by 50% and 90% respectively, are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Single-Cycle Infectivity Assay
This assay measures the effect of a drug on a single round of viral entry and infection, often using genetically engineered reporter cell lines.
a. Cell and Virus Preparation:
-
Use a cell line that is susceptible to HIV-1 infection and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter (e.g., TZM-bl cells).[10]
-
Generate pseudotyped viruses that are capable of only a single round of infection. This is often done by co-transfecting producer cells (e.g., HEK293T) with an HIV-1 proviral plasmid that has a deletion in the envelope gene and a separate plasmid expressing the desired HIV-1 envelope glycoprotein.
b. Infection and Treatment:
-
Plate the reporter cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound or Maraviroc for a short period.
-
Add the single-cycle infectious virus to the wells.
-
Incubate for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the reporter gene.[10]
c. Quantification of Infection:
-
Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).[10]
-
The reporter signal is directly proportional to the level of viral infection.
d. Data Analysis:
-
Calculate the percentage of inhibition of infection for each drug concentration relative to the virus control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and Maraviroc are potent in vitro inhibitors of R5-tropic HIV-1, acting through the same mechanism of CCR5 antagonism. The available data indicates that both drugs have activity in the low nanomolar range, though a definitive statement on superior in vitro potency is precluded by the lack of direct head-to-head comparative studies under identical conditions. The differences in their interaction with the CCR5 receptor, as suggested by their distinct cross-resistance profiles, warrant further investigation and may have implications for their clinical use in different patient populations. The experimental protocols outlined provide a foundation for researchers to conduct their own comparative studies to further elucidate the antiviral characteristics of these compounds.
References
- 1. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daigonline.de [daigonline.de]
- 3. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (maraviroc): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]
- 10. HIV-1 Single Cycle Infection [bio-protocol.org]
Efficacy of Vicriviroc in Combination with Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of vicriviroc, a C-C chemokine receptor type 5 (CCR5) antagonist, when used in combination with nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of HIV-1 infection. The information presented is based on data from key clinical trials to support an evidence-based assessment of its therapeutic potential.
Mechanism of Action: A Dual-Pronged Attack on HIV-1
This compound is an entry inhibitor. It functions as a noncompetitive allosteric antagonist of the CCR5 co-receptor, which is utilized by the most commonly transmitted strains of HIV-1 (R5-tropic) to enter CD4+ T-cells.[1][2] By binding to a hydrophobic pocket on the CCR5 receptor, this compound induces a conformational change that prevents the viral envelope protein, gp120, from engaging with the co-receptor, thereby blocking the virus from entering the host cell.[1][2]
Nucleoside reverse transcriptase inhibitors (NRTIs) act at a later stage of the viral lifecycle. After the virus has entered the cell, NRTIs competitively inhibit the reverse transcriptase enzyme, a critical component for converting viral RNA into DNA. This action prevents the completion of the viral DNA synthesis, halting the replication process.
The combination of this compound and NRTIs thus creates a dual-pronged antiviral strategy: blocking viral entry and inhibiting replication for any virus that might breach the initial barrier. This synergistic approach is designed to enhance virologic suppression.
Figure 1: Combined mechanism of this compound and NRTIs.
Efficacy in Treatment-Experienced Patients
This compound showed considerable promise in clinical trials involving treatment-experienced patients, who had evidence of viral replication despite ongoing antiretroviral therapy.
Phase II Study: ACTG 5211
This study evaluated the safety and efficacy of this compound in treatment-experienced individuals with R5-tropic HIV-1. Patients were randomized to receive one of three doses of this compound (5 mg, 10 mg, or 15 mg) or a placebo, added to their failing ritonavir-containing regimen for 14 days, after which the background therapy was optimized.[3][4]
Table 1: Key Efficacy Outcomes from ACTG 5211
| Endpoint | Placebo | This compound 5 mg | This compound 10 mg | This compound 15 mg |
| Mean HIV-1 RNA Change at Day 14 (log₁₀ copies/mL) [3] | +0.06 | -0.87 | -1.15 | -0.92 |
| Mean HIV-1 RNA Change at Week 24 (log₁₀ copies/mL) [3] | -0.29 | -1.51 | -1.86 | -1.68 |
| Proportion with HIV-1 RNA <50 copies/mL at Week 24 [3] | 14% | 43% | 40% | 43% |
| Mean CD4 Count Change at Week 24 (cells/mm³) | +34 | +130 | +128 | +134 |
| Virologic Failure by Week 48 [5][6] | 86% | 40% | 27% | 33% |
Data compiled from the ACTG 5211 study results. Virologic failure was defined as <1 log₁₀ decline in HIV-1 RNA at or after 16 weeks.[5][6]
The results indicated that all this compound doses led to significantly greater reductions in viral load compared to placebo.[3] Long-term follow-up over three years showed that this compound demonstrated sustained virologic suppression in this patient population.[5][6]
Phase II Study: VICTOR-E1
This trial assessed two doses of this compound (20 mg and 30 mg) against a placebo in treatment-experienced patients, with all participants receiving an optimized background therapy (OBT) that included a ritonavir-boosted protease inhibitor.[7]
Table 2: 48-Week Efficacy Outcomes from VICTOR-E1
| Endpoint | Placebo + OBT (n=35) | This compound 20 mg + OBT (n=40) | This compound 30 mg + OBT (n=39) |
| Mean HIV-1 RNA Change (log₁₀ copies/mL) [7] | -0.79 | -1.75 | -1.77 |
| Mean CD4 Count Change (cells/mm³) [7] | +63 | +136 | +102 |
Data from the VICTOR-E1 48-week results.[7]
The VICTOR-E1 study confirmed the potent antiviral and immunologic activity of this compound over 48 weeks in combination with an optimized regimen in treatment-experienced individuals.[7]
Efficacy in Treatment-Naive Patients
In contrast to its performance in treatment-experienced cohorts, this compound in combination with two NRTIs (zidovudine/lamivudine) was less effective than a standard-of-care regimen in treatment-naive patients.
Phase II Dose-Finding Study
This study compared three doses of this compound (25 mg, 50 mg, and 75 mg) combined with zidovudine/lamivudine against a standard regimen of efavirenz plus zidovudine/lamivudine.[8] After an initial 14-day monotherapy period, the combination therapy phase was initiated.[8][9]
Table 3: Efficacy Outcomes in Treatment-Naive Patients
| Treatment Arm | Mean HIV-1 RNA Change at Day 14 (log₁₀ copies/mL)[8] | Mean HIV-1 RNA Change at Week 24 (log₁₀ copies/mL)[8] |
| Placebo (Monotherapy) | -0.07 | N/A |
| This compound 25 mg | -0.93 | -2.43 |
| This compound 50 mg | -1.18 | -2.76 |
| This compound 75 mg | -1.34 | -2.65 |
| Efavirenz Control Arm | N/A | -3.20 |
Data from a Phase II study in treatment-naive patients. The combination therapy portion of the study was terminated early.[8]
The study was stopped prematurely due to significantly higher rates of virologic failure in the this compound arms compared to the efavirenz control arm.[8][9]
Phase III Trials and Discontinuation
Despite promising Phase II results in treatment-experienced patients, two large-scale Phase III trials, VICTOR-E3 and VICTOR-E4, were conducted.[10][11] In these studies, this compound was added to an optimized background therapy (OBT) for treatment-experienced patients with CCR5-tropic virus.[10][11]
The pooled results showed no significant difference in the primary endpoint—the percentage of subjects with HIV-1 RNA <50 copies/mL at week 48—between the this compound and placebo groups (64% vs. 62%, respectively).[10][11] However, a pre-planned sub-analysis revealed that in patients receiving a less active OBT (≤2 fully active drugs), this compound provided a significant benefit over placebo (70% vs. 55% achieved viral suppression).[10][11] Ultimately, because the primary efficacy endpoints were not met, Merck decided not to pursue regulatory approval for this compound in treatment-experienced patients.[1]
Experimental Protocols
The clinical trials cited followed rigorous, well-defined protocols to assess the efficacy and safety of this compound.
General Study Design (ACTG 5211 & VICTOR Trials)
-
Screening: Patients were screened for eligibility, which included confirmed HIV-1 infection, evidence of viral replication despite therapy (for treatment-experienced trials), and determination of viral tropism to ensure the presence of CCR5-using virus.
-
Randomization: Eligible subjects were randomly assigned to receive either a specific dose of this compound or a matching placebo in a double-blind fashion.
-
Treatment Period:
-
Monitoring & Endpoints:
-
Primary Endpoint: The primary measure of efficacy was typically the change in plasma HIV-1 RNA levels from baseline at a specified time point (e.g., 14 days or 48 weeks).[4][7]
-
Secondary Endpoints: These included the proportion of subjects achieving viral suppression below a certain threshold (e.g., <50 or <400 copies/mL), changes in CD4+ T-cell counts, and assessment of safety and tolerability.[4]
-
-
Data Analysis: Efficacy was assessed using intent-to-treat analysis, which includes all randomized subjects in their assigned groups.
Figure 2: Generalized experimental workflow for this compound clinical trials.
Safety, Tolerability, and Resistance
Across Phase II studies, this compound was generally well-tolerated, with most adverse events being mild to moderate.[7] However, an imbalance in malignancies was observed in the ACTG 5211 trial, with more cases occurring in the this compound arms, though a causal link was uncertain.[3]
The primary mechanism of resistance to CCR5 antagonists like this compound is the emergence of a virus that can use the CXCR4 co-receptor for entry (dual/mixed-tropic or X4-tropic virus).[12] In the ACTG 5211 study, patients with dual/mixed-tropic virus at baseline had significantly poorer virologic responses to this compound.[3]
Conclusion
This compound, when combined with an optimized regimen including NRTIs, demonstrated potent and sustained virologic and immunologic efficacy in treatment-experienced patients with R5-tropic HIV-1 in Phase II trials. It offered a new mechanism of action for individuals with resistance to other antiretroviral classes. However, this promising efficacy was not replicated in treatment-naive patients, where it was associated with higher rates of virologic failure compared to a standard NNRTI-based regimen. Ultimately, large-scale Phase III trials in treatment-experienced patients failed to show a significant overall benefit when this compound was added to a potent optimized background therapy, leading to the discontinuation of its clinical development for regulatory approval. The data suggests this compound may have provided a benefit for patients with limited treatment options, but its efficacy was not robust enough to improve outcomes when added to an already effective multi-drug regimen.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-year safety and efficacy of this compound, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. [vivo.weill.cornell.edu]
- 7. This compound in combination therapy with an optimized regimen for treatment-experienced subjects: 48-week results of the VICTOR-E1 phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. This compound plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
A Tale of Two CCR5 Antagonists: The Divergent Paths of Vicriviroc and Aplaviroc
For researchers, scientists, and drug development professionals, the story of Vicriviroc and Aplaviroc offers a compelling case study in the complexities of HIV drug development. Both molecules, designed as CCR5 co-receptor antagonists to block viral entry, showed early promise but ultimately met with different fates. This guide provides a comparative analysis of their development, supported by available experimental data, to illuminate the key factors that determined their divergent trajectories.
At a Glance: this compound vs. Aplaviroc
| Feature | This compound | Aplaviroc |
| Developer | Schering-Plough / Merck | GlaxoSmithKline |
| Mechanism of Action | Noncompetitive allosteric antagonist of CCR5 | Noncompetitive allosteric antagonist of CCR5 |
| Primary Indication | HIV-1 infection | HIV-1 infection |
| Reason for Discontinuation | Lack of superior efficacy in late-stage trials and virologic rebound in treatment-naive patients.[1][2][3] | Severe idiosyncratic hepatotoxicity.[4][5][6] |
| Development Stage at Termination | Phase III | Phase II/III |
Mechanism of Action: Blocking the Gateway
Both this compound and Aplaviroc are small molecule antagonists that bind to the human chemokine receptor CCR5. This receptor is a crucial co-receptor utilized by the most common strains of HIV-1 (R5-tropic) to gain entry into host immune cells, such as T-cells and macrophages. By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, these drugs induce a conformational change that prevents the viral surface glycoprotein gp120 from interacting with it. This allosteric inhibition effectively blocks the fusion of the viral and cellular membranes, thus halting the viral lifecycle at a very early stage.[1][7][8][9]
Clinical Development and Efficacy: A Quantitative Comparison
The clinical development pathways of this compound and Aplaviroc revealed critical differences in their efficacy and safety profiles.
Aplaviroc: The ASCENT and EPIC Trials
Aplaviroc's development was primarily derailed by safety concerns, specifically liver toxicity, which led to the premature termination of the ASCENT and EPIC trials.[4][6] While efficacy data is limited due to the early termination, some findings are available.
Table 1: Aplaviroc Efficacy Data from the EPIC Study (Week 12) [10]
| Treatment Arm | Proportion of Patients with HIV-1 RNA <400 copies/mL |
| Aplaviroc 200 mg BID + LPV/r | 50% |
| Aplaviroc 400 mg BID + LPV/r | 48% |
| Aplaviroc 800 mg QD + LPV/r | 54% |
| 3TC/ZDV + LPV/r (Control) | 75% |
BID: twice daily; QD: once daily; LPV/r: lopinavir/ritonavir; 3TC: lamivudine; ZDV: zidovudine.
This compound: The ACTG 5211 and VICTOR-E1 Trials
This compound demonstrated potent antiviral activity in Phase II studies, particularly in treatment-experienced patients. However, its development was ultimately halted after Phase III trials failed to show a significant efficacy benefit over an optimized background therapy, and a Phase II study in treatment-naive patients was stopped due to virologic rebound.[1][2][3]
Table 2: this compound Efficacy Data from the ACTG 5211 Study (Treatment-Experienced Patients) [11][12]
| Treatment Arm (at 24 weeks) | Mean Change in HIV-1 RNA (log10 copies/mL) | Median Increase in CD4 Cell Count (cells/µL) |
| This compound 5 mg + OBT | -1.51 | Not Reported |
| This compound 10 mg + OBT | -1.86 | 130 |
| This compound 15 mg + OBT | -1.68 | 96 |
| Placebo + OBT | -0.29 | Not Reported |
OBT: Optimized Background Therapy.
Table 3: this compound Virologic Failure Rates from the ACTG 5211 Study (by Week 48) [13]
| Treatment Arm | Virologic Failure Rate |
| Placebo | 86% (24/28) |
| This compound 5 mg | 40% (12/30) |
| This compound 10 mg | 27% (8/30) |
| This compound 15 mg | 33% (10/30) |
Safety and Tolerability: The Decisive Factor
The starkest contrast between the two drugs emerged in their safety profiles.
Aplaviroc: A Clear Signal of Hepatotoxicity
The development of Aplaviroc was terminated due to a clear and concerning signal of severe liver toxicity.[4][6]
Table 4: Incidence of Grade 2 or Higher Liver Enzyme Elevations in Aplaviroc Trials [6][7]
| Adverse Event | Aplaviroc Recipients (n=281) | Control Recipients (n=55) |
| Alanine Aminotransferase (ALT) Elevation | 6.0% (17) | 3.6% (2) |
| Total Bilirubin Elevation | 10.3% (29) | 7.3% (4) |
Two patients receiving Aplaviroc developed Grade 3 or higher elevations in both ALT and total bilirubin, with one case of severe hepatic cytolysis attributed to the drug.[7] The mechanism of this idiosyncratic hepatotoxicity remains unknown but was considered intrinsic to the molecule.[7][14]
This compound: A More Favorable but Not Flawless Profile
This compound generally demonstrated a more favorable safety profile. While an initial concern regarding a potential increased risk of malignancies was raised in one Phase II study, further follow-up did not substantiate this as a class effect.[2] The primary reason for its discontinuation was related to efficacy, not safety.
Experimental Protocols: A General Overview
Detailed, step-by-step experimental protocols from the clinical trials are often proprietary. However, the general methodologies for the key assessments are standardized.
HIV-1 Viral Load Assay
-
Principle: Quantification of HIV-1 RNA in plasma is typically performed using nucleic acid amplification tests (NAAT), such as reverse transcription-polymerase chain reaction (RT-PCR).[15][16][17]
-
General Procedure:
-
Viral RNA is extracted from the patient's plasma sample.
-
The RNA is reverse transcribed into complementary DNA (cDNA).
-
The cDNA is then amplified using PCR with primers specific to a conserved region of the HIV-1 genome (e.g., the gag gene).
-
The amount of amplified DNA is quantified in real-time using fluorescent probes and compared to a standard curve to determine the initial viral load, expressed as copies/mL.[15]
-
Liver Function Tests (LFTs)
-
Principle: A panel of blood tests used to assess the health and function of the liver by measuring the levels of specific enzymes and proteins in the blood.[18]
-
Key Parameters Measured:
-
Alanine aminotransferase (ALT): An enzyme primarily found in the liver; elevated levels can indicate liver damage.
-
Aspartate aminotransferase (AST): An enzyme found in the liver and other organs; elevated levels can also indicate liver damage.
-
Alkaline phosphatase (ALP): An enzyme related to the bile ducts; elevated levels can indicate blockage or inflammation.
-
Bilirubin: A substance produced during the normal breakdown of red blood cells; elevated levels can indicate liver or bile duct problems.
-
Albumin: A protein made by the liver; low levels can indicate liver dysfunction.
-
The Divergent Paths of Development
The development timelines of this compound and Aplaviroc highlight the critical decision points that led to their different outcomes.
Conclusion
The comparative analysis of this compound and Aplaviroc underscores the unpredictable nature of drug development. While both CCR5 antagonists shared a promising mechanism of action, their fates were sealed by distinct and insurmountable hurdles. Aplaviroc's journey was cut short by an unacceptable safety signal—idiosyncratic hepatotoxicity—a risk that could not be mitigated. In contrast, this compound navigated the safety hurdles only to fall short on the efficacy front in the evolving landscape of HIV treatment, where new and highly potent antiretrovirals raised the bar for demonstrating clinical benefit. These two case studies serve as a crucial reminder of the dual pillars of successful drug development: a robust safety profile and demonstrable, clinically meaningful efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Maraviroc - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and Peripheral Neuropathy: Results from AIDS Clinical Trials Group 5211 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. HIV Viral Load: MedlinePlus Medical Test [medlineplus.gov]
- 17. testing.com [testing.com]
- 18. academic.oup.com [academic.oup.com]
Validating the Synergistic Effect of Vicriviroc with Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic antiviral activity of the CCR5 antagonist Vicriviroc when combined with various HIV protease inhibitors. The information presented herein is supported by experimental data from in vitro studies and findings from clinical trials to assist researchers in evaluating the potential of this combination therapy.
Executive Summary
This compound, a CCR5 co-receptor antagonist, blocks the entry of R5-tropic HIV-1 into host cells. Protease inhibitors, on the other hand, act at a later stage of the viral life cycle, inhibiting the cleavage of viral polyproteins necessary for the production of mature, infectious virions. The distinct mechanisms of action of these two drug classes provide a strong rationale for their combined use to achieve synergistic antiviral effects, potentially leading to lower effective drug dosages, reduced cytotoxicity, and a higher barrier to the development of drug resistance.
In vitro studies have demonstrated that this compound acts synergistically with the protease inhibitor indinavir and shows synergistic anti-HIV activity in combination with drugs from all other classes of approved antiretrovirals[1]. Clinical trials have further substantiated the efficacy of this compound in combination with ritonavir-boosted protease inhibitor regimens in treatment-experienced HIV patients, showing significant reductions in viral load and increases in CD4+ T-cell counts.
In Vitro Synergy Data
Quantitative analysis of drug interactions is crucial for determining whether a combination therapy is synergistic, additive, or antagonistic. The Combination Index (CI) is a widely used parameter to quantify these interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The following table summarizes the in vitro synergistic effect of this compound in combination with the protease inhibitor Indinavir against an R5-tropic HIV-1 isolate.
| Combination | Effective Concentration (EC) | Combination Index (CI) | Interaction | Reference |
| This compound + Indinavir | EC50 | 1.18 | Additive | [1] |
| EC75 | 0.84 | Synergy | [1] | |
| EC90 | 0.63 | Synergy | [1] | |
| EC95 | 0.37 | Synergy | [1] |
Data from checkerboard analysis of antiviral activity in peripheral blood mononuclear cells (PBMCs) infected with an R5-tropic HIV-1 isolate.
Clinical Efficacy with Protease Inhibitor Regimens
Several clinical trials have evaluated the efficacy and safety of this compound in combination with optimized background regimens that included a ritonavir-boosted protease inhibitor in treatment-experienced patients with R5-tropic HIV-1.
VICTOR-E1 Trial: This Phase II study showed that this compound administered with a ritonavir-boosted protease inhibitor-containing regimen resulted in potent and sustained viral suppression over 48 weeks.
ACTG 5211 Trial: In this Phase II study, treatment-experienced subjects who added this compound to a ritonavir-containing antiretroviral regimen demonstrated substantially greater reductions in plasma HIV-1 RNA levels compared to those who received a placebo.
These clinical findings support the in vitro data, indicating a beneficial interaction when this compound is co-administered with protease inhibitors.
Experimental Protocols
The following is a representative protocol for determining the in vitro synergy of antiviral agents using a checkerboard assay with TZM-bl reporter cells.
Checkerboard Synergy Assay Protocol
1. Cell Culture and Reagents:
- Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).
- Virus: R5-tropic HIV-1 laboratory-adapted strain or clinical isolate.
- Compounds: this compound and the desired protease inhibitor(s) dissolved in an appropriate solvent (e.g., DMSO).
- Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Luciferase Substrate: Commercially available luciferase assay reagent.
2. Assay Procedure:
- Plate Preparation:
- Prepare serial dilutions of this compound and the protease inhibitor in culture medium.
- In a 96-well microplate, add the diluted compounds in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and wells with no drugs as controls.
- Infection:
- Trypsinize and resuspend TZM-bl cells to a concentration of 1 x 10^5 cells/mL.
- Add 100 µL of the cell suspension (10,000 cells) to each well of the 96-well plate.
- Add the pre-titered HIV-1 virus stock to each well (except for cell-only control wells).
- Incubation:
- Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
- Quantification of Viral Infection:
- After incubation, remove the culture medium and lyse the cells.
- Add luciferase substrate to each well and measure the luminescence using a microplate luminometer. The luminescence signal is proportional to the level of HIV-1 infection.
3. Data Analysis:
- Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control (no drug).
- Determine the EC50, EC75, EC90, and EC95 values for each drug alone and for the combinations.
- Calculate the Combination Index (CI) using the Chou-Talalay method with specialized software (e.g., CompuSyn). The CI value is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 90% inhibition), and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
Visualizing the Mechanisms and Workflows
To better understand the points of intervention and the experimental process, the following diagrams are provided.
Caption: HIV-1 lifecycle and points of inhibition.
Caption: Experimental workflow for synergy assay.
Conclusion
The available in vitro and clinical data strongly support the synergistic or at least additive effect of combining this compound with protease inhibitors for the treatment of HIV-1 infection. This combination targets two distinct and critical steps in the viral life cycle, offering a potent strategy to suppress viral replication and manage the emergence of drug resistance. Further in vitro studies to quantify the synergistic effects of this compound with a broader range of modern protease inhibitors would be valuable for optimizing combination antiretroviral therapy.
References
Decoding Resistance: A Comparative Analysis of Vicriviroc and Maraviroc Profiles
For Immediate Release
In the landscape of HIV-1 therapeutics, CCR5 antagonists represent a critical class of entry inhibitors. This guide provides a detailed comparison of the resistance profiles of two prominent CCR5 antagonists, Vicriviroc and Maraviroc, tailored for researchers, scientists, and drug development professionals. By examining the nuances of their resistance mechanisms, cross-resistance patterns, and the experimental data that define them, we aim to offer a comprehensive resource for advancing antiretroviral strategies.
Executive Summary
Maraviroc, an FDA-approved antiretroviral, and this compound, a potent investigational agent, both function by binding to the CCR5 co-receptor and preventing HIV-1 entry into host cells. However, the emergence of drug resistance poses a significant challenge to their long-term efficacy. Resistance to these agents primarily manifests through two distinct pathways: a shift in co-receptor usage from CCR5 to CXCR4 (tropism switching) or the development of mutations in the viral envelope glycoprotein (gp120), particularly within the V3 loop, that enable the virus to utilize the drug-bound CCR5 co-receptor for entry.[1][2][3] This guide delves into the comparative resistance profiles, highlighting key differences in mutational patterns and the implications for cross-resistance.
Comparative Resistance Profiles: this compound vs. Maraviroc
The development of resistance to this compound and Maraviroc is a complex process influenced by the specific drug pressure and the genetic background of the virus. While both drugs target the same co-receptor, the conformational changes they induce in CCR5 are subtly different, leading to distinct resistance pathways.
Quantitative Analysis of Resistance
Phenotypic resistance to CCR5 antagonists is often characterized by a decrease in the maximal percent inhibition (MPI) and an increase in the half-maximal inhibitory concentration (IC50) fold change. An MPI of less than 95% is generally considered indicative of resistance.[3]
| Parameter | This compound-Resistant Strains | Maraviroc-Resistant Strains | Source |
| Typical IC50 Fold Change | Variable; can show cross-resistance to Maraviroc. | Can exhibit significant increases (e.g., 20-fold).[1] | [1][2] |
| Maximal Percent Inhibition (MPI) | Often reduced, indicating usage of drug-bound CCR5. | Can be significantly reduced, with some strains showing MPIs near 0% or even negative values (indicating enhancement of infection in the presence of the drug).[4] | [2][4][5] |
| Cross-Resistance to Maraviroc | Frequently observed.[2] | Not always observed; some Maraviroc-resistant strains remain sensitive to this compound.[2][4] | [2][4] |
| Cross-Resistance to this compound | N/A | Some Maraviroc-resistant strains remain sensitive to this compound.[4] | [4] |
Mechanisms of Resistance
The primary mechanisms of resistance to both this compound and Maraviroc involve either a change in the virus's co-receptor preference or its ability to adapt to the presence of the drug.
Co-receptor Switching
The selection of pre-existing CXCR4-using viral variants is a common cause of therapeutic failure for both drugs.[3][6] This is not the development of resistance in the CCR5-tropic virus itself, but rather the outgrowth of a viral population that is not susceptible to CCR5 antagonists.
Mutations in the V3 Loop of gp120
The V3 loop of the HIV-1 envelope protein is a critical determinant of co-receptor tropism and the primary site for mutations conferring resistance to CCR5 antagonists. These mutations allow the virus to recognize and use the antagonist-bound conformation of the CCR5 co-receptor for entry.[1][2][3] Studies have shown that this compound and Maraviroc can select for different mutational patterns within the V3 loop.[2][7] this compound-selected mutations often involve changes in charged residues, whereas Maraviroc-selected changes are located in different positions within the V3 loop.[2][7][8]
Experimental Protocols
The determination of HIV-1 co-receptor tropism and susceptibility to entry inhibitors is crucial for clinical management and resistance monitoring. The Phenosense™ HIV Entry Assay is a widely used method for this purpose.
Phenosense™ HIV Entry Assay
Objective: To determine the phenotypic susceptibility of patient-derived HIV-1 to entry inhibitors, including CCR5 antagonists.
Methodology:
-
Sample Collection: Patient plasma with a viral load of at least 500 copies/mL is required.[9][10]
-
RNA Extraction and PCR Amplification: Viral RNA is extracted from the plasma. The env gene, encoding the gp160 envelope protein, is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Generation of Pseudoviruses: The amplified patient-derived env genes are inserted into an HIV-1 vector that lacks its own envelope. This vector also contains a reporter gene, such as luciferase. These constructs are then used to transfect producer cells, which generate replication-defective pseudoviruses displaying the patient's envelope proteins on their surface.
-
Infection of Target Cells: Target cells (e.g., U87 cells) engineered to express CD4 and either CCR5 or CXCR4 are infected with the pseudoviruses in the presence of serial dilutions of the antiretroviral drug being tested (e.g., this compound or Maraviroc).
-
Quantification of Viral Entry: After a set incubation period, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The amount of reporter gene activity is proportional to the amount of viral entry.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of viral inhibition against the drug concentration. From these curves, the IC50 (the drug concentration that inhibits 50% of viral replication) and the MPI (the maximum percentage of inhibition at the highest drug concentration) are calculated.
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: HIV-1 entry and inhibition by CCR5 antagonists.
Caption: Experimental workflow for phenotypic resistance testing.
Caption: Logical pathways to this compound and Maraviroc resistance.
References
- 1. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mechanisms of resistance and failure of treatment with maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Incidence of CXCR4 tropism and CCR5-tropic resistance in treatment-experienced participants receiving maraviroc in the 48-week MOTIVATE 1 and 2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current tests to evaluate HIV-1 coreceptor tropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and this compound. [vivo.weill.cornell.edu]
- 8. Frontiers | Phenotypic and Genotypic Co-receptor Tropism Testing in HIV-1 Epidemic Region of Tanzania Where Multiple Non-B Subtypes Co-circulate [frontiersin.org]
- 9. Phenosense Entry HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 10. utsouthwestern.testcatalog.org [utsouthwestern.testcatalog.org]
Immunologic Response to Vicriviroc: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunologic and virologic responses to the investigational CCR5 antagonist, Vicriviroc, versus a placebo. The data presented is compiled from clinical trials involving treatment-experienced individuals with HIV-1 infection.
Mechanism of Action: CCR5 Antagonism
This compound is an orally bioavailable, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] By binding to a hydrophobic pocket on the CCR5 receptor, this compound induces a conformational change that prevents the binding of the HIV-1 envelope glycoprotein gp120 to the host cell.[1] This action effectively blocks the entry of CCR5-tropic (R5) HIV-1 into susceptible cells, such as T-cells and macrophages.[1] Functional assays have confirmed that this compound acts as a receptor antagonist by inhibiting chemokine-induced signaling.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Vicriviroc Across Diverse HIV-1 Clades: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Vicriviroc, a CCR5 antagonist, against various HIV-1 clades. The data presented is compiled from peer-reviewed studies to aid in the understanding of this compound's antiviral activity and its potential role in HIV-1 therapy.
Introduction to this compound
This compound (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] By binding to this critical co-receptor, this compound allosterically inhibits the entry of R5-tropic HIV-1 into host cells.[2][3] This mechanism of action makes it a key agent in the class of entry inhibitors, offering a different therapeutic target compared to traditional antiretroviral drugs that act intracellularly.
Mechanism of Action: Blocking Viral Entry
This compound functions as a noncompetitive allosteric antagonist of the CCR5 receptor. It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor. This altered conformation prevents the HIV-1 envelope glycoprotein gp120 from binding to CCR5, a crucial step for the fusion of the viral and cellular membranes. Consequently, the virus is unable to enter and infect the host cell.[2][3]
In Vitro Antiviral Activity of this compound
The antiviral potency of this compound has been evaluated against a diverse panel of 30 R5-tropic HIV-1 primary isolates from various geographic regions, representing multiple genetic clades. The following table summarizes the geometric mean 50% and 90% effective concentrations (EC50 and EC90) from these studies.
| Clade/Origin | Isolate | No. of Experiments | Geometric Mean EC50 (nM) | Geometric Mean EC90 (nM) |
| B/North America | Ba-L | 17 | 0.35 | 4.8 |
| ADA-M | 17 | 0.35 | 4.8 | |
| JR-FL | 17 | 0.35 | 4.8 | |
| 92US714 | 4 | 0.35 | 4.8 | |
| 92US657 | 4 | 0.35 | 4.8 | |
| 92US660 | 4 | 0.35 | 4.8 | |
| 93US054 | 2 | 0.35 | 4.8 | |
| HJE155 | 2 | 0.35 | 4.8 | |
| B/Brazil | 93BR029 | 2 | 0.35 | 4.8 |
| C/Botswana | 96BW0502 | 2 | 1.1 | 18 |
| C/Ethiopia | 92ET541 | 2 | 1.1 | 18 |
| 93ET031 | 2 | 1.1 | 18 | |
| C/India | 93IN101 | 2 | 1.1 | 18 |
| C/Tanzania | 94TZ018 | 2 | 1.1 | 18 |
| C/Zambia | 96ZM005 | 2 | 1.1 | 18 |
| D/Uganda | 92UG021 | 2 | 0.17 | 1.8 |
| 92UG037 | 2 | 0.17 | 1.8 | |
| 92UG046 | 2 | 0.17 | 1.8 | |
| E/Thailand | 93TH062 | 2 | 0.25 | 2.3 |
| 93TH072 | 2 | 0.25 | 2.2 | |
| 93TH073 | 2 | 0.04 | 0.45 | |
| G/Nigeria | G3 | 4 | 0.55 | 9.7 |
| JV1083 | 17 | 1.3 | 12 | |
| G/Russia | R132 | 2 | 0.55 | 4.5 |
| RU570 | 10 | 1.2 | 16 | |
| A/Rwanda | 92RW009 | 2 | 0.35 | 4.8 |
| 92RW020 | 2 | 0.35 | 4.8 | |
| A/Uganda | 92UG029 | 2 | 0.35 | 4.8 |
| F/Brazil | 93BR020 | 2 | 0.35 | 4.8 |
| F/Romania | 93RO030 | 2 | 0.35 | 4.8 |
Data sourced from Strizki et al., 2005.[1]
This compound demonstrated potent activity against all tested R5-tropic HIV-1 isolates, with geometric mean EC50 values ranging from 0.04 nM to 2.3 nM and EC90 values between 0.45 nM and 18 nM.[1] As expected, this compound did not significantly inhibit viruses that can use the CXCR4 co-receptor (X4-tropic or dual/mixed-tropic).[1]
Comparison with Other CCR5 Antagonists
Direct head-to-head in vitro studies comparing the potency of this compound with other CCR5 antagonists like Maraviroc across a wide range of clades are limited in the public domain. However, data from separate studies can provide insights into their relative activities.
One study reported that this compound was consistently more potent (2- to 40-fold) than an earlier generation compound, SCH-C, against all tested isolates.[1]
For comparison, the table below shows the in vitro activity of Maraviroc against a panel of primary HIV-1 isolates from different clades.
| Clade | Isolate | IC50 (nM) |
| A | 92UG037 | 0.6 |
| B | BaL | 0.3 |
| C | 98IN022 | 0.4 |
| D | 94UG114 | 0.7 |
| F | 93BR020 | 0.5 |
| G | 92NG083 | 0.3 |
| CRF01_AE | 93TH975 | 0.3 |
| CRF02_AG | 92NG003 | 0.2 |
Data adapted from Dorr et al., 2005.
It is important to note that direct comparisons of IC50/EC50 values between different studies should be made with caution due to variations in experimental conditions, such as cell types, viral stocks, and assay formats. However, both this compound and Maraviroc demonstrate potent in vitro activity against a broad range of HIV-1 clades at nanomolar concentrations.
Experimental Protocols
The following is a detailed methodology for the peripheral blood mononuclear cell (PBMC) infection assay used to determine the in vitro antiviral activity of this compound.
PBMC Infection Assay
1. Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy, HIV-1-seronegative donors using Ficoll-Hypaque density gradient centrifugation.
-
The isolated PBMCs are stimulated with phytohemagglutinin (PHA) at a concentration of 2 µg/ml for 2 to 3 days.
-
Following stimulation, the cells are washed and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 10 U/ml of interleukin-2 (IL-2).
2. Virus Infection:
-
PHA-stimulated PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells per well.
-
Serial dilutions of this compound are prepared and added to the cells.
-
The cells are then infected with pre-titered stocks of various HIV-1 primary isolates.
3. Incubation and Analysis:
-
The infected cell cultures are incubated at 37°C in a humidified atmosphere of 5% CO2 for 7 days.
-
On day 7, the culture supernatants are harvested.
-
The concentration of HIV-1 p24 core antigen in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The percentage of inhibition of viral replication at each drug concentration is calculated relative to the p24 antigen level in the virus control wells (no drug).
-
The EC50 and EC90 values, representing the drug concentrations required to inhibit viral replication by 50% and 90%, respectively, are determined by regression analysis.
Conclusion
The in vitro data presented in this guide demonstrate that this compound is a potent inhibitor of a broad range of R5-tropic HIV-1 clades. Its mechanism of action, which targets a host cell co-receptor, provides a valuable alternative to antiretroviral agents that target viral enzymes. While direct comparative in vitro studies with other CCR5 antagonists are not extensively available, the existing data suggest that this compound's potency is comparable to other drugs in its class, such as Maraviroc. Further research and clinical studies are essential to fully elucidate the comparative efficacy and resistance profiles of different CCR5 antagonists in diverse patient populations.
References
- 1. New approaches in the treatment of HIV/AIDS – focus on maraviroc and other CCR5 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Diminished hERG Ion Channel Affinity of Vicriviroc Compared to SCH-C: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the development of CCR5 antagonists as anti-HIV therapeutics, mitigating off-target effects, particularly on the human Ether-à-go-go-Related Gene (hERG) ion channel, is a critical aspect of safety pharmacology. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This guide provides a comparative analysis of the hERG affinity of two CCR5 antagonists, Vicriviroc (formerly SCH 417690) and its predecessor, SCH-C. Experimental data demonstrates that this compound was developed to have a significantly lower affinity for the hERG channel, suggesting a reduced potential for cardiac-related adverse effects.[1][2][3][4]
Quantitative Comparison of hERG Inhibition
The inhibitory activity of this compound and SCH-C on the hERG ion channel was quantified by determining their respective half-maximal inhibitory concentrations (IC50). A higher IC50 value indicates a lower affinity and less potent inhibition of the channel.
| Compound | hERG IC50 (μM) | 95% Confidence Interval (μM) |
| SCH-C | 1.1 | 0.6 to 1.9 |
| This compound | 5.8 | 4.7 to 7.2 |
Table 1: Comparison of hERG channel inhibitory activity for SCH-C and this compound. Data sourced from Strizki et al., 2005.[1]
The data clearly indicates that this compound has a more than five-fold weaker affinity for the hERG ion channel compared to SCH-C.[1]
Experimental Protocol: Whole-Cell Voltage Clamp Assay
The hERG inhibitory activity of this compound and SCH-C was determined using a whole-cell voltage clamp electrophysiology assay.[1] This technique is the gold standard for assessing the effects of compounds on ion channel function.
1. Cell Line:
-
Mouse L-929 cells stably expressing the recombinant human hERG ion channel were used for the experiments.[5]
2. Cell Preparation:
-
Cells were transferred to a perfused chamber on a Zeiss Axiovert microscope stage.
3. Solutions:
-
External (Superfusion) Solution: A HEPES-buffered salt solution with the following composition was used: 144 mM NaCl, 11 mM glucose, 10 mM HEPES-NaOH, 5.4 mM KCl, 1.8 mM CaCl2, and 1 mM MgCl2. The pH was adjusted to 7.4.[5]
-
Internal (Pipette) Solution: While the specific composition for this study is not detailed in the provided abstract, a typical internal solution for hERG patch-clamp experiments contains: 50 mM KCl, 10 mM NaCl, 60 mM KF, 20 mM EGTA, and 10 mM HEPES, with the pH adjusted to 7.2.
4. Electrophysiological Recording:
-
The whole-cell configuration of the patch-clamp technique was established.
-
hERG currents were elicited by a depolarizing voltage step.
-
The effects of the compounds were determined by measuring the reduction in the hERG current amplitude in the presence of varying concentrations of this compound or SCH-C.
5. Data Analysis:
-
Concentration-response curves were generated by plotting the percentage of hERG current inhibition against the compound concentration.
-
The IC50 values and 95% confidence intervals were calculated using nonlinear regression analysis of the data points.[1] Each drug concentration was replicated 4 to 5 times.[1]
6. Temperature:
-
The experiments were conducted at a physiological temperature of 35°C.[5]
Logical Relationship of Diminished hERG Affinity
The following diagram illustrates the intended therapeutic action of this compound and SCH-C as CCR5 antagonists and their off-target interaction with the hERG ion channel. The diagram highlights the improved safety profile of this compound due to its reduced affinity for hERG.
Caption: Logical flow of on-target CCR5 antagonism and off-target hERG inhibition for SCH-C and this compound.
Experimental Workflow for hERG Affinity Assessment
The following diagram outlines the key steps in the experimental workflow used to determine the hERG affinity of the compounds.
References
- 1. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug interaction at hERG channel: In vitro assessment of the electrophysiological consequences of drug combinations and comparison against theoretical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational assessment of drug-induced effects on the electrocardiogram: from ion channel to body surface potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Vicriviroc's Lack of Intrinsic Agonism at the CCR5 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vicriviroc and other CCR5 receptor antagonists, focusing on the experimental validation of their lack of intrinsic agonist activity. The data presented herein supports the classification of this compound as a pure antagonist of the CCR5 receptor, a critical characteristic for its therapeutic application.
Comparative Analysis of CCR5 Antagonist Functionality
The defining feature of a pure antagonist is its ability to block the receptor's activation by its natural ligands without initiating any signaling cascade itself. Functional assays are pivotal in determining whether a compound exhibits any level of intrinsic agonism. The following table summarizes the findings from key functional assays for this compound and other notable CCR5 antagonists. In these experiments, the compounds were applied to cells expressing the CCR5 receptor in the absence of any natural chemokine ligands (like RANTES or MIP-1α) to detect any inherent signaling activity.
| Compound | Functional Assay | Result | Conclusion |
| This compound | Calcium Flux Assay | No stimulation of intracellular calcium release [1][2][3] | No intrinsic agonist activity |
| GTPγS Binding Assay | Did not induce GTPγS binding [1][2][3] | No intrinsic agonist activity | |
| Chemotaxis Assay | Did not induce cell migration [1][2][3] | No intrinsic agonist activity | |
| Maraviroc | Calcium Flux Assay | Did not trigger the release of intracellular calcium [4][5] | No intrinsic agonist activity |
| Aplaviroc | Not explicitly stated in searches | Not explicitly stated in searches | Not explicitly stated in searches |
| SCH-C | Calcium Flux Assay | Did not stimulate the release of calcium [1][3] | No intrinsic agonist activity |
| GTPγS Binding Assay | Did not induce a signal [1][3] | No intrinsic agonist activity |
Experimental Methodologies
Detailed below are the standard protocols for the key functional assays used to assess the intrinsic agonist activity of CCR5 antagonists.
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium, a key second messenger in the CCR5 signaling pathway, upon receptor activation.
Principle: Gq protein-coupled receptors, like CCR5, upon activation, trigger the release of calcium from intracellular stores. This change in cytosolic calcium concentration can be detected using calcium-sensitive fluorescent dyes. An antagonist will not induce this flux, while an agonist will.
Protocol:
-
Cell Preparation:
-
Culture cells expressing the CCR5 receptor (e.g., CHO-K1 or U-87 MG cells) in appropriate media.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells and be cleaved to its active form.
-
-
Compound Addition and Measurement:
-
Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of the test compound (e.g., this compound) to the wells.
-
Use a fluorescent plate reader (like a FLIPR or FlexStation) to measure the baseline fluorescence.
-
To test for antagonist activity, a known CCR5 agonist (e.g., RANTES) is added after the compound, and the inhibition of the calcium flux is measured. To test for intrinsic agonist activity, the fluorescence is monitored after the addition of the compound alone.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded.
-
The peak fluorescence after compound addition is compared to the baseline and to a positive control (a known agonist). A lack of a significant increase in fluorescence indicates no intrinsic agonist activity.
-
GTPγS Binding Assay
This assay directly measures the activation of G proteins, the immediate downstream partners of GPCRs.
Principle: Upon receptor activation, the associated Gα subunit exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, can be used to trap the G protein in its active state. The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation.
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the CCR5 receptor in a hypotonic buffer and centrifuge to pellet the cell membranes.
-
Wash the membranes and resuspend them in an assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
To test for antagonist activity, a known agonist is included in the reaction mix. To assess intrinsic agonism, the assay is run with the test compound alone.
-
-
Separation and Detection:
-
After incubation, the reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of [³⁵S]GTPγS bound in the presence of the test compound is compared to the basal binding (no compound) and to the binding stimulated by a known agonist. No increase over basal levels indicates a lack of intrinsic agonist activity.
-
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration, a key physiological response mediated by chemokine receptors like CCR5.
Principle: Cells expressing a chemokine receptor will migrate along a concentration gradient of its cognate ligand. This migration can be measured using a transwell system. An agonist will induce migration, while an antagonist will not.
Protocol:
-
Cell Preparation:
-
Use a cell line that expresses CCR5 and is known to undergo chemotaxis (e.g., CEM cells or primary T-cells).
-
Resuspend the cells in a serum-free medium.
-
-
Assay Setup:
-
Use a transwell plate with a porous membrane (e.g., 5 µm pores).
-
In the lower chamber, add the test compound at various concentrations or a known chemoattractant (positive control). The upper chamber receives the cell suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for a period sufficient to allow cell migration (typically 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, count the number of cells that have migrated to the lower chamber. This can be done using a cell counter, flow cytometry, or a viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
The number of migrated cells in the presence of the test compound is compared to the number of cells that migrated in the absence of any chemoattractant (negative control) and in the presence of a known agonist (positive control). A lack of migration above the negative control level demonstrates the absence of intrinsic agonist activity.
-
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the CCR5 signaling pathway, the workflow for validating the lack of agonist activity, and the logical role of this compound as a pure antagonist.
Caption: CCR5 signaling pathway upon agonist binding.
Caption: Experimental workflow for validating the lack of intrinsic agonism.
References
- 1. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Comparative Safety Profiles of Vicriviroc and Maraviroc in Clinical Trials: A Guide for Researchers
This guide provides a detailed comparison of the safety profiles of two CCR5 antagonists, Vicriviroc and Maraviroc, based on data from clinical trials. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative safety of these two antiretroviral agents.
Mechanism of Action: CCR5 Antagonism
Both this compound and Maraviroc are members of the CCR5 antagonist class of antiretroviral drugs. They function by blocking the C-C chemokine receptor type 5 (CCR5), a co-receptor on the surface of host immune cells, such as T-cells and macrophages. This blockage prevents the HIV-1 viral envelope protein, gp120, from binding to the CCR5 co-receptor, thereby inhibiting viral entry into the host cell. This mechanism is specific to CCR5-tropic (R5) strains of HIV-1.
Comparative Safety Data
The following table summarizes the key safety findings for this compound and Maraviroc from notable clinical trials. The data is presented to facilitate a direct comparison of the adverse event profiles of the two drugs.
| Adverse Event Category | This compound (ACTG 5211 & other Phase II data) | Maraviroc (MOTIVATE 1 & 2 & other data) |
| Common Adverse Events | Headache, pharyngitis, nausea, and abdominal pain (frequency similar to placebo in a 14-day monotherapy study)[1]. | Upper respiratory tract infections, cough, pyrexia, rash, and dizziness[2]. |
| Serious Adverse Events | Malignancies (including lymphomas and a gastrointestinal cancer) were observed in some trials, but a causal link to this compound was not definitively established[3][4]. Extended follow-up did not show further cases of malignancy[4]. | Hepatotoxicity (including cases with allergic features), severe skin reactions (e.g., Stevens-Johnson syndrome), and cardiovascular events (including myocardial infarction and ischemia) have been reported[5]. |
| Discontinuation due to Adverse Events | 9 out of 113 subjects (8%) discontinued due to adverse events in a 3-year follow-up study[6][7]. | The rate of discontinuation due to adverse events was low and similar to placebo in the MOTIVATE trials[8]. |
| Grade 3/4 Adverse Events | The incidence of Grade 3 or 4 adverse events was similar between this compound and placebo groups in the ACTG 5211 trial[3]. | In the CADIRIS trial, 37 participants (26%) in the maraviroc group had grade 3 or 4 adverse events compared with 24 (18%) in the placebo group[9]. |
Experimental Protocols of Key Clinical Trials
This compound: ACTG A5211 Study
The AIDS Clinical Trials Group (ACTG) A5211 was a Phase II, double-blind, randomized, placebo-controlled trial designed to evaluate the safety and efficacy of this compound in treatment-experienced HIV-1-infected individuals[3][6][10].
Experimental Workflow:
Methodology:
-
Participants: The study enrolled treatment-experienced adults with HIV-1 RNA levels ≥5,000 copies/mL and evidence of CCR5-tropic virus[3].
-
Design: This was a double-blind, randomized, placebo-controlled study[3][6]. Participants were randomized to receive one of three doses of this compound (5 mg, 10 mg, or 15 mg once daily) or a matching placebo, in addition to their failing antiretroviral regimen which included ritonavir[6][10].
-
Procedure: After 14 days, the background antiretroviral therapy was optimized for all participants based on resistance testing[6]. The primary endpoint was the change in plasma HIV-1 RNA after 2 weeks[6]. Participants were followed for 48 weeks with an extended follow-up for safety[6].
-
Safety Assessments: Adverse events were monitored and graded according to the Division of AIDS toxicity scale. Laboratory parameters were regularly assessed[3].
Maraviroc: MOTIVATE 1 and 2 Trials
The MOTIVATE 1 and 2 trials were pivotal Phase III, randomized, double-blind, placebo-controlled studies that evaluated the efficacy and safety of Maraviroc in treatment-experienced patients with CCR5-tropic HIV-1[2][8][11].
Methodology:
-
Participants: The trials enrolled heavily treatment-experienced adults with CCR5-tropic HIV-1 and evidence of viral replication despite ongoing therapy[8].
-
Design: These were two identical, parallel, randomized, double-blind, placebo-controlled trials[12]. Patients were randomized to receive Maraviroc (once or twice daily) or placebo, in combination with an optimized background therapy (OBT)[8].
-
Procedure: The OBT consisted of three to six antiretroviral agents selected based on resistance testing[8]. The primary endpoint was the mean reduction in HIV-1 RNA from baseline to week 24[8]. The studies continued for 96 weeks to assess long-term safety and efficacy[2].
-
Safety Assessments: Safety was assessed through the monitoring of adverse events, laboratory abnormalities, and other clinical assessments. Exposure-adjusted rates of adverse events were calculated to compare with the placebo group[2].
Conclusion
Both this compound and Maraviroc, as CCR5 antagonists, offer a valuable therapeutic option for individuals with CCR5-tropic HIV-1. Their safety profiles, however, exhibit some differences. While this compound was generally well-tolerated in long-term follow-up, initial concerns about malignancies required careful monitoring, although a causal link was not established[3][4]. Maraviroc, while also generally safe, has been associated with rare but serious adverse events such as hepatotoxicity and severe skin reactions[5]. The choice between these agents, should this compound have proceeded to market, would have necessitated a careful consideration of an individual patient's comorbidities and risk factors. This comparative guide provides a foundation for researchers to understand the safety nuances of these two CCR5 antagonists.
References
- 1. Antiviral activity, pharmacokinetics and safety of this compound, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-year safety and efficacy of this compound, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients [pubmed.ncbi.nlm.nih.gov]
- 8. Maraviroc - Therapy for Treatment of HIV Infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Effect of the CCR5 antagonist maraviroc on the occurrence of immune reconstitution inflammatory syndrome in HIV (CADIRIS): a double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. The MOTIVATE trials: maraviroc therapy in antiretroviral treatment-experienced HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
V3 Loop's Shifting Sands: A Comparative Analysis of HIV-1 Resistance to Vicriviroc and Maraviroc
A close examination of the HIV-1 envelope's V3 loop reveals distinct evolutionary pathways of resistance to the CCR5 co-receptor antagonists Vicriviroc and Maraviroc. While both drugs target the same co-receptor, subtle differences in their binding interactions lead to unique viral escape mutations, a critical consideration for drug development and clinical application.
HIV-1's ability to evade antiretroviral therapy is a significant challenge in managing the infection. For the class of entry inhibitors known as CCR5 co-receptor antagonists, the primary site of resistance mutations is the third variable (V3) loop of the viral envelope glycoprotein gp120. This region is a key determinant of co-receptor usage and a focal point for viral adaptation under drug pressure. A comparative analysis of resistance to two prominent CCR5 antagonists, this compound (VVC) and Maraviroc (MVC), highlights drug-specific patterns of V3 loop sequence changes.
The development of resistance to both this compound and Maraviroc is primarily associated with the virus acquiring the ability to utilize the drug-bound form of the CCR5 co-receptor for entry into host cells.[1][2] This mechanism allows the virus to bypass the inhibitory action of the drug. While cross-resistance between the two drugs is commonly observed, there are instances of compound-dependent resistance, suggesting that the escape pathways are not identical.[3][4]
Distinct Patterns of V3 Loop Mutations
Studies have shown that this compound and Maraviroc select for amino acid substitutions in different locations within the V3 loop.[3][5] A notable distinction is that changes in this compound-selected variants frequently involve charged amino acid residues.[3][5] In contrast, Maraviroc-selected mutations are found in different positions and do not typically involve changes in charge.[3] This suggests that the two drugs induce different conformational changes in the CCR5 co-receptor, thereby creating unique selective pressures on the virus.
The specific amino acid positions within the V3 loop that are implicated in resistance are crucial for understanding the molecular basis of drug escape. The numbering of these positions is based on the HXB2 reference strain of HIV-1.
Quantitative Analysis of Resistance
The level of resistance is quantified by the fold change in the 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication. An increase in the IC50 value indicates a decrease in the virus's susceptibility to the drug.
| Drug | V3 Loop Mutation(s) | Fold Change in IC50 | Reference Virus |
| This compound | K305R, S306P, T307I, F318I, T320R, G321E, H330Y (accumulated) | Not explicitly stated as fold change, but led to clinical resistance. | Subtype C Clinical Isolate |
| Maraviroc | A316T, I323V | Not explicitly stated as fold change, but conferred resistance. | CC1/85 |
| Maraviroc | QAI deletion (positions 315-317) | Not explicitly stated as fold change, but conferred resistance. | RU570 |
Note: The table summarizes key findings from the literature. Direct comparative studies with identical viral strains and mutations are limited, making a precise side-by-side quantitative comparison challenging.
Experimental Protocols for Assessing Resistance
The identification and characterization of drug resistance mutations rely on a combination of in vitro and in vivo studies. Key experimental methodologies include:
1. In Vitro Resistance Selection Studies: This involves passaging HIV-1 in the presence of increasing concentrations of the CCR5 antagonist. This method allows for the selection of resistant viral variants over time.
2. Genotypic Analysis: The V3 loop region of the viral envelope gene from resistant isolates is sequenced to identify amino acid substitutions. This is often done by cloning the env gene into a shuttle vector and sequencing multiple clones to identify the predominant mutations.
3. Phenotypic Analysis: The susceptibility of viruses carrying specific V3 loop mutations to CCR5 antagonists is determined using cell-based assays. The Phenosense™ HIV Entry Assay is a commonly used method.[6] This assay utilizes pseudoviruses expressing the envelope proteins of interest to infect target cells expressing CD4 and CCR5. The level of viral entry is measured in the presence of varying drug concentrations to determine the IC50 value.
4. Site-Directed Mutagenesis: To confirm the role of specific amino acid substitutions in conferring resistance, mutations are introduced into the envelope gene of a sensitive virus using site-directed mutagenesis. The resulting mutant viruses are then tested for their drug susceptibility.
Visualizing Resistance Pathways
The process of identifying and confirming resistance mutations can be visualized as a workflow.
Experimental workflow for identifying CCR5 antagonist resistance mutations.
The logical relationship between V3 loop changes and the mechanism of resistance involves a shift in the virus's interaction with the CCR5 co-receptor.
Mechanism of resistance to CCR5 antagonists via V3 loop mutations.
Conclusion
The analysis of V3 loop sequence changes associated with this compound and Maraviroc resistance reveals a nuanced landscape of viral escape. The distinct mutational patterns underscore the importance of understanding the specific interactions between different drugs and their targets. While both drugs are effective CCR5 antagonists, the virus adapts to each through unique evolutionary trajectories within the V3 loop. This knowledge is invaluable for the development of next-generation CCR5 antagonists that can anticipate and overcome these resistance mechanisms, as well as for guiding the clinical use of existing drugs. Further research focusing on the structural basis of these interactions will be critical to designing more robust and durable antiretroviral therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Resistance to CCR5 inhibitors caused by sequence changes in the fusion peptide of HIV-1 gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and this compound. [vivo.weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to Vicriviroc Disposal for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like vicriviroc is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the proper procedures for managing this compound waste, drawing from safety data sheets and general laboratory waste management protocols. Adherence to these guidelines is essential to minimize environmental impact and ensure a safe working environment.
Key Hazard and Disposal Information
This compound, an investigational CCR5 antagonist, presents specific hazards that must be considered during its handling and disposal. The primary safety concerns are its potential harm if ingested and its significant toxicity to aquatic ecosystems.[1] Therefore, preventing its release into the environment is a paramount concern.
| Hazard Classification & Disposal Recommendations | |
| GHS Hazard Statements | H302: Harmful if swallowed.[1][2] H410: Very toxic to aquatic life with long lasting effects.[1] |
| GHS Precautionary Statements | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Primary Disposal Route | Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[3] |
| Environmental Precautions | Avoid dispersal of spilled material and runoff and contact with soil, waterways, drains and sewers.[3] |
Procedural Guidance for this compound Disposal
The proper disposal of this compound follows a structured process that aligns with general best practices for laboratory chemical waste management. The fundamental principle is to treat all this compound waste as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
At the Source: Begin by segregating this compound waste at the point of generation. This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.
-
Designated Containers: Use only appropriate, clearly labeled, and leak-proof containers for this compound waste.[4] The containers should be compatible with the chemical nature of the waste.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5]
Step 2: Storage of this compound Waste
-
Satellite Accumulation Areas: Store the collected waste in a designated Satellite Accumulation Area within the laboratory.[4] This area should be secure and away from general lab traffic.
-
Container Management: Keep waste containers securely closed except when adding waste.[4]
Step 3: Arranging for Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS office or the equivalent department responsible for hazardous waste management.[6]
-
Waste Pickup: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal company.[3][6] These specialized contractors are equipped to handle and transport chemical waste in compliance with all relevant regulations.
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste disposal form, is completed accurately and submitted as per your institution's procedures.[4]
Important Considerations:
-
Do Not Drain Dispose: Under no circumstances should this compound or materials contaminated with it be disposed of down the drain.[4] Its high aquatic toxicity necessitates professional disposal.
-
Empty Containers: Even empty containers that once held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. However, for acutely toxic compounds, even rinsed containers may require disposal as hazardous waste.[4] Consult your EHS department for specific guidance.
-
Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways.[3] Collect the spilled material, place it in a labeled hazardous waste container, and decontaminate the area. Report the spill to your EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound maleate(Sch-417690)|599179-03-0|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. odu.edu [odu.edu]
- 5. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Vicriviroc
Essential Safety and Handling Guide for Vicriviroc
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent research compound with specific health risks. The primary hazards include:
-
Oral Toxicity : Harmful if swallowed.
-
Serious Eye Irritation : Can cause significant eye damage upon contact.
-
Organ Damage : May cause damage to organs through prolonged or repeated exposure.
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1]
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for large quantities or when there is a risk of splashing. | Protects eyes from airborne powder and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | Prevents skin contact and absorption. |
| Body Protection | A lab coat or a disposable gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. | Prevents inhalation of the powdered compound. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk.
2.1. Preparation and Handling Area
-
All handling of powdered this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.
-
Ensure the work area is clean and uncluttered before beginning any procedure.
-
Have a chemical spill kit readily accessible.
2.2. Weighing and Reconstitution
-
Don all required PPE as specified in Table 1.
-
Perform all weighing and reconstitution of the powdered compound within a chemical fume hood.
-
Use a dedicated set of utensils (spatulas, weigh boats) for this compound to prevent cross-contamination.
-
If dissolving in a solvent, add the solvent slowly to the powder to avoid generating dust.
-
Cap all containers securely after use.
2.3. Post-Handling
-
Thoroughly decontaminate all work surfaces and equipment after handling this compound.
-
Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure or a spill.
3.1. Eye Contact
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
3.2. Skin Contact
-
Remove all contaminated clothing immediately.[2]
-
Flush the affected skin area with plenty of water.[2]
-
Wash the area with soap and water.
-
Seek medical attention if irritation persists.
3.3. Inhalation
-
Move the exposed individual to fresh air immediately.
-
If the person is not breathing, give artificial respiration.
-
Seek immediate medical attention.
3.4. Ingestion
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
3.5. Spill Cleanup
-
Minor Spill (Powder):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team or environmental health and safety office immediately.
-
Disposal Plan
This compound and all contaminated materials must be disposed of as hazardous chemical waste.
4.1. Waste Segregation
-
Solid Waste: All disposable PPE (gloves, gowns), weigh boats, and other contaminated solid materials should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container for hazardous waste.
4.2. Waste Disposal Procedure
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound").
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
-
Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.[1]
Visual Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for a this compound Spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
